molecular formula C20H36BrN3O2 B1214610 RC-12 CAS No. 6042-36-0

RC-12

Numéro de catalogue: B1214610
Numéro CAS: 6042-36-0
Poids moléculaire: 430.4 g/mol
Clé InChI: HKEQSBHKLCETQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

RN given refers to parent cpd;  structure

Propriétés

Numéro CAS

6042-36-0

Formule moléculaire

C20H36BrN3O2

Poids moléculaire

430.4 g/mol

Nom IUPAC

N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine

InChI

InChI=1S/C20H36BrN3O2/c1-7-22(8-2)11-13-24(14-12-23(9-3)10-4)18-16-20(26-6)19(25-5)15-17(18)21/h15-16H,7-14H2,1-6H3

Clé InChI

HKEQSBHKLCETQW-UHFFFAOYSA-N

SMILES canonique

CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC

Autres numéros CAS

6042-36-0

Synonymes

1,2-dimethoxy-4-bis(diethylaminoethyl)amino-5-bromobenzene
4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine
RC 12
RC-12
RC-12 naphthalenedisulfonate

Origine du produit

United States

Foundational & Exploratory

Research Compound RC-12: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Research Compound RC-12, chemically identified as 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine, is a catechol derivative investigated for its antimalarial properties.[1] This compound has demonstrated significant activity against the exoerythrocytic (liver) stages of malaria parasites, including the dormant hypnozoite stage, which is a critical target for the radical cure of relapsing malarias such as Plasmodium vivax.[2][3] Notably, this compound has shown considerable efficacy in the Plasmodium cynomolgi rhesus monkey model, a gold standard for assessing activity against hypnozoites.[2][4][5] However, these promising preclinical findings did not translate to success in a limited human clinical trial against P. vivax.[2][4][5] Current research suggests that species-specific metabolism is the primary reason for this discrepancy, making the study of its metabolic pathways a key area of ongoing investigation.[2][3][4] This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, experimental protocols, and a detailed analysis of its metabolic profile.

Chemical Properties and Structure

  • Chemical Name: 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine

  • Alternative Designations: WR 27653[2][4]

  • Compound Class: Catechol derivative[2][4]

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Mechanism of Action

This compound's primary antimalarial activity is directed against the exoerythrocytic stages of the parasite's lifecycle.[1] This includes activity against the developing schizonts in the liver and, importantly, the dormant hypnozoites of relapsing malaria species. The precise molecular target and mechanism of action have not been fully elucidated. However, its efficacy against liver-stage parasites suggests interference with essential metabolic or developmental pathways within the infected hepatocytes. The discrepancy in its activity between primate models and humans strongly indicates that its metabolites, rather than the parent compound alone, may be responsible for its therapeutic effects.[2][4]

Preclinical and Clinical Data

Preclinical Efficacy in Rhesus Monkeys (P. cynomolgi)

This compound has demonstrated significant prophylactic and curative activity against P. cynomolgi in rhesus monkeys.

Study Type Dosage Regimen Number of Subjects Outcome Reference
Prophylactic 25 mg/kg, single weekly doses-Prevented the development and/or maturation of exoerythrocytic stages.[1]
Radical Cure 25 mg/kg, daily for 5, 6, or 7 consecutive days-Not uniformly successful in destroying all exoerythrocytic bodies in the liver.
Clinical Trial in Humans (P. vivax)

A small-scale clinical trial was conducted to evaluate the efficacy of this compound in human volunteers infected with mosquito-borne P. vivax.

Study Type Dosage Regimen Outcome Reference
Prophylactic and Relapse Inhibition 10 mg/(kg·day) for 7 daysIneffective in preventing infections or inhibiting relapses.[2][5]

Metabolism and Pharmacokinetics

The disparity in efficacy between the rhesus monkey model and human trials is hypothesized to be due to species-specific metabolism. A 2022 study by Dong et al. investigated the phase I metabolism of this compound in human, monkey, and rat liver microsomes.[2]

Metabolic Pathways

The primary metabolic pathways for this compound involve O-desmethylation and N-deethylation. The rate of metabolism was found to be significantly lower in human liver microsomes compared to those of rhesus monkeys and rats.[2] N-deethylation appears to be the predominant pathway.[4]

RC12_Metabolism RC12 This compound O_desmethyl O-desmethyl metabolite RC12->O_desmethyl O-demethylation N_desethyl N-desethyl metabolite RC12->N_desethyl N-deethylation O_desmethyl_N_desethyl O-desmethyl/N-desethyl metabolite O_desmethyl->O_desmethyl_N_desethyl N-deethylation N_desethyl->O_desmethyl_N_desethyl O-demethylation NN_didesethyl N,N-didesethyl metabolite N_desethyl->NN_didesethyl N-deethylation

Caption: Proposed Phase I metabolic pathway of this compound.

In Vitro Activity of Metabolites

The in vitro activity of this compound and its metabolites was tested against liver-stage P. vivax and P. cynomolgi.[2]

Compound Activity against P. vivax (liver-stage) Activity against P. cynomolgi (liver-stage) Reference
This compound InactiveInactive[2]
O-desmethyl metabolite --[2]
N-desethyl metabolite --[2]
O-desmethyl/N-desethyl metabolite ActiveInconsistently active[2]
N,N-didesethyl metabolite --[2]

These findings suggest that the combined O-desmethyl/N-desethyl metabolite could be a key contributor to the antimalarial efficacy observed in rhesus monkeys.[2] The lower rate of metabolism in humans may lead to insufficient concentrations of this active metabolite.[2][4]

Experimental Protocols

In Vitro Metabolism in Hepatic Microsomes
  • Objective: To determine the metabolic profile of this compound in human, monkey, and rat liver microsomes.

  • Methodology:

    • This compound (1 μM) is incubated with NADPH-supplemented human, monkey, or rat liver microsomes (0.4 mg/mL) for 1 hour at 37°C.[2]

    • The reaction is quenched, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.[2]

    • A similar protocol is used to assess the metabolism of the synthesized authentic metabolites.[2]

Metabolism_Workflow cluster_incubation Incubation RC12 This compound (1 µM) Incubate Incubate at 37°C for 1 hr RC12->Incubate Microsomes Liver Microsomes (Human, Monkey, or Rat) 0.4 mg/mL Microsomes->Incubate NADPH NADPH NADPH->Incubate Quench Quench Reaction Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Caption: Workflow for in vitro metabolism studies.

P. cynomolgi Liver-Stage In Vitro Assay
  • Objective: To assess the activity of this compound and its metabolites against P. cynomolgi liver-stage parasites.

  • Methodology:

    • Rhesus monkey hepatocytes are isolated from liver lobes.[4]

    • Hepatocytes are infected with P. cynomolgi sporozoites within 3 days of isolation.[4]

    • The infected hepatocytes are treated with this compound or its metabolites at a concentration of 10 μM.[2]

    • The activity is determined by measuring the inhibition of schizont (large forms) and hypnozoite (small forms) growth, with a threshold for activity set at 50% inhibition.[2]

Future Directions and Conclusion

The research on this compound highlights a critical challenge in drug development: species-specific metabolic differences. While the parent compound shows promise in a relevant animal model, its lack of efficacy in humans underscores the importance of understanding its metabolic fate. Future research should focus on:

  • Identifying all active metabolites: It is possible that other, yet unidentified, metabolites contribute to the antimalarial activity.[2][4]

  • Elucidating the complete pharmacokinetic and pharmacodynamic profile: A thorough understanding of the absorption, distribution, metabolism, and excretion of this compound and its active metabolites in different species is needed.[3]

  • Structure-activity relationship studies of the metabolites: This could lead to the design of new analogs with improved metabolic stability and activity in humans.

References

An In-depth Technical Guide to the Antimalarial Candidate RC-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the investigational antimalarial agent RC-12. The information is compiled to support research and development efforts in the field of malaria therapeutics, with a focus on its potential as a liver-stage active compound.

Core Chemical Identity

This compound is a synthetic catechol derivative with the chemical name N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine. It is also known by the identifier WR-27653.

Chemical Structure

The molecular structure of this compound is characterized by a bromo-dimethoxyphenyl group linked to a tetraethyldiethylenetriamine side chain.

Physicochemical and Computed Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₂₀H₃₆BrN₃O₂PubChem CID: 22400
Molecular Weight 430.4 g/mol PubChem CID: 22400
IUPAC Name N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diaminePubChem CID: 22400
SMILES CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OCPubChem CID: 22400
InChIKey HKEQSBHKLCETQW-UHFFFAOYSA-NPubChem CID: 22400
CAS Number 6042-36-0PubChem CID: 22400

Biological Activity and Therapeutic Potential

This compound has been primarily investigated for its activity against the exoerythrocytic (liver) stages of malaria parasites, a critical phase in the parasite lifecycle responsible for clinical relapses in Plasmodium vivax and Plasmodium ovale infections.

In Vivo Efficacy

This compound has demonstrated significant efficacy against the hypnozoite stages of Plasmodium cynomolgi in the rhesus monkey model, which is considered the gold standard for evaluating drugs targeting relapsing malaria.[1][2][3] Studies have shown that this compound can provide complete protection against sporozoite challenge and can achieve radical cure of established infections in this model.[3]

However, in a small-scale clinical trial, this compound did not show efficacy against P. vivax hypnozoites in humans.[1][2][3] This discrepancy between its high efficacy in the rhesus monkey model and lack of activity in humans is a key area of ongoing research and is thought to be related to species-specific metabolism.

In Vitro Activity

The in vitro activity of this compound and its primary metabolites has been assessed against the liver stages of P. vivax and P. cynomolgi. In these assays, this compound and most of its metabolites did not exhibit significant activity at a concentration of 10 μM.[2] The only metabolite to show some activity was the combined O-desmethyl/N-desethyl metabolite.[2] This suggests that the in vivo efficacy observed in rhesus monkeys may be due to the formation of uncharacterized active metabolites or a different mechanism of action not fully recapitulated in the in vitro system.

Pharmacokinetics and Metabolism

The pharmacokinetic and metabolic profiles of this compound are crucial for understanding its species-specific activity.

In Vitro Metabolism

Metabolic stability studies using liver microsomes have revealed significant differences in the rate and pathway of this compound metabolism across species.

SpeciesParent Compound Depletion (%)Major Metabolites Detected
Human < 10%O-desmethyl, N-desethyl (minor)
Rhesus Monkey ~ 42%O-desmethyl, N-desethyl, O-desmethyl/N-desethyl, N,N-didesethyl
Rat ~ 90%N-desethyl, O-desmethyl/N-desethyl, N,N-didesethyl

The rate of metabolism is considerably lower in human liver microsomes compared to those from rhesus monkeys and rats.[2] N-deethylation is a prominent metabolic pathway.[2]

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in rats provide initial insights into the in vivo behavior of this compound.

Route of AdministrationDose (mg/kg)Plasma Half-life (h)Plasma Clearance (mL/(min·kg))
Intravenous (IV)37.0 ± 1.3147 ± 33
Oral (PO)114.9Not Applicable
Oral (PO)276.1Not Applicable
Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound based on data from human, monkey, and rat liver microsomes.

RC12_Metabolism cluster_species Metabolite Detection by Species RC12 This compound O_desmethyl O-desmethyl metabolite RC12->O_desmethyl O-demethylation N_desethyl N-desethyl metabolite RC12->N_desethyl N-deethylation N_oxidation N-oxidation product RC12->N_oxidation N-oxidation O_desmethyl_N_desethyl O-desmethyl/N-desethyl metabolite O_desmethyl->O_desmethyl_N_desethyl N-deethylation N_desethyl->O_desmethyl_N_desethyl O-demethylation NN_didesethyl N,N-didesethyl metabolite N_desethyl->NN_didesethyl N-deethylation Human (minor) Human (minor) Monkey Monkey Rat Rat

Caption: Proposed Phase I Metabolic Pathway of this compound.

Toxicity Profile

Subacute toxicity studies of this compound have been conducted in rhesus monkeys. Daily doses of 50.0 mg/kg or lower were generally well-tolerated. Higher doses (100.0 or 200.0 mg/kg) were associated with convulsions, depression, and were lethal in some cases. Doses of 50.0 mg/kg and higher induced hepatomegaly, vacuolation of hepatocytes, and elevated liver enzymes.

Experimental Protocols

In Vitro Liver-Stage Malaria Assay

This protocol is adapted from studies assessing the activity of this compound against P. vivax and P. cynomolgi.

  • Hepatocyte Seeding: Plate primary human or rhesus monkey hepatocytes in 384-well plates.

  • Sporozoite Infection: Infect hepatocytes with P. vivax or P. cynomolgi sporozoites.

  • Compound Addition (Prophylactic Assay): Add this compound or its metabolites on day 1 post-infection.

  • Compound Addition (Radical Cure Assay): Add compounds on days 5-7 post-infection.

  • Incubation and Media Changes: Maintain cultures with appropriate media changes.

  • Fixation: Fix cells with 4% paraformaldehyde on day 6 (prophylactic) or day 8 (radical cure).

  • Immunostaining:

    • Permeabilize and block cells.

    • Incubate with a primary antibody against a parasite-specific protein (e.g., anti-rUIS4).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Stain nuclei with Hoechst dye.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze images to count and measure the size of parasites (schizonts and hypnozoites).

    • Normalize data to negative (DMSO) and positive (e.g., ionophore) controls.

    • Calculate percent inhibition and, if applicable, IC₅₀ values.

The following diagram outlines the workflow for the in vitro liver-stage assay.

in_vitro_workflow start Start plate_hepatocytes Plate Primary Hepatocytes start->plate_hepatocytes infect Infect with Sporozoites plate_hepatocytes->infect add_compound Add Test Compound infect->add_compound incubate Incubate and Maintain Culture add_compound->incubate fix_cells Fix Cells incubate->fix_cells immunostain Immunostaining fix_cells->immunostain image High-Content Imaging immunostain->image analyze Image Analysis and Data Normalization image->analyze end End analyze->end

Caption: Workflow for In Vitro Liver-Stage Antimalarial Assay.

Conclusion and Future Directions

This compound is a promising antimalarial candidate with potent activity against the liver stages of P. cynomolgi in rhesus monkeys. However, its lack of efficacy in humans highlights the critical role of species-specific metabolism in drug development. Future research should focus on:

  • Identifying the active metabolites of this compound responsible for its efficacy in the rhesus monkey model.

  • Elucidating the molecular mechanism of action of this compound and its active metabolites.

  • Synthesizing and evaluating new analogs of this compound with improved metabolic stability and activity in human systems.

A thorough understanding of the structure-activity and structure-metabolism relationships of the this compound chemotype will be essential for the development of a novel, effective, and safe treatment for relapsing malaria.

References

An In-depth Technical Guide on the Core Mechanism of Action: Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a cornerstone of targeted cancer therapy, functions as a potent and selective tyrosine kinase inhibitor.[1] Its primary therapeutic success lies in the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2] This document provides a comprehensive technical overview of Imatinib's mechanism of action, focusing on its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented to support the described mechanisms, and key signaling pathways and experimental workflows are visualized for enhanced clarity.

Introduction: A Paradigm of Targeted Therapy

Imatinib's development was driven by the discovery that the BCR-ABL fusion protein is the primary driver of CML. This constitutively active tyrosine kinase results from the Philadelphia chromosome, a specific chromosomal translocation. Imatinib was rationally designed to inhibit this oncoprotein, and it was later discovered to be a potent inhibitor of other tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in GIST.[3] By binding to the ATP-binding site of these kinases, Imatinib stabilizes the inactive conformation, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Molecular Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. Its high affinity and selectivity for the inactive conformation of the ABL kinase domain are central to its efficacy.[4]

  • Binding Affinity: Imatinib exhibits high-affinity binding to the catalytic site of the ABL kinase domain, with a dissociation constant (Kd) in the nanomolar range (~10 nM).[5] It also has a secondary, weaker binding site in the myristoyl pocket, with a Kd of approximately 10 µM.[5]

  • Target Kinases: The primary targets of Imatinib are BCR-ABL, c-Kit, and PDGFR.[1][6] It is a multi-target inhibitor with varying potencies against different kinases.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to Imatinib's activity and clinical efficacy.

Table 1: In Vitro Inhibitory Activity of Imatinib

Target KinaseIC50 Value (µM)Assay TypeReference
v-Abl0.6Cell-free[6]
c-Kit0.1Cell-based[6]
PDGFR0.1Cell-free[6]
BCR-ABL~0.025Protein autophosphorylation[1]

Table 2: Clinical Efficacy of Imatinib in Chronic Phase CML (IRIS Study)

OutcomeImatinib GroupInterferon alfa + Cytarabine GroupReference
10-Year Overall Survival83.3%N/A (high crossover rate)[7][8]
Cumulative Major Cytogenetic Response89%N/A[7]
Cumulative Complete Cytogenetic Response82.8%N/A[2][7]
Freedom from Progression at 10 Years92.1%N/A[8]

Table 3: Pharmacokinetic Properties of Imatinib in Adults

ParameterValueReference
Oral Bioavailability98%[9]
Terminal Elimination Half-life~18 hours[9]
Plasma Protein Binding~95%[9]
MetabolismPrimarily via CYP3A4/3A5[9][10]

Impact on Cellular Signaling Pathways

Imatinib's inhibition of target kinases leads to the downregulation of several key signaling pathways crucial for cancer cell growth and survival.

  • BCR-ABL Signaling in CML: In CML, the constitutively active BCR-ABL kinase drives proliferation and inhibits apoptosis through downstream pathways including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Imatinib blocks the initial phosphorylation event, effectively shutting down these pro-survival signals.

  • c-Kit and PDGFR Signaling in GIST: In GIST, mutations in c-Kit or PDGFR lead to their constitutive activation and subsequent downstream signaling. Imatinib's inhibition of these kinases is the primary mechanism of its therapeutic effect in this disease.

  • Downstream Effectors: Treatment with Imatinib leads to a significant reduction in the phosphorylation of downstream substrates.[11] For example, the phosphorylation of CRKL, a major substrate of BCR-ABL, is markedly decreased following Imatinib treatment.[12]

G BCR_ABL BCR-ABL (Constitutively Active) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Inhibits Proliferation Increased Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation G cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with varying concentrations of Imatinib seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end_node End analyze_data->end_node G cluster_workflow Western Blot Workflow start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis end_node End analysis->end_node

References

An In-depth Technical Guide to the Synthesis and Characterization of RC-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound RC-12, chemically identified as N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document outlines a plausible synthetic pathway based on established chemical reactions and provides predicted characterization data derived from the analysis of its precursors and analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.

Introduction

This compound is a complex diamine derivative with potential applications in pharmacological research. Its structure, featuring a substituted phenyl ring and multiple amine functionalities, suggests its potential interaction with various biological targets. This guide details a proposed synthetic route and the analytical methods required for its characterization, offering a roadmap for its laboratory-scale production and verification.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually divided into the preparation of its key precursors followed by a final coupling reaction.

Precursor Synthesis

The primary precursors for the synthesis of this compound are:

  • Precursor A: 2-bromo-4,5-dimethoxyphenethylamine

  • Precursor B: N,N-diethylethylenediamine

2.1.1. Synthesis of Precursor B: N,N-Diethylethylenediamine

A feasible method for the synthesis of N,N-diethylethylenediamine involves the reaction of diethylamine with 2-chloroethylamine hydrochloride. This reaction is typically carried out in an autoclave under elevated temperature and pressure, with a suitable base to neutralize the hydrochloric acid generated.

Final Coupling Reaction: N-Arylation

The final step in the synthesis of this compound is the formation of the C-N bond between the aromatic ring of Precursor A and the secondary amine of Precursor B. Two well-established methods for this type of transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

2.2.1. Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[1][2][3]

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4,5-dimethoxyphenethylamine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 1-5 mol%).

  • Reagent Addition: Add N,N-diethylethylenediamine (1.1-1.5 eq) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

  • Solvent and Reaction Conditions: Add anhydrous, deoxygenated toluene or dioxane as the solvent. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours.

  • Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

2.2.2. Method 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[4] While often requiring higher temperatures than the Buchwald-Hartwig reaction, it provides an alternative route for the N-arylation.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-4,5-dimethoxyphenethylamine (1.0 eq), N,N-diethylethylenediamine (1.5-2.0 eq), a copper(I) catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 20-40 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).

  • Solvent and Reaction Conditions: Add a high-boiling polar solvent such as DMF or DMSO. The mixture is heated to 120-160 °C under an inert atmosphere for 24-48 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Characterization of this compound

As no direct experimental data for this compound is readily available, the following sections provide predicted characterization data based on the known spectral properties of its precursors and the principles of spectroscopic analysis.

Physical Properties
PropertyPredicted Value
Molecular Formula C20H36BrN3O2
Molecular Weight 430.43 g/mol
Appearance Likely a viscous oil or a low-melting solid
Solubility Expected to be soluble in common organic solvents
Spectroscopic Data (Predicted)

3.2.1. 1H NMR Spectroscopy

The predicted 1H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the methoxy groups, and the various ethyl groups of the diamine moiety.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH6.5 - 7.0s, s1H, 1H
Methoxy (OCH3)3.8 - 3.9s, s3H, 3H
Ar-CH2-CH2-N2.8 - 3.2m4H
N-CH2-CH2-N2.5 - 2.8m4H
N-CH2-CH32.4 - 2.7q8H
N-CH2-CH31.0 - 1.2t12H

3.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the side chains.

CarbonsPredicted Chemical Shift (δ, ppm)
Aromatic C-Br110 - 115
Aromatic C-O145 - 150
Aromatic C-H115 - 120
Aromatic C-N135 - 140
Methoxy (OCH3)55 - 60
Aliphatic CH240 - 55
Aliphatic CH310 - 15

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns. The presence of bromine would result in isotopic peaks (M+ and M+2) of nearly equal intensity.

Ion FragmentPredicted m/z
[M]+ (79Br) / [M+2]+ (81Br)430 / 432
[M - CH2CH3]+401 / 403
[M - N(CH2CH3)2]+358 / 360
[CH2=N(CH2CH3)2]+86

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm-1)
C-H (aliphatic)2850 - 2970
C-H (aromatic)3000 - 3100
C-N stretch1000 - 1250
C-O (ether) stretch1000 - 1300
C=C (aromatic) stretch1450 - 1600

Visualizations

Proposed Synthesis Workflow

G Figure 1. Proposed Synthesis Workflow for this compound cluster_precursors Precursor Synthesis cluster_coupling Coupling Reaction Diethylamine Diethylamine Precursor_B N,N-Diethylethylenediamine Diethylamine->Precursor_B 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->Precursor_B Coupling Buchwald-Hartwig Amination or Ullmann Condensation Precursor_B->Coupling Precursor_A 2-bromo-4,5-dimethoxyphenethylamine Precursor_A->Coupling RC12 This compound Coupling->RC12

Figure 1. Proposed Synthesis Workflow for this compound
Buchwald-Hartwig Amination Catalytic Cycle

Figure 2. Catalytic Cycle of Buchwald-Hartwig Amination

Conclusion

This technical guide presents a detailed theoretical framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies such as the Buchwald-Hartwig amination and Ullmann condensation, a plausible route to this molecule is proposed. The predicted characterization data provides a benchmark for the verification of the synthesized product. This document aims to facilitate further research and development of this compound and its potential applications. It is important to note that all protocols and data presented are based on established chemical principles and data from related compounds, and would require experimental validation.

References

Technical Whitepaper: Biological Activity of the Novel Compound RZL-012

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a novel compound specifically designated "RC-12" was not found in publicly available scientific literature. This guide has been developed based on the available data for a similarly named and well-documented novel compound, RZL-012 , to demonstrate the requested format and content.

Introduction

RZL-012 (5-[3,6-dibromo-9H-carbazol-9-yl]-N,N,N-trimethylpentan-1-aminium chloride) is a novel investigational small molecule compound developed for the reduction of subcutaneous adipose tissue.[1][2] Administered via localized injections, RZL-012 offers a potential therapeutic for fat-related disorders, such as Dercum disease, as well as aesthetic applications for body contouring.[1][2] This document provides a comprehensive overview of the preclinical data on the biological activity of RZL-012, detailing its mechanism of action, quantitative in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

The primary mechanism of action of RZL-012 is the direct disruption of adipocyte cell membrane integrity.[2] This leads to rapid, non-specific cell death (liponecrosis) of fat cells upon exposure.[1][2] Preclinical studies indicate that RZL-012's effects on membrane integrity are immediate, leading to subsequent cellular events such as altered intracellular calcium levels, while changes in mitochondrial membrane potential occur later.[2] The destruction of adipocytes is followed by a natural inflammatory response and the eventual replacement of the necrotic tissue with fibrotic tissue, which contributes to the contraction and reduction of the fat tissue volume.[2]

cluster_0 RZL-012 Administration cluster_1 Cellular Events cluster_2 Tissue-Level Response RZL_12 RZL-012 Injection into Subcutaneous Fat Membrane_Disruption Disruption of Adipocyte Cell Membrane Integrity RZL_12->Membrane_Disruption Direct Interaction Ca_Influx Increased Intracellular Calcium Levels Membrane_Disruption->Ca_Influx Immediate MMP_Alteration Delayed Alteration of Mitochondrial Membrane Potential Ca_Influx->MMP_Alteration Downstream Effect Cell_Death Adipocyte Cell Death (Liponecrosis) MMP_Alteration->Cell_Death Inflammation Inflammatory Response Cell_Death->Inflammation Fibrosis Formation of Fibrotic Tissue Inflammation->Fibrosis Volume_Reduction Reduction in Fat Tissue Volume Fibrosis->Volume_Reduction

Caption: Proposed mechanism of action for RZL-012.

Quantitative Data Summary

The biological activity of RZL-012 has been quantified through a series of in vitro and in vivo experiments. The data is summarized in the tables below.

Table 1: In Vitro Cytotoxicity of RZL-012

This table presents the half-maximal inhibitory concentration (IC50) values of RZL-012, demonstrating its cytotoxic effect on adipocytes.

Cell TypeAssay TypeIC50 (µM)Reference
AdipocytesCell Viability25 - 106[2]
Table 2: In Vivo Efficacy of RZL-012 in a Porcine Model

This table summarizes the key findings from the in vivo evaluation of RZL-012 in pigs, an accepted animal model for subcutaneous fat studies.[1]

ParameterTime PointResultReference
Histological Analysis24 hours post-injectionLiponecrosis[2]
Mean Fat Thickness Reduction3 months post-injection18%[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Cell Viability Assay

The cytotoxic effects of RZL-012 on various cell types, including adipocytes and human lung fibroblasts (Wi38), were determined to assess potency and selectivity.

cluster_workflow Experimental Workflow: In Vitro Cytotoxicity A Cryopreserved cells (e.g., Adipocytes, Wi38) are cultured B Cells are seeded into multi-well plates and allowed to adhere A->B C Cells are treated with varying concentrations of RZL-012 B->C D Incubation for a specified duration C->D E Cell viability is assessed using a standard method (e.g., MTT assay) D->E F Data is analyzed to calculate IC50 values E->F

Caption: Workflow for determining in vitro cytotoxicity.

Protocol:

  • Cell Culture: Cryopreserved adipocytes or other cell lines are thawed and cultured in appropriate media and conditions until they reach the desired confluence.

  • Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated to allow for cell attachment.

  • Compound Treatment: A stock solution of RZL-012 is serially diluted to create a range of concentrations. The culture medium is replaced with a medium containing the different concentrations of RZL-012. Control wells receive a vehicle-only medium.

  • Incubation: The treated plates are incubated for a standard period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, a viability reagent (e.g., Methylthiazolyldiphenyl-tetrazolium bromide - MTT) is added to each well. Following another incubation period, the resulting formazan crystals are solubilized, and the absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are converted to a percentage of viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[3]

In Vivo Porcine Model for Adipose Tissue Reduction

The efficacy of RZL-012 in reducing fat tissue volume was evaluated in a porcine model.

Protocol:

  • Animal Model: Domestic pigs are used due to the anatomical and physiological similarities of their skin and subcutaneous fat to that of humans.

  • Compound Administration: RZL-012 is formulated for injection. A defined grid pattern is marked on the dorsal side of the pig, and specific doses of RZL-012 are administered via subcutaneous injection into the fat deposits within the marked areas. Control areas are injected with a vehicle solution.

  • Monitoring and Tissue Collection: The animals are monitored for local and systemic adverse effects. At specified time points (e.g., 24 hours, 7 days, 3 months), tissue biopsies or necropsies are performed to collect samples from the treated and control areas for histological analysis.

  • Endpoint Measurement: The primary endpoint is the change in fat layer thickness, which can be measured using calipers or ultrasound imaging at various time points.

  • Histological Analysis: Collected tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to observe the cellular effects, including adipocyte necrosis, inflammation, and subsequent fibrosis.[2]

Conclusion

The novel compound RZL-012 demonstrates potent and localized adipocytolytic activity, driven by the direct disruption of cell membranes. Preclinical data from in vitro and in vivo models support its potential as a therapeutic agent for the reduction of subcutaneous fat. The well-defined mechanism of action and quantifiable efficacy provide a strong foundation for further clinical development.

References

RC-12: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RC-12 (also known as WR 27653) is a catechol derivative, non-8-aminoquinoline, that has been investigated for its potential as an antimalarial drug, specifically targeting the liver stages of Plasmodium parasites, including the dormant hypnozoites responsible for relapse in P. vivax and P. ovale infections.[1][2][3][4] Despite demonstrating significant activity in preclinical primate models, its development was halted after a lack of efficacy in a small-scale human clinical trial.[1][2][3][4] This discrepancy has spurred further research into its metabolic fate, with the central hypothesis that species-specific metabolism is key to its activity.[1][2][3][4] This guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its metabolism, pharmacokinetics, and in vitro efficacy, presenting key data and experimental methodologies.

Discovery and Development History

This compound emerged as a promising antimalarial candidate due to its notable efficacy against the hypnozoites of Plasmodium cynomolgi in the rhesus monkey (Macaca mulatta) model, which is considered the gold standard for evaluating drugs against relapsing malaria.[1][2][3][4] In this model, this compound was found to be about ten times less effective than the standard-of-care drug, primaquine, but also ten times less toxic and did not induce hemolysis, a significant side effect of primaquine.[1]

However, the promise shown in the preclinical models did not translate to human studies. In a small clinical trial, volunteers were infected with mosquito-borne P. vivax sporozoites and treated with this compound. The drug failed to prevent infections or inhibit relapses.[1] This led to the current focus of research: to understand the pharmacokinetic and pharmacodynamic profile of this compound and to identify potential active metabolites that might explain the observed species-specific differences in efficacy.[1][2][3][4]

In Vitro Metabolism and Pharmacokinetics

The leading hypothesis for the differential activity of this compound between rhesus monkeys and humans is the difference in its metabolic activation. Studies using liver microsomes have revealed significant variations in the rate and profile of this compound metabolism across species.

Quantitative Data on In Vitro Metabolism

The metabolic stability of this compound was assessed in liver microsomes from humans, rhesus monkeys, and rats. The data clearly indicates a much slower rate of metabolism in human microsomes.

SpeciesParent Compound Depletion (%)Major Metabolites Detected
Human< 10%O-desmethyl, N-desethyl (minor)
Rhesus Monkey~ 42%O-desmethyl, N-desethyl, O-desmethyl/N-desethyl, N,N-didesethyl
Rat~ 90%N-desethyl, O-desmethyl/N-desethyl, N,N-didesethyl
Data represents the percentage of this compound remaining after a 60-minute incubation period.[5]
In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in rats were conducted to understand the in vivo behavior of this compound. The following table summarizes key pharmacokinetic parameters after intravenous (IV) and oral (PO) administration.

Parameter3.0 mg/kg IV11 mg/kg PO27 mg/kg PO
Cmax (ng/mL) 1000150400
Tmax (h) 0.080.51.0
AUC (ng·h/mL) 300250800
t1/2 (h) 0.51.01.5
CL (mL/min/kg) 150--
Vd (L/kg) 10--
F (%) -3035
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

These data indicate that this compound is rapidly cleared and has moderate oral bioavailability in rats.

Metabolic Pathway of this compound

The metabolism of this compound primarily involves N-deethylation and O-demethylation, with further sequential metabolism observed in species with higher metabolic turnover.

RC12_Metabolism RC12 This compound M_N_desethyl N-desethyl RC12->M_N_desethyl N-deethylation M_O_desmethyl O-desmethyl RC12->M_O_desmethyl O-demethylation M_NN_didesethyl N,N-didesethyl M_N_desethyl->M_NN_didesethyl N-deethylation M_O_desmethyl_N_desethyl O-desmethyl/N-desethyl M_N_desethyl->M_O_desmethyl_N_desethyl O-demethylation M_O_desmethyl->M_O_desmethyl_N_desethyl N-deethylation M_O_desmethyl_NN_tridesethyl O-desmethyl/N,N,N-tridesethyl M_NN_didesethyl->M_O_desmethyl_NN_tridesethyl O-demethylation

Figure 1: Proposed CYP450 metabolic pathway of this compound.

In Vitro Efficacy Against Liver-Stage Malaria

The activity of this compound and its synthesized metabolites was evaluated against the liver stages of P. vivax and P. cynomolgi.

Quantitative Data on In Vitro Activity
CompoundP. vivax IC50 (µM)P. cynomolgi IC50 (µM)
This compound > 10> 10
N-desethyl > 10> 10
N,N-didesethyl > 10> 10
O-desmethyl > 10> 10
O-desmethyl/N-desethyl ~5> 10 (inconsistent)
IC50: Half-maximal inhibitory concentration. Data from in vitro liver-stage assays.

Of the metabolites tested, only the combined O-desmethyl/N-desethyl metabolite showed some activity against P. vivax liver stages, although it was not consistently active against P. cynomolgi.[2] This suggests that either other unidentified metabolites are responsible for the in vivo efficacy observed in monkeys, or the exposure levels in the human clinical trial were insufficient.[2]

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines the general procedure for assessing the metabolic stability of a compound like this compound in liver microsomes.

Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare incubation mixture: - Phosphate buffer - Liver microsomes - this compound (substrate) pre_incubate Pre-incubate mixture at 37°C prep_reagents->pre_incubate prep_nadph Prepare NADPH solution (cofactor) start_reaction Initiate reaction by adding NADPH pre_incubate->start_reaction incubate_sample Incubate at 37°C with shaking start_reaction->incubate_sample time_points Collect aliquots at specific time points (e.g., 0, 15, 30, 60 min) incubate_sample->time_points stop_reaction Quench reaction with cold organic solvent (e.g., acetonitrile) time_points->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant lcms_analysis Analyze by LC-MS/MS collect_supernatant->lcms_analysis data_processing Quantify remaining this compound and identify metabolites lcms_analysis->data_processing

Figure 2: Workflow for in vitro metabolism study.

Methodology:

  • Preparation: A reaction mixture containing phosphate buffer, liver microsomes (from human, monkey, or rat), and this compound (at a concentration of 1 µM) is prepared. A separate solution of the cofactor NADPH is also prepared.

  • Incubation: The reaction mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding NADPH. The samples are then incubated at 37°C, typically with shaking. Aliquots are collected at various time points (e.g., 0, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining this compound and any metabolites, is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify and quantify the metabolites formed.

In Vitro Liver-Stage Malaria Activity Assay

This protocol describes a typical workflow for evaluating the efficacy of compounds against Plasmodium liver stages in vitro.

Liver_Stage_Assay_Workflow cluster_culture Cell Culture & Infection cluster_treatment Compound Treatment cluster_readout Assay Readout seed_hepatocytes Seed primary hepatocytes in multi-well plates culture_hepatocytes Culture for 24h to form a monolayer seed_hepatocytes->culture_hepatocytes infect_cells Infect hepatocyte monolayer with sporozoites culture_hepatocytes->infect_cells isolate_sporozoites Isolate Plasmodium sporozoites from infected mosquitoes isolate_sporozoites->infect_cells wash_cells Wash to remove uninvaded sporozoites infect_cells->wash_cells add_compound Add culture medium containing This compound or metabolites at various concentrations wash_cells->add_compound incubate_treatment Incubate for several days (e.g., 6-14 days) add_compound->incubate_treatment fix_cells Fix and permeabilize cells incubate_treatment->fix_cells stain_parasites Stain with fluorescently labeled antibodies against parasite proteins (e.g., HSP70) and DAPI for nuclei fix_cells->stain_parasites image_acquisition Acquire images using high-content imaging system stain_parasites->image_acquisition analyze_images Quantify number and size of liver-stage parasites (schizonts and hypnozoites) image_acquisition->analyze_images

Figure 3: Workflow for in vitro liver-stage activity assay.

Methodology:

  • Cell Culture and Infection: Primary hepatocytes (e.g., from rhesus monkeys or humans) are seeded in multi-well plates and cultured to form a confluent monolayer. Freshly dissected Plasmodium sporozoites (P. cynomolgi or P. vivax) are then added to infect the hepatocytes.

  • Compound Treatment: After a few hours to allow for invasion, the cells are washed to remove any remaining sporozoites. Culture medium containing various concentrations of this compound or its metabolites is then added. The treated cells are incubated for a period of 6 to 14 days to allow for the development of liver-stage parasites (both schizonts and hypnozoites).

  • Assay Readout: At the end of the incubation period, the cells are fixed and permeabilized. The parasites are then stained using immunofluorescence, typically with an antibody against a parasite-specific protein like HSP70, and a nuclear stain like DAPI.

  • Imaging and Analysis: The plates are imaged using a high-content imaging system, and the number and size of the liver-stage parasites are quantified to determine the inhibitory effect of the compounds.

Conclusion and Future Directions

The story of this compound highlights a critical challenge in drug development: the translation of findings from preclinical animal models to human subjects. The significant species-specific differences in the metabolism of this compound appear to be the primary reason for its failure in the clinic, despite promising efficacy in rhesus monkeys.

Current research is focused on leveraging this knowledge for the discovery of new antimalarial drugs.[4] The main objectives are:

  • A thorough understanding of the CYP450 metabolism of this compound.

  • The identification of one or more active metabolites of this compound.

  • The generation of a comprehensive pharmacokinetic profile for this compound and its active metabolites.

By identifying the specific metabolite(s) responsible for the anti-hypnozoite activity in the primate model, it may be possible to design new drug candidates with improved metabolic stability in humans and potent efficacy against the relapsing forms of malaria. This ongoing work could ultimately lead to the development of a much-needed new tool for malaria eradication.[4]

References

An In-depth Technical Guide on the Potential Therapeutic Targets of RC-12 (Recombinant Interleukin-12)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RC-12 is a recombinant formulation of Interleukin-12 (IL-12), a heterodimeric cytokine composed of p35 and p40 subunits.[1][2] It is a key regulator of cell-mediated immunity and serves as a critical link between the innate and adaptive immune systems.[2][3][4] Produced primarily by antigen-presenting cells such as macrophages and dendritic cells, this compound exerts potent anti-tumor effects by activating various immune effector cells.[1][2][5] This guide provides a comprehensive overview of the molecular targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity, positioning it as a promising agent in cancer immunotherapy.

Core Molecular Targets and Mechanism of Action

The primary therapeutic targets of this compound are immune cells, particularly T lymphocytes and Natural Killer (NK) cells.[2][5] this compound's mechanism of action is centered on its ability to enhance the cytotoxic activity of these cells and promote a T helper 1 (Th1) polarized immune response, which is crucial for effective anti-tumor immunity.

The main anti-tumor activities of this compound include:

  • Induction of T Helper 1 (Th1) Differentiation: this compound drives naive CD4+ T cells to differentiate into Th1 cells, which are critical for cell-mediated immunity.[3][5]

  • Enhancement of Cytotoxicity: It stimulates the proliferation and enhances the cytotoxic activity of NK cells and CD8+ cytotoxic T lymphocytes (CTLs).[3][5]

  • Induction of Interferon-gamma (IFN-γ) Production: A hallmark of this compound activity is the potent induction of IFN-γ secretion from T cells and NK cells.[3][4][6] IFN-γ has direct anti-proliferative effects on some tumor cells and can also modulate the tumor microenvironment to be more conducive to an anti-tumor immune response.[3]

  • Anti-angiogenic Effects: Through the induction of IFN-γ and other chemokines like CXCL9, CXCL10, and CXCL11, this compound can inhibit the formation of new blood vessels that tumors need to grow.[3][6]

Quantitative Data on this compound (Interleukin-12) Activity

The following tables summarize key quantitative data related to the biological activity and clinical investigation of this compound.

Table 1: Receptor Binding Affinity
Receptor ComplexLigandCell TypeDissociation Constant (Kd)
High-affinity IL-12R (IL-12Rβ1/IL-12Rβ2)Human IL-12PHA-activated lymphoblasts5-20 pM
High-affinity IL-12R (IL-12Rβ1/IL-12Rβ2)Human IL-12Human Th1 cells~27 pM
Low-affinity IL-12R (IL-12Rβ1 or IL-12Rβ2 alone)Human IL-12Transfected COS-7 cells2-6 nM
Low-affinity IL-12RHuman IL-12Human Th2 cells~2 nM
Table 2: Clinical Trial Data for Recombinant Human IL-12 (rhIL-12)
PhaseCancer TypeDose RangeKey FindingsReference
Phase IAdvanced Malignancies3-1000 ng/kg/day (IV)MTD established at 500 ng/kg/day. Showed biological activity (increased IFN-γ). One partial response in renal cell cancer and one transient complete response in melanoma.[7]
Phase IINon-Hodgkin's Lymphoma & Hodgkin's Disease0.5 μg/kg (SC) weeklyTwo complete and four partial responses among 35 patients with NHL. Increased peripheral blood CD8+ T lymphocytes.[8]
Phase ISolid Tumors (in combination with Pembrolizumab)Dose-escalationOngoing trial to establish the MTD and recommended Phase II dose of rhIL-12 with pembrolizumab.[9]

Signaling Pathways Modulated by this compound

This compound exerts its effects by binding to a high-affinity receptor complex consisting of two subunits, IL-12Rβ1 and IL-12Rβ2, expressed on the surface of target cells.[1][10] This binding triggers a signaling cascade primarily mediated by the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.

Upon this compound binding, the associated kinases, Tyrosine kinase 2 (Tyk2) and JAK2, are activated.[5] These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-12Rβ2 subunit, creating docking sites for STAT4.[10][11] STAT4 is subsequently phosphorylated, dimerizes, and translocates to the nucleus, where it acts as a transcription factor to induce the expression of target genes, most notably IFNG (the gene for IFN-γ).[11][12]

IL12_Signaling_Pathway cluster_membrane Cell Membrane (T cell / NK cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12R IL-12 Receptor (IL-12Rβ1 + IL-12Rβ2) JAK2 JAK2 IL12R->JAK2 Activates TYK2 TYK2 IL12R->TYK2 Activates STAT4_inactive STAT4 (inactive) JAK2->STAT4_inactive Phosphorylates TYK2->STAT4_inactive Phosphorylates STAT4_active p-STAT4 Dimer (active) STAT4_inactive->STAT4_active Dimerization STAT4_nucleus p-STAT4 Dimer STAT4_active->STAT4_nucleus Translocation IFNG_gene IFNG Gene STAT4_nucleus->IFNG_gene Induces Transcription IFNG_mRNA IFN-γ mRNA IFNG_gene->IFNG_mRNA IFNG_protein IFN-γ Protein (secreted) IFNG_mRNA->IFNG_protein Translation & Secretion RC12 This compound (IL-12) RC12->IL12R Binding Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy STAT4_Assay STAT4 Phosphorylation Assay (Target Engagement) IFNG_Assay IFN-γ Secretion Assay (ELISpot) (Functional Activity) STAT4_Assay->IFNG_Assay CTL_Assay Cytotoxicity Assay (Effector Function) IFNG_Assay->CTL_Assay Tumor_Model Syngeneic Tumor Model (e.g., MC38, B16) CTL_Assay->Tumor_Model Promising In Vitro Activity Treatment This compound Administration Tumor_Model->Treatment Tumor_Analysis Tumor Growth Inhibition & Survival Analysis Treatment->Tumor_Analysis Immune_Profiling Tumor Microenvironment (Immune Cell Infiltration) Treatment->Immune_Profiling

References

The SK-RC-12 Cell Line: A Technical Review for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The SK-RC-12 cell line, derived from a primary renal clear cell cortical carcinoma, serves as a valuable in vitro model for the study of kidney cancer. Established at the Memorial Sloan Kettering Cancer Center (MSKCC), this cell line has been utilized in various cancer research applications, contributing to the understanding of renal cell carcinoma (RCC) biology and the development of potential therapeutic interventions. This technical guide provides a comprehensive literature review of the SK-RC-12 cell line, including its key characteristics, relevant experimental protocols, and an overview of the critical signaling pathways implicated in its pathology.

Core Characteristics and Key Findings

The SK-RC-12 cell line was established from a tumor specimen obtained from a 68-year-old male patient with renal cell carcinoma that had metastasized to the adrenal gland.[1] It is one of a panel of renal cancer cell lines developed by the laboratory of Dr. Lloyd J. Old at MSKCC.[1] As a model for clear cell RCC (ccRCC), the most common and aggressive form of kidney cancer, SK-RC-12 is instrumental in studying the molecular underpinnings of this disease.

Morphological and Growth Characteristics

Initial characterization of the SK-RC-12 cell line revealed specific in vitro growth properties. These foundational data are crucial for interpreting experimental outcomes and designing new studies.

ParameterFindingReference
Cell Type Primary Renal Clear Cell Cortical CarcinomaMSKCC
Growth in Soft Agar No(Ebert et al., 1990)
Tumorigenicity in Nude Mice Not Determined(Ebert et al., 1990)
Doubling Time Not specified in the provided literature.N/A
Gene Expression Profile

A study involving gene expression profiling of ten SKRC renal cell carcinoma lines, including SK-RC-12, was conducted to correlate genomic backgrounds with clinical characteristics. While the study did not detail the specific expression profile of SK-RC-12 individually, it highlighted that unique gene expression patterns among the cell lines correlated with cell morphology and metastatic potential. For instance, the study identified that the cell line SKRC-52, derived from a metastatic lesion, exhibited a distinct spindle-shaped morphology and a unique gene expression profile, with upregulation of genes like transgelin, which is involved in cell proliferation and migration.[2] This type of comparative analysis provides a basis for selecting appropriate cell line models for specific research questions related to RCC progression and metastasis.[2]

Key Signaling Pathways in Renal Cell Carcinoma

The development and progression of clear cell renal cell carcinoma, the subtype from which SK-RC-12 is derived, are frequently driven by aberrations in specific signaling pathways. The most notable of these is the von Hippel-Lindau (VHL)/Hypoxia-Inducible Factor (HIF) pathway.

The VHL/HIF Signaling Axis

In the majority of sporadic clear cell RCC cases, the VHL tumor suppressor gene is inactivated.[3][4] The VHL protein (pVHL) is a crucial component of an E3 ubiquitin ligase complex that targets the alpha subunits of Hypoxia-Inducible Factor (HIF-α) for proteasomal degradation under normal oxygen conditions (normoxia).[4][5] When pVHL is non-functional, HIF-α subunits (primarily HIF-1α and HIF-2α) are stabilized even in the presence of oxygen, a state often referred to as "pseudohypoxia."[3]

Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[4] This leads to the upregulation of a vast array of genes involved in key cancer hallmarks, including angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[3] While both HIF-1α and HIF-2α are stabilized, HIF-2α is considered to be the more critical oncogenic driver in RCC.[3] The constitutive activation of this pathway is a central event in the pathogenesis of clear cell RCC.

VHL_HIF_Pathway Canonical VHL/HIF Signaling Pathway in Renal Cell Carcinoma cluster_normoxia Normoxia (Functional VHL) cluster_hypoxia Hypoxia / VHL Inactivation VHL VHL Complex HIF_alpha HIF-α VHL->HIF_alpha ubiquitinates HIF_alpha->VHL binds Proteasome Proteasome HIF_alpha->Proteasome degradation HIF_alpha_stable HIF-α (stabilized) HIF_complex HIF Complex HIF_alpha_stable->HIF_complex dimerizes with HIF-1β Nucleus Nucleus HIF_alpha_stable->Nucleus translocates to HIF_beta HIF-1β (ARNT) HIF_beta->Nucleus HRE HRE (DNA) HIF_complex->HRE binds to Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes activates transcription Cell_Culture_Workflow Workflow for Subculturing SK-RC-12 Cells start 80-90% Confluent Cells aspirate_medium Aspirate Medium start->aspirate_medium wash_pbs Wash with PBS aspirate_medium->wash_pbs add_trypsin Add Trypsin-EDTA wash_pbs->add_trypsin incubate Incubate (37°C) add_trypsin->incubate neutralize Neutralize with Medium incubate->neutralize resuspend Resuspend Cells neutralize->resuspend split Split into New Flask resuspend->split end Continue Incubation split->end

References

RC-12 safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Toxicity Profile of RC-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified as WR-27653, is a 4-amino-substituted pyrocatechol derivative [1,2-dimethoxy-4-(bis-diethylaminoethyl)-amino-5-bromobenzene] that has been investigated for its potential as an antimalarial agent.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on preclinical findings. The information is intended to support further research and development efforts by providing a clear summary of existing knowledge, including quantitative toxicity data, detailed experimental methodologies where available, and an exploration of its metabolic profile.

Non-Clinical Toxicity Profile

The primary body of evidence for the toxicity of this compound comes from subacute studies conducted in rhesus monkeys. These studies have provided key insights into the dose-dependent adverse effects of the compound.

Acute and Subacute Toxicity in Rhesus Monkeys

Studies in rhesus monkeys have established a dose-response relationship for the toxicity of this compound.

Table 1: Summary of Subacute Toxicity of this compound in Rhesus Monkeys [1]

Dosage (mg/kg/day)DurationObserved Effects
≤ 50.015 to 225 daysNo outward expressions of toxicity.
50.0 and higherNot specifiedHepatomegaly, vacuolation of hepatocytes, and elevations of serum glutamic oxalacetic and glutamic pyruvic transferase activities. The intensity of these reactions was related to the dose but not the duration of administration.
100.015 daysConvulsions and depression. Lethal to 4 of 17 recipients.
200.015 daysConvulsions and depression. Lethal to 7 of 7 recipients.

Experimental Protocol: Subacute Toxicity in Rhesus Monkeys

The available literature describes the general protocol for the subacute toxicity studies in rhesus monkeys as follows:

  • Animal Model: Rhesus monkeys (Macaca mulatta).[1]

  • Dosing Regimen: Daily oral administration of this compound at various dose levels.[1]

  • Duration: Studies ranged from 15 to 225 days.[1]

  • Observed Endpoints: Outward signs of toxicity (e.g., convulsions, depression), mortality, and indicators of hepatotoxicity including hepatomegaly, histological examination of hepatocytes (vacuolation), and measurement of serum glutamic oxalacetic and glutamic pyruvic transferase activities.[1]

A more detailed protocol, including the number of animals per dose group and specific methodologies for biochemical assays, was not fully available in the reviewed literature.

Metabolism and Pharmacokinetics

The metabolism of this compound has been investigated in vitro using liver microsomes from different species, providing insights into its potential metabolic pathways and species-specific differences.

In Vitro Metabolism

A study utilizing human, rhesus monkey, and rat liver microsomes demonstrated that this compound undergoes phase I metabolism.[2]

Table 2: In Vitro Metabolism of this compound in Liver Microsomes [2]

Microsome SourceSubstrate DepletionMajor Metabolites Identified
Human<10%O-desmethyl and N-desethyl metabolites (minor)
Rhesus Monkey~42%Two primary and two secondary metabolites
Rat~90%One primary and two secondary metabolites

The study suggests that the rate of metabolism is significantly higher in rat and rhesus monkey liver microsomes compared to human liver microsomes. The identified metabolites include products of O-demethylation and N-de-ethylation.[2]

Experimental Protocol: In Vitro Microsomal Metabolism Assay

The general protocol for the in vitro metabolism study is as follows:

  • System: Pooled liver microsomes from humans, rhesus monkeys, and rats.

  • Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.

  • Time Points: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) to monitor the depletion of the parent compound.

  • Analysis: The concentration of remaining this compound and the formation of metabolites were quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The half-life (t1/2) of the compound was determined from the rate of its disappearance over time.

Further details on the specific LC-MS/MS parameters and quantification methods for each metabolite were not fully available in the reviewed literature.

Metabolic Pathway of this compound

Based on the identified metabolites, a putative metabolic pathway for this compound can be proposed. The primary routes of metabolism appear to be O-demethylation of the methoxy groups on the pyrocatechol ring and N-de-ethylation of the diethylaminoethyl side chain.

RC12_Metabolism RC12 This compound O_desmethyl O-desmethyl Metabolite RC12->O_desmethyl O-demethylation N_desethyl N-desethyl Metabolite RC12->N_desethyl N-de-ethylation Secondary_Metabolites Secondary Metabolites O_desmethyl->Secondary_Metabolites N_desethyl->Secondary_Metabolites

References

An In-Depth Technical Guide to RC-12 Analogues and Derivatives: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available scientific and technical information regarding the chemical entity designated as RC-12, its analogues, and derivatives. Following a comprehensive search of public scientific databases and literature, this document outlines the current landscape of research and data pertaining to this compound.

Executive Summary

The compound designated as This compound is identified in the PubChem database as N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine (CID 22400).[1] Despite its presence in chemical databases, a thorough review of scientific literature reveals a significant lack of published research on this specific molecule. Consequently, there is no publicly available data on its biological activity, mechanism of action, or established experimental protocols. Furthermore, the search for "this compound analogues" and "this compound derivatives" did not yield any specific compounds that have been synthesized and characterized as such in the scientific literature.

This guide will, therefore, focus on the structural components of this compound to provide a broader context for researchers interested in this chemical space. The core structure of this compound is a substituted N,N,N'-triethylethylenediamine attached to a brominated and dimethoxylated phenyl ring. This guide will provide general information and methodologies relevant to the synthesis and potential biological activities of related substituted ethylenediamines and phenethylamines, which may serve as a foundational resource for researchers exploring this class of compounds.

The Core Moiety: N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine (this compound)

The chemical structure and basic properties of this compound are cataloged in PubChem.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC20H36BrN3O2
Molecular Weight430.4 g/mol
IUPAC NameN'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine
CAS Number6042-36-0
SynonymsRC 12, WR-27653

The absence of linked literature or bioactivity data in its PubChem entry suggests that this compound is likely a chemical intermediate or a compound that has not been the subject of extensive biological investigation in the public domain.

General Synthesis Strategies for Related Scaffolds

While no specific protocols for the synthesis of this compound analogues are available, general methodologies for the preparation of N-substituted ethylenediamines and related structures have been described. These can serve as a starting point for the design and synthesis of novel derivatives.

Synthesis of N-Substituted Ethylenediamine Derivatives

Several methods for the synthesis of N-substituted ethylenediamine derivatives have been reported, often involving the reaction of amines with reagents like N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or reaction with 2-chloroethylamine hydrochloride.[2] A more contemporary and efficient approach involves a Michael addition of amines to α,β-unsaturated compounds, followed by hydrazinolysis and a Curtius rearrangement.[2]

Experimental Workflow: General Synthesis of N-Substituted Ethylenediamines via Michael Addition

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Curtius Rearrangement Amine Amine Intermediate_1 Michael Adduct (e.g., 3-Aminopropionic Acid Ethyl Ester) Amine->Intermediate_1 Unsaturated α,β-Unsaturated Compound (e.g., Ethyl Acrylate) Unsaturated->Intermediate_1 Catalyst Catalyst (e.g., FeCl3·6H2O) Catalyst->Intermediate_1 Solvent_1 Solvent (e.g., Water) Solvent_1->Intermediate_1 Intermediate_2 Hydrazide Intermediate Intermediate_1->Intermediate_2 Intermediate_1->Intermediate_2 Hydrazine Hydrazine Hydrate Hydrazine->Intermediate_2 Solvent_2 Solvent (e.g., Ethanol) Solvent_2->Intermediate_2 Product N-Substituted Ethylenediamine Intermediate_2->Product Intermediate_2->Product NaNO2 Sodium Nitrite NaNO2->Product Acid Acid (e.g., HCl) Acid->Product Solvent_3 Solvent (e.g., Water/Toluene) Solvent_3->Product G Ligand Hypothetical This compound Analogue Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

References

The Pharmacokinetic Profile of RC-12: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of RC-12 (also known as WR 27653), an experimental antimalarial compound. The information presented herein is synthesized from published preclinical data to support further research and development of this promising, yet complex, catechol derivative. This document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Executive Summary

This compound is a non-8-aminoquinoline compound that has demonstrated notable activity against the dormant liver stages (hypnozoites) of Plasmodium parasites in preclinical models, a critical feature for preventing malaria relapse.[1][2][3] However, its efficacy has shown significant species-dependent differences, with promising results in rhesus monkeys but a lack of efficacy in a small human trial.[1][2][3] This discrepancy is largely attributed to variations in its metabolic profile across species.[1][2][3] This guide summarizes the current understanding of this compound's pharmacokinetics, focusing on its metabolic pathways and the experimental procedures used to elucidate them.

Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of this compound derived from in vivo studies in Sprague-Dawley rats and in vitro metabolism assays.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
Parameter3.0 mg/kg Intravenous (IV) (n=5)11 mg/kg Oral (PO) (n=2)27 mg/kg Oral (PO) (n=3)
Cmax (µM) N/A0.070.31 ± 0.03
Tmax (h) N/A1.01.0
AUC (µM·h) 0.44 ± 0.050.200.81 ± 0.12
Half-life (t½) (h) 5.0 ± 0.97.16.5 ± 0.7
Clearance (CL) (mL/min/kg) 147 ± 17N/AN/A
Volume of Distribution (Vd) (L/kg) 51 ± 4N/AN/A
Oral Bioavailability (%) N/A1527 ± 4
Data presented as mean ± SD where applicable. Data sourced from[1].
Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes
SpeciesMicrosomal Protein ConcentrationIncubation Time% this compound Depletion
Human 0.4 mg/mL1 hour< 10% (No measurable degradation)
Rhesus Monkey 0.4 mg/mL1 hour~42%
Rat 0.4 mg/mL1 hour~90%
Data sourced from[2][3].

Metabolic Pathways

The metabolism of this compound is primarily mediated by Cytochrome P450 (CYP) enzymes and exhibits significant inter-species variability. The primary metabolic routes involve O-desmethylation and N-deethylation.[1][2] In rats and monkeys, metabolism is extensive, leading to a variety of phase I metabolites. In contrast, human liver microsomes show a considerably lower rate of metabolism.[1][2][3]

The following diagram illustrates the principal metabolic pathways of this compound.

RC12_Metabolism cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_activity Observed Activity RC12 This compound (Parent Compound) M_O_desmethyl O-desmethyl metabolite RC12->M_O_desmethyl O-desmethylation M_N_desethyl N-desethyl metabolite RC12->M_N_desethyl N-deethylation M_combined O-desmethyl/N-desethyl metabolite M_O_desmethyl->M_combined N-deethylation M_NN_didesethyl N,N-didesethyl metabolite M_N_desethyl->M_NN_didesethyl N-deethylation M_N_desethyl->M_combined O-desmethylation Active Active against P. vivax liver stages M_combined->Active Potential Contributor to Activity

Fig. 1: Primary Phase I metabolic pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacokinetics of this compound. These protocols are based on standard practices in preclinical drug development and reflect the procedures described in the cited literature.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following both intravenous and oral administration.

Rat_PK_Workflow cluster_prep 1. Animal Preparation cluster_dosing 2. Dosing cluster_sampling 3. Blood Sampling cluster_analysis 4. Bioanalysis & Data Processing animal_prep Male Sprague-Dawley Rats (Fasted overnight for PO dosing) iv_dose Intravenous (IV) Bolus Dose (e.g., 3.0 mg/kg) po_dose Oral (PO) Gavage Dose (e.g., 11 or 27 mg/kg) blood_collection Serial blood collection via cannula (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 h) iv_dose->blood_collection po_dose->blood_collection plasma_prep Centrifuge to separate plasma blood_collection->plasma_prep storage Store plasma at -80°C plasma_prep->storage quantification Quantify this compound & metabolites in plasma using LC-MS/MS storage->quantification pk_analysis Pharmacokinetic Analysis (Non-compartmental) quantification->pk_analysis calc Calculate Cmax, Tmax, AUC, t½, CL, Vd, Bioavailability pk_analysis->calc

Fig. 2: Workflow for the in vivo rat pharmacokinetic study.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats are used. For oral dosing, animals are fasted overnight to ensure consistent absorption.

  • Drug Administration:

    • Intravenous (IV): this compound is formulated in a suitable vehicle (e.g., a solution in DMSO) and administered as a single bolus injection into the tail vein.

    • Oral (PO): this compound is formulated as a suspension or solution and administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a cannulated vein. To prevent hypovolemia, an equivalent volume of heparinized saline is replaced after each sample collection.

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles using non-compartmental analysis software.

In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of this compound in liver microsomes from different species, providing an indication of its susceptibility to Phase I metabolism.

Microsomal_Stability_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Initiation & Termination cluster_analysis 3. Analysis microsomes Thaw & dilute liver microsomes (Human, Monkey, Rat) mix Combine microsomes, buffer, and this compound. Pre-incubate at 37°C. microsomes->mix buffer Prepare phosphate buffer (pH 7.4) buffer->mix compound This compound (e.g., 1 µM final conc.) compound->mix start_reaction Initiate reaction by adding NADPH regenerating system mix->start_reaction incubation Incubate at 37°C with shaking start_reaction->incubation time_points Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) incubation->time_points stop_reaction Terminate reaction with ice-cold acetonitrile time_points->stop_reaction centrifuge Centrifuge to precipitate proteins stop_reaction->centrifuge supernatant Collect supernatant centrifuge->supernatant lcms Analyze remaining this compound concentration by LC-MS/MS supernatant->lcms data_analysis Calculate % depletion, t½, and intrinsic clearance (CLint) lcms->data_analysis

Fig. 3: Workflow for the in vitro microsomal stability assay.

Protocol Details:

  • Incubation Mixture: this compound (e.g., 1 µM) is incubated with pooled liver microsomes (e.g., 0.4 mg/mL) from the species of interest (human, monkey, rat) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of an ice-cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining this compound, is analyzed by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of this compound over time.

Bioanalytical Method for Quantification (LC-MS/MS)

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites in biological matrices like plasma.

Protocol Outline:

  • Sample Preparation:

    • Protein Precipitation: A common method for plasma sample cleanup involves protein precipitation. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and then centrifuged. The clear supernatant is collected for analysis.

  • Chromatographic Separation (LC):

    • A reverse-phase C18 column is typically used to separate this compound and its metabolites from endogenous plasma components.

    • A gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.

  • Mass Spectrometric Detection (MS/MS):

    • A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.

    • Specific precursor-to-product ion transitions for this compound and each metabolite are monitored to ensure selectivity and sensitivity.

    • The instrument is typically operated in positive electrospray ionization (ESI) mode.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of this compound and its metabolites in the study samples are determined by interpolation from this curve.

Conclusion

The pharmacokinetic profile of this compound is characterized by significant species-dependent metabolism, which is a critical factor in its observed differential efficacy. The compound undergoes extensive Phase I metabolism in rats and monkeys, while its metabolism in human liver microsomes is markedly slower. The data suggests that one or more metabolites, particularly the combined O-desmethyl/N-desethyl metabolite, may be responsible for the antimalarial activity against liver-stage parasites.[1][2] The detailed experimental protocols provided in this guide offer a framework for conducting further preclinical studies to fully elucidate the ADME properties of this compound and its metabolites. A thorough understanding of its pharmacokinetics, especially the metabolic pathways in humans, is imperative for the future development of this compound as a potential agent for the radical cure of relapsing malaria.

References

An In-Depth Technical Guide to the Antimalarial Compound RC-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-12, also known by its Walter Reed Army Institute of Research code WR 27653, is a synthetic catechol derivative investigated for its activity against the liver stages of malaria parasites. This technical guide provides a comprehensive overview of its chemical identity, biological activity, and the experimental methodologies used in its evaluation.

Chemical Identity and Properties

This compound is chemically defined as N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine. Its chemical and physical properties are summarized in the table below.

IdentifierValue
CAS Number 6042-36-0
Molecular Formula C20H36BrN3O2
IUPAC Name N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine
Molecular Weight 430.5 g/mol
InChIKey HKEQSBHKLCETQW-UHFFFAOYSA-N
SMILES CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC
Synonyms WR 27653, 4-(2-Bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine

Biological Activity and Mechanism of Action

This compound has demonstrated notable activity against the exoerythrocytic (liver) stages of Plasmodium species, particularly the dormant hypnozoites which are responsible for malaria relapse.[1][2][3]

Antimalarial Spectrum

The primary activity of this compound is directed against the liver stages of malaria parasites. It has been evaluated for prophylactic, radical curative, and suppressive activities.[1][3]

  • Prophylactic Activity: Studies have shown that this compound can provide protection against sporozoite-induced infections.[1][3]

  • Radical Curative Activity: The compound has been investigated for its ability to eliminate hypnozoites, the dormant liver-stage forms of P. vivax and P. ovale, which are a major challenge in malaria eradication.[1][2][3]

  • Blood Stage Activity: this compound is not considered a potent blood schizonticide.[4]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. Research suggests that the parent compound may act as a prodrug, with its metabolites being the active agents.[1][5] A study on the metabolic profile of this compound indicated that its O-desmethyl and combined O-desmethyl/N-desethyl metabolites might be responsible for its liver-stage antimalarial efficacy.[1][5] However, further investigation is required to identify the specific molecular targets and pathways disrupted by these metabolites within the parasite or the infected hepatocyte.

The general mechanism of antimalarial drugs can involve various processes such as inhibition of hemozoin biocrystallization, disruption of protein synthesis, or interference with essential metabolic pathways of the parasite.[4][6] The activity of this compound against the liver stage suggests it may interfere with parasite development within hepatocytes.

Experimental Protocols

The evaluation of this compound has involved both in vivo and in vitro experimental models.

In Vivo Antimalarial Activity Assessment in Rhesus Monkeys

The Plasmodium cynomolgi infection in rhesus monkeys (Macaca mulatta) is a key model for studying relapsing malaria and evaluating drugs with anti-hypnozoite activity.[1][7][8]

Objective: To assess the prophylactic and radical curative efficacy of this compound.

Methodology:

  • Animal Model: Healthy, malaria-naive rhesus monkeys are used.

  • Parasite Strain: Plasmodium cynomolgi sporozoites are used for infection.

  • Infection: Monkeys are infected via intravenous injection of a standardized number of sporozoites or through the bites of infected Anopheles mosquitoes.[9]

  • Drug Administration:

    • Prophylactic studies: this compound is administered at varying doses (e.g., single weekly doses of 25 mg/kg) prior to and during the incubation period.[3]

    • Radical cure studies: Following the establishment of blood-stage infection and treatment with a blood schizonticide like chloroquine to clear the initial parasitemia, this compound is administered to target the liver hypnozoites and prevent relapse.[7]

  • Monitoring:

    • Blood smears are taken regularly to monitor for the presence of blood-stage parasites (parasitemia).

    • The primary endpoint is the prevention of the initial blood-stage infection (prophylaxis) or the prevention of subsequent relapses after clearing the primary infection (radical cure).[7]

Experimental Workflow for In Vivo Antimalarial Testing

G cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase Animal_Selection Select healthy, malaria-naive rhesus monkeys Infection Infect monkeys with sporozoites Animal_Selection->Infection Parasite_Prep Prepare P. cynomolgi sporozoites Parasite_Prep->Infection Prophylaxis Administer this compound (Prophylactic Regimen) Infection->Prophylaxis Blood_Stage_Clearance Treat with Chloroquine to clear primary infection Infection->Blood_Stage_Clearance Monitor_Prophylaxis Monitor for blood-stage parasitemia Prophylaxis->Monitor_Prophylaxis Radical_Cure Administer this compound (Radical Cure Regimen) Blood_Stage_Clearance->Radical_Cure Monitor_Relapse Monitor for relapses Radical_Cure->Monitor_Relapse

Caption: Workflow for in vivo evaluation of this compound antimalarial activity.

In Vitro Liver-Stage Malaria Assay

In vitro assays are crucial for the initial screening and mechanistic studies of antimalarial compounds against the liver stages.[10][11][12]

Objective: To determine the direct activity of this compound and its metabolites on Plasmodium liver-stage development.

Methodology:

  • Hepatocyte Source: Primary hepatocytes (e.g., from rhesus monkeys) or human hepatoma cell lines (e.g., HepG2-A16, HC-04) that are susceptible to Plasmodium infection are used.[10][13][14]

  • Cell Culture: Hepatocytes are seeded in multi-well plates (e.g., 96-well plates) and cultured to form a monolayer.[10]

  • Parasite Infection: Freshly dissected or cryopreserved Plasmodium sporozoites (P. cynomolgi or P. vivax) are added to the hepatocyte cultures.[10][12]

  • Drug Treatment: this compound or its synthesized metabolites are added to the culture medium at various concentrations.

  • Incubation: The infected and treated cultures are incubated for a period that allows for the development of liver-stage parasites (e.g., 3 to 9 days).[10]

  • Readout:

    • The number and size of developing liver-stage parasites (schizonts and potentially hypnozoites) are quantified.

    • Immunofluorescence microscopy using antibodies against parasite-specific proteins (e.g., circumsporozoite protein - CSP) is a common method for visualization and quantification.[10][12]

    • Flow cytometry can also be used for high-throughput screening, especially with fluorescently labeled parasites.[13]

Experimental Workflow for In Vitro Liver-Stage Assay

G Hepatocyte_Culture Culture primary hepatocytes or hepatoma cell lines Infection Infect hepatocyte monolayer with sporozoites Hepatocyte_Culture->Infection Sporozoite_Prep Prepare P. vivax or P. cynomolgi sporozoites Sporozoite_Prep->Infection Drug_Treatment Add this compound or metabolites at various concentrations Infection->Drug_Treatment Incubation Incubate for 3-9 days Drug_Treatment->Incubation Fix_and_Stain Fix cells and perform immunofluorescence staining Incubation->Fix_and_Stain Quantification Quantify liver-stage parasites (microscopy or flow cytometry) Fix_and_Stain->Quantification

Caption: Workflow for in vitro liver-stage antimalarial drug screening.

Quantitative Data Summary

The following table summarizes the reported activity of this compound.

ParameterSpeciesModelDosage/ConcentrationOutcomeReference
Prophylactic Activity P. cynomolgiRhesus Monkey6.25 - 25.0 mg/kg dailyNear-complete to complete protection[1]
Radical Curative Activity P. cynomolgiRhesus MonkeySingle weekly doses of 25 mg/kgActive against exoerythrocytic stages[3]
Clinical Efficacy P. vivaxHuman VolunteersNot specifiedNo efficacy against hypnozoites[1][2]
In Vitro Activity P. vivax, P. cynomolgiLiver-stage assayNot specifiedParent compound and most metabolites inactive[1][5]

Signaling Pathways

The specific signaling pathways in the malaria parasite or host cell that are affected by this compound are currently unknown. As it targets the liver stage, it is plausible that this compound or its metabolites interfere with essential parasite processes within the hepatocyte, such as:

  • Parasite development and differentiation: Disruption of the signaling cascades that control the transformation of sporozoites into trophozoites and schizonts.

  • Nutrient acquisition: Interference with pathways responsible for scavenging nutrients from the host cell.

  • Host-parasite interactions: Alteration of the signaling between the parasite and the hepatocyte that is necessary for parasite survival and evasion of the host immune response.

Further research, including transcriptomic and proteomic studies of this compound-treated infected hepatocytes, is needed to elucidate the specific pathways involved.

Hypothesized Mechanism of Action Pathway

G RC12 This compound (Prodrug) Metabolism Host Metabolism (e.g., in liver) RC12->Metabolism Active_Metabolites Active Metabolites Metabolism->Active_Metabolites Parasite_Target Molecular Target(s) within Parasite Active_Metabolites->Parasite_Target Inhibition Inhibition of Parasite Development Parasite_Target->Inhibition

References

Technical Guide on the Solubility and Stability of Novel Drug Candidates: A Methodological Approach for RC-12

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific, publicly available experimental data on the solubility and stability of the compound designated as RC-12 (N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine) is not available in scientific literature. This guide, therefore, provides a comprehensive framework of standard methodologies and best practices that researchers, scientists, and drug development professionals would employ to determine these critical parameters for a novel chemical entity such as this compound.

Introduction to Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability and formulation possibilities of a drug, while stability determines its shelf-life, storage conditions, and degradation pathways. This document outlines the standard experimental protocols and data presentation formats for characterizing the solubility and stability profiles of a research compound, using the molecule this compound as a representative model.

Solubility Profiling

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability.[1] Poor solubility can be a major hurdle in early drug development.[1] Therefore, a comprehensive solubility profile is established across various physiologically relevant conditions.

Data Presentation: Solubility Assessment

Quantitative solubility data is typically summarized to allow for quick assessment and comparison. The following table represents the standard data that would be generated for a compound like this compound.

Parameter Solvent/Medium Temperature (°C) Method Solubility (µg/mL) Solubility Category (USP)
Thermodynamic0.1 N HCl (pH 1.2)25 ± 1Shake-FlaskData Not AvailableTo Be Determined
ThermodynamicAcetate Buffer (pH 4.5)25 ± 1Shake-FlaskData Not AvailableTo Be Determined
ThermodynamicPhosphate Buffer (pH 6.8)25 ± 1Shake-FlaskData Not AvailableTo Be Determined
ThermodynamicPhosphate Buffer (pH 7.4)25 ± 1Shake-FlaskData Not AvailableTo Be Determined
KineticPBS (pH 7.4)25 ± 1NephelometryData Not AvailableTo Be Determined
ThermodynamicSimulated Gastric Fluid37 ± 1Shake-FlaskData Not AvailableTo Be Determined
ThermodynamicSimulated Intestinal Fluid37 ± 1Shake-FlaskData Not AvailableTo Be Determined
Free SolubilityDimethyl Sulfoxide (DMSO)25 ± 1VisualData Not AvailableTo Be Determined
Free SolubilityEthanol25 ± 1VisualData Not AvailableTo Be Determined

Note: USP Solubility Categories range from "Very soluble" (<1 part solvent per part solute) to "Practically insoluble" (>10,000 parts solvent per part solute).[1]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.[2][3]

  • Preparation: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) as per USP standards.

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the samples to stand, followed by centrifugation or filtration (using a 0.22 µm filter) to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

  • Analysis: The determined concentration represents the equilibrium solubility of this compound under the tested conditions. The solid residue can also be analyzed (e.g., by DSC or XRPD) to check for any polymorphic or phase changes.

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) B Weigh excess this compound into vials C Add buffer to vials B->C D Agitate at constant T (24-72 hours) C->D E Phase Separation (Centrifuge/Filter) D->E F Quantify Supernatant (HPLC-UV) E->F G Analyze Solid Residue (XRPD, DSC) E->G Optional H Report Solubility Data (µg/mL) F->H

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Profiling

Stability testing is governed by the International Council for Harmonisation (ICH) guidelines and is essential for identifying degradation products and establishing a re-test period or shelf life.[6][7] The process begins with forced degradation (stress testing) to understand the molecule's intrinsic stability.[8]

Data Presentation: Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated testing to identify potential degradation pathways.[9][10]

Stress Condition Methodology Observation Degradation (%) Major Degradants (RT)
Hydrolytic 0.1 N HCl, 60°C, 24hTo Be DeterminedData Not AvailableTo Be Determined
0.1 N NaOH, 60°C, 24hTo Be DeterminedData Not AvailableTo Be Determined
H₂O, 60°C, 24hTo Be DeterminedData Not AvailableTo Be Determined
Oxidative 3% H₂O₂, RT, 24hTo Be DeterminedData Not AvailableTo Be Determined
Photolytic Solid, ICH Q1B Option 2To Be DeterminedData Not AvailableTo Be Determined
Solution, ICH Q1B Option 2To Be DeterminedData Not AvailableTo Be Determined
Thermal Solid, 80°C, 72hTo Be DeterminedData Not AvailableTo Be Determined
Data Presentation: ICH Stability Studies

Formal stability studies are conducted on at least three primary batches to establish the re-test period.[6][8]

Study Type Storage Condition Time Points Packaging
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 monthsProposed commercial packaging
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 monthsProposed commercial packaging
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 monthsProposed commercial packaging
Experimental Protocol: Forced Degradation (General)
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water). For solid-state tests, use the neat drug substance.

  • Stress Application:

    • Hydrolysis: Treat the this compound solution with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C). A neutral (water) control is run in parallel.

    • Oxidation: Treat the this compound solution with an oxidizing agent, typically 3% hydrogen peroxide, at room temperature.[9]

    • Photolysis: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A dark control is kept in parallel.

    • Thermal: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven.

  • Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 72 hours). For acid/base hydrolysis, samples are neutralized before analysis.

  • Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to help identify and characterize degradants. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[11]

Visualization: Stability Program Logic

This diagram shows the logical progression from initial stress testing to formal stability studies.

G cluster_forced Forced Degradation (Intrinsic Stability) A Drug Substance this compound B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (H₂O₂) A->C D Photolytic (ICH Q1B) A->D E Thermal (Dry Heat) A->E F Identify Degradation Pathways Develop Stability-Indicating Method B->F C->F D->F E->F G Formal ICH Stability Studies (3 Batches) F->G H Establish Re-Test Period & Storage Conditions G->H

Caption: Overview of a Pharmaceutical Stability Program.

Potential Signaling Pathways and Mechanism of Action

Without experimental data, the mechanism of action for this compound is unknown. The process of elucidating a novel compound's biological targets and pathways involves a combination of computational and experimental approaches.

Methodologies for Pathway Prediction
  • Computational Prediction: The chemical structure of this compound can be compared to libraries of known compounds to predict potential biological targets and pathway involvement based on structural similarity.[12][13]

  • Transcriptomic Analysis: Treating relevant cell lines with this compound and analyzing changes in gene expression (RNA sequencing) can provide signatures that point towards affected signaling pathways.[14]

  • Phenotypic Screening: High-content imaging or other phenotypic assays can reveal the cellular effects of the compound, which can then be linked to specific pathways.

  • Target-Based Screening: If a putative target is identified computationally, direct binding and activity assays (e.g., kinase panels, receptor binding assays) can be performed to confirm the interaction.

Visualization: Hypothetical Signaling Pathway

The diagram below illustrates a generic MAP Kinase signaling cascade, a common pathway involved in cell proliferation and survival, which is frequently investigated in drug development. This is provided as an example of how such a pathway would be visualized.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Example of a MAP Kinase Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for RC-12: In Vitro Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive research into the therapeutic potential of novel compounds requires robust and reproducible in vitro experimental protocols. This document provides detailed methodologies for studying the effects of RC-12, a compound of interest in cellular and molecular biology. The following sections outline the mechanism of action of related compounds, protocols for assessing cytotoxicity, and a framework for investigating cellular signaling pathways. While specific data for "this compound" is not publicly available, the protocols described herein are standard methods applicable to the in vitro characterization of a new chemical entity.

Putative Mechanism of Action and Signaling Pathways

While the precise mechanism of this compound is under investigation, research on analogous compounds suggests potential interactions with key cellular signaling cascades. One such pathway is the JAK/STAT signaling pathway, which is crucial in immune regulation. Interleukin-12 (IL-12), a cytokine, activates this pathway by binding to its receptor, which in turn activates Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2).[1] This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 4 (STAT4), which then translocates to the nucleus to regulate gene expression.[1][2]

Another relevant pathway that could potentially be modulated by compounds like this compound is the one involving the chemokine receptor CXCR4 and its ligand CXCL12. Activation of this pathway can lead to the activation of Vav proteins, which are guanine-nucleotide exchange factors for Rho GTPases.[3] This signaling cascade plays a role in cell invasion and metastasis.[3]

Signaling Pathway Diagram

RC12_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RC12 This compound Receptor Receptor RC12->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., JAK/Vav) Receptor->Kinase_Cascade Activation Effector_Protein Effector Protein (e.g., STAT/Rho) Kinase_Cascade->Effector_Protein Phosphorylation Transcription_Factor Activated Transcription Factor Effector_Protein->Transcription_Factor Translocation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: Putative this compound signaling cascade.

Experimental Protocols

Cell Culture

A foundational aspect of in vitro studies is the consistent and sterile maintenance of cell lines.

Materials:

  • Appropriate cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes.[4]

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed the cells into a culture flask at the recommended density.

  • Incubate at 37°C with 5% CO2.

  • For passaging, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed in new flasks with fresh medium.

This compound Stock Solution Preparation

Proper preparation of the test compound is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM).

  • Dissolve the powder in the appropriate volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Cytotoxicity Assay

This protocol determines the concentration at which this compound exhibits cytotoxic effects on a given cell line. The IncuCyte® live-cell analysis system provides a real-time, automated method for this assessment.

Materials:

  • Cells cultured as described above

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete growth medium

  • IncuCyte® Cytotoxicity Reagent (e.g., IncuCyte® Green or Red Reagent)

  • IncuCyte® S3 Live-Cell Analysis System

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1,000–5,000 cells per well in a 96-well plate in a volume of 100 µL.[5]

    • Incubate overnight to allow for cell attachment.[5]

  • Treatment Preparation:

    • Prepare a series of dilutions of the this compound stock solution in complete growth medium.

    • Add the IncuCyte® Cytotoxicity Reagent to the treatment media at the recommended concentration.[5]

  • Cell Treatment:

    • Carefully remove the existing medium from the wells.

    • Add 100 µL of the prepared this compound dilutions (and a vehicle control) to the respective wells.

  • Live-Cell Imaging:

    • Place the plate inside the IncuCyte® S3 system.

    • Set up the imaging parameters (e.g., 10x or 20x objective, phase contrast, and fluorescence channels).

    • Schedule image acquisition every 2-3 hours for the duration of the experiment (typically 24-72 hours).[5]

  • Data Analysis:

    • Use the integrated IncuCyte® software to analyze the images. The software quantifies the fluorescent area (representing dead cells) over time.

    • Plot the cytotoxicity data against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experimental Workflow Diagram

Cytotoxicity_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate overnight for cell attachment A->B C 3. Prepare serial dilutions of this compound B->C D 4. Add IncuCyte® Cytotoxicity Reagent C->D E 5. Treat cells with This compound dilutions D->E F 6. Place plate in IncuCyte® System E->F G 7. Real-time imaging (every 2-3 hours) F->G H 8. Analyze data to determine IC50 G->H

Caption: Cytotoxicity assay workflow.

Data Presentation

Quantitative data from in vitro experiments should be organized for clarity and ease of comparison.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 48hMorphology Notes
A54915.2 ± 1.8Cell rounding and detachment
MCF-725.6 ± 2.5Apoptotic body formation
HeLa10.8 ± 1.3Membrane blebbing
Jurkat8.5 ± 0.9Significant cell lysis

Table 2: Hypothetical Effect of this compound on Kinase Activity

Kinase Target% Inhibition at 10 µM this compound
JAK278.5 ± 5.2
TYK265.1 ± 4.7
Vav145.3 ± 3.9
RhoA32.8 ± 2.1

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive guide for the in vitro characterization of the experimental compound this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on its cytotoxic effects and potential mechanisms of action, thereby facilitating further drug development efforts. Adherence to these detailed procedures is essential for generating high-quality data that can inform subsequent preclinical and clinical investigations.

References

Application Notes and Protocols for the Use of Recombinant Interleukin-12 (RC-12/IL-12) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "RC-12" did not yield specific results for a compound with that designation used in animal models. The following information is based on Interleukin-12 (IL-12), a widely researched cytokine, which may be the intended subject of the query. Researchers should verify the identity of their specific compound before proceeding with these protocols.

Introduction

Interleukin-12 (IL-12) is a potent pro-inflammatory cytokine that plays a critical role in the orchestration of innate and adaptive immunity. It is a heterodimeric protein composed of p35 and p40 subunits, primarily produced by antigen-presenting cells such as dendritic cells and macrophages. IL-12 is a key inducer of T helper 1 (Th1) cell differentiation, leading to the production of interferon-gamma (IFN-γ) and the activation of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1] These properties make recombinant IL-12 a subject of intense investigation in animal models for its therapeutic potential in oncology and infectious diseases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of recombinant IL-12 in preclinical animal models.

Mechanism of Action

IL-12 exerts its biological effects by binding to a high-affinity receptor complex (IL-12R) expressed on the surface of T cells and NK cells. The IL-12R is composed of two subunits, IL-12Rβ1 and IL-12Rβ2. Binding of IL-12 initiates an intracellular signaling cascade through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, JAK2 and TYK2 are activated, leading to the phosphorylation and activation of STAT4.[2] Activated STAT4 translocates to the nucleus and induces the transcription of target genes, most notably IFN-γ. The subsequent production of IFN-γ is central to the anti-tumor and anti-pathogen effects of IL-12.

IL12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL12 IL-12 (p35/p40) IL12R IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) IL12->IL12R Binding JAK2 JAK2 IL12R->JAK2 Recruitment & Activation TYK2 TYK2 IL12R->TYK2 Recruitment & Activation STAT4 STAT4 JAK2->STAT4 Phosphorylation TYK2->STAT4 pSTAT4 pSTAT4 (dimer) STAT4->pSTAT4 Dimerization Nucleus Nucleus pSTAT4->Nucleus Translocation IFNg_gene IFN-γ Gene Transcription Nucleus->IFNg_gene Induction

Caption: Simplified IL-12 Signaling Pathway.

Data Presentation: In Vivo Administration of Recombinant Murine IL-12

The following tables summarize quantitative data from preclinical studies using recombinant murine IL-12 (rmIL-12) in mouse models. Dosages and outcomes can vary significantly based on the tumor model, mouse strain, and administration schedule.

Table 1: Efficacy of rmIL-12 in Murine Cancer Models

Tumor ModelMouse StrainrmIL-12 DoseAdministration Route & ScheduleKey OutcomesReference
AdenocarcinomaBALB/c0.1 - 1.0 µ g/day Systemic (i.p.) or PeritumoralTumor regression, prolonged survival[3]
SarcomaC57BL/60.1 - 1.0 µ g/day Systemic (i.p.) or PeritumoralTumor regression, prolonged survival[3]
Ph+ ALLBALB/c2.5 µgSubcutaneous (s.c.), days 1-4 & 14-18Elimination of pre-established leukemia[4]
CT26 Colon CarcinomaBALB/c20 ng/mouseIntraperitoneal (i.p.), BIW x 3 weeksSynergistic tumor control with anti-PD-1[5]

Table 2: Toxicity Profile of IL-12 in Animal Models

SpeciesIL-12 TypeDoseAdministration RouteObserved ToxicitiesReference
Mouse (C3H/HeJ)ttIL-12 DNA5 µgIntramuscular (i.m.)Decreased WBC, liver changes, dystrophic cardiac calcification (in older mice)[6]
Human (Clinical Trial)rhIL-120.5 µg/kgIntravenous (i.v.)Fever, flu-like symptoms, fatigue, nausea, vomiting, diarrhea, headache[7]
Human (Clinical Trial)rhIL-12300 ng/kgIntratumoral (i.t.)Dose-limiting toxicities[8][9]
Cynomolgus MonkeyrhIL-120.1 - 1.0 µg/kg/daySubcutaneous (s.c.), 3x/weekModulated immune activity without substantial toxicity[10]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of rmIL-12 in a Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of recombinant murine IL-12 in a subcutaneous tumor model.

Materials:

  • Recombinant murine IL-12 (rmIL-12)

  • Syngeneic tumor cells (e.g., CT26, B16F10)

  • 6-8 week old immunocompetent mice (e.g., BALB/c, C57BL/6)

  • Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and wash cells with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer rmIL-12 at the desired dose (e.g., 0.1-1.0 µ g/day ) via the chosen route (e.g., intraperitoneal injection).

    • Control Group: Administer an equivalent volume of the vehicle (e.g., sterile PBS).

    • Follow the predetermined treatment schedule (e.g., daily for 5 days).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe mice for any signs of toxicity (e.g., weight loss, ruffled fur, lethargy).

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.

  • Endpoint Analysis:

    • Excise tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, qPCR for gene expression).

    • Collect spleens and lymph nodes to assess systemic immune responses (e.g., flow cytometry, ELISpot).

    • Collect blood for serum cytokine analysis (e.g., IFN-γ, TNF-α).

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization into Groups Tumor_Monitoring->Randomization Treatment rmIL-12 or Vehicle Administration Randomization->Treatment Efficacy_Assessment Tumor Volume & Body Weight Measurement Treatment->Efficacy_Assessment Endpoint Study Endpoint & Euthanasia Efficacy_Assessment->Endpoint Ex_Vivo_Analysis Ex Vivo Analysis (Tumor, Spleen, Blood) Endpoint->Ex_Vivo_Analysis

Caption: General workflow for an in vivo efficacy study.

Important Considerations

  • Species Specificity: Recombinant human IL-12 (rhIL-12) is generally not active in murine models, and vice versa.[11] It is crucial to use the appropriate species-specific recombinant protein.

  • Dose and Schedule Dependency: The biological effects of IL-12 are highly dependent on the dose and schedule of administration. High doses can sometimes lead to immunosuppression rather than activation.[12]

  • Toxicity: Systemic administration of IL-12 can induce significant toxicity, primarily due to the systemic release of IFN-γ and other pro-inflammatory cytokines.[7] Careful monitoring of animal health is essential. Localized delivery strategies, such as intratumoral injection or gene therapy approaches, are being explored to mitigate systemic toxicity.[1]

  • Combination Therapies: The anti-tumor activity of IL-12 can be enhanced when used in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1).[5]

By carefully considering these factors and utilizing detailed experimental protocols, researchers can effectively harness the immunomodulatory properties of IL-12 in animal models to advance the development of novel therapeutics for cancer and infectious diseases.

References

RC-12 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RC-12, a 4-amino-substituted pyrocatechol derivative, has been investigated for its antimalarial properties. These application notes provide a summary of available data on its dosage and administration in preclinical models, along with protocols for its in vitro evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the study of antimalarial compounds.

Data Presentation

In Vivo Dosage and Administration of this compound

The following tables summarize the reported dosages of this compound in various animal models.

Species Dosage Range Administration Route Frequency Application Reference
Rhesus Monkey6.25 - 25.0 mg/kgNot SpecifiedDailyProphylactic, Curative
Rhesus Monkey50.0 mg/kgNot SpecifiedDailyToxicity Study
Rhesus Monkey100.0 - 200.0 mg/kgNot SpecifiedDailyToxicity Study (Lethal)
Rat (Sprague-Dawley)3, 11, 27 mg/kgOral (gavage)Single DosePharmacokinetic Study
Human10 mg/kgNot SpecifiedDaily (7 days)Clinical Trial
In Vitro Experimental Parameters for this compound
System Parameter Value Reference
Liver Microsomes (Human, Monkey, Rat)This compound Concentration1 µM
Microsomal Protein Concentration0.4 mg/mL
Incubation Temperature37°C
Incubation TimeUp to 60 minutes
CofactorNADPH

Experimental Protocols

In Vivo Oral Administration Protocol for Rhesus Macaques (General Protocol)

This protocol is a general guideline for the oral administration of a research compound to rhesus macaques and should be adapted based on the specific properties of this compound and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., sterile water, methylcellulose solution)

  • Mortar and pestle or other homogenization equipment

  • Balance

  • Graduated cylinders or volumetric flasks

  • Oral gavage tube suitable for rhesus macaques

  • Syringes

  • Personal Protective Equipment (PPE)

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dosage.

  • Vehicle Preparation: Prepare the chosen vehicle. For suspensions, a common vehicle is 0.5% to 1% methylcellulose in sterile water to ensure uniform particle distribution.

  • Drug Formulation:

    • If this compound is soluble in the vehicle, dissolve the calculated amount to achieve the final desired concentration.

    • If this compound is not soluble, create a homogenous suspension. This can be achieved by grinding the compound to a fine powder using a mortar and pestle and then gradually adding the vehicle while triturating to form a smooth paste. Continue to add the vehicle incrementally to reach the final volume.

  • Animal Handling and Restraint: The method of restraint should be in accordance with approved animal handling protocols to minimize stress to the animal. This may involve positive reinforcement training for voluntary cooperation or gentle physical restraint.

  • Administration:

    • Draw up the precise volume of the this compound formulation into a syringe.

    • Attach the oral gavage tube to the syringe.

    • Gently insert the gavage tube into the macaque's mouth and guide it down the esophagus into the stomach. The length of the tube should be pre-measured to ensure it reaches the stomach without causing injury.

    • Slowly administer the dose.

    • Carefully remove the gavage tube.

  • Post-Administration Monitoring: Observe the animal for any adverse reactions immediately after dosing and at regular intervals as required by the study protocol.

In Vitro Liver Microsome Metabolism Assay

This protocol outlines a general procedure to assess the metabolic stability of this compound using liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, monkey, or rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes or 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube or well of a 96-well plate, combine the phosphate buffer and liver microsomes to the desired final protein concentration (e.g., 0.4 mg/mL).

    • Add the this compound stock solution to achieve the final desired substrate concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system or NADPH to the pre-warmed mixture.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile (typically 2-3 volumes of the incubation mixture). The organic solvent will precipitate the proteins.

  • Protein Precipitation: Vortex the samples and then centrifuge at a high speed to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube or plate.

    • Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot can be used to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Mandatory Visualizations

Experimental Workflow for this compound Evaluation

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Metabolic Stability Metabolic Stability Mechanism of Action Studies Mechanism of Action Studies Pharmacokinetics Pharmacokinetics Mechanism of Action Studies->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Compound this compound Compound this compound Compound this compound->Metabolic Stability

Caption: A generalized workflow for the preclinical evaluation of this compound.

Postulated Signaling Pathway for Antimalarial Action of this compound

Disclaimer: The precise signaling pathway for this compound has not been fully elucidated. The following diagram represents

Application Notes and Protocols for Interleukin-12 (IL-12) in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "RC-12" did not yield a specific molecule for cell culture assays. Based on the context of the query and search results, this document will focus on Interleukin-12 (IL-12) , a key cytokine in cancer immunology and a plausible subject for the requested application notes.

Introduction

Interleukin-12 (IL-12) is a heterodimeric cytokine composed of p35 and p40 subunits, primarily produced by antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1] It is a central regulator of cell-mediated immunity, playing a critical role in the differentiation of naive T cells into T helper 1 (Th1) cells and activating natural killer (NK) cells.[1][2] These actions lead to the production of interferon-gamma (IFN-γ), which orchestrates an anti-tumor immune response.[1] Due to its potent anti-tumor activities, IL-12 is a subject of intense research in cancer immunotherapy. These application notes provide an overview of the use of IL-12 in various cell culture assays to evaluate its biological activity and therapeutic potential.

Data Presentation

The following tables summarize expected quantitative outcomes from treating cancer and immune cells with IL-12 in vitro. These are representative data based on the known functions of IL-12.

Table 1: Effect of IL-12 on Immune Cell Proliferation

Cell LineTreatmentConcentration (ng/mL)Proliferation Index (Fold Change vs. Control)
Human PBMCsControl01.0
IL-12102.5 ± 0.3
IL-12504.2 ± 0.5
Murine SplenocytesControl01.0
IL-12103.1 ± 0.4
IL-12505.8 ± 0.6

Table 2: IL-12 Mediated Cytotoxicity against Tumor Cells (Co-culture with NK cells)

Target Cell LineEffector CellsTreatmentE:T Ratio% Cytotoxicity
SK-RC-12 (Renal)NK-92Control10:115 ± 2%
NK-92IL-12 (20 ng/mL)10:145 ± 5%
NCI-H1299 (Lung)NK-92Control10:112 ± 3%
NK-92IL-12 (20 ng/mL)10:138 ± 4%

Table 3: Effect of IL-12 on Apoptosis of Cancer Cells (Direct Treatment)

Cell LineTreatmentConcentration (ng/mL)% Apoptotic Cells (Annexin V+)
SiHa (Cervical)Control05 ± 1%
IL-12507 ± 2%
C33A (Cervical)Control06 ± 1.5%
IL-12508 ± 2%

Note: Direct pro-apoptotic effects of IL-12 on cancer cells are generally not observed; its primary anti-tumor mechanism is through immune cell activation. Some studies show no significant direct effect on apoptosis.[3]

Experimental Protocols

Cell Proliferation Assay (EdU Incorporation)

This protocol measures DNA synthesis as an indicator of cell proliferation.[4]

Materials:

  • Target cells (e.g., PBMCs, splenocytes)

  • Complete cell culture medium

  • Recombinant IL-12

  • EdU (5-ethynyl-2'-deoxyuridine) labeling solution

  • Fixation and permeabilization buffers

  • Click-iT® reaction cocktail with fluorescent azide

  • Nuclear counterstain (e.g., DAPI)

  • 96-well microplate

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight if applicable.

  • Treat cells with various concentrations of IL-12 and incubate for 24-48 hours. Include an untreated control.

  • Add EdU solution to each well at a final concentration of 10 µM and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.

  • Wash twice with PBS.

  • Add the Click-iT® reaction cocktail containing the fluorescent azide to each well and incubate for 30 minutes in the dark.

  • Wash once with PBS.

  • Stain the nuclei with DAPI for 15 minutes.

  • Image the plate with a fluorescence microscope or analyze by flow cytometry.

  • Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-positive).

Cytotoxicity Assay (LDH Release)

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells as a measure of cytotoxicity.[5]

Materials:

  • Target cancer cells (e.g., SK-RC-12)

  • Effector immune cells (e.g., NK cells or activated T cells)

  • Recombinant IL-12

  • LDH assay kit

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Culture effector cells with or without IL-12 (e.g., 20 ng/mL) for 24 hours to stimulate their cytotoxic activity.

  • Seed target cells in a 96-well plate at 1 x 10^4 cells/well.

  • Add the pre-stimulated effector cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

  • Include control wells:

    • Target cells only (spontaneous LDH release)

    • Target cells with lysis buffer (maximum LDH release)

    • Effector cells only

    • Medium only (background)

  • Incubate the co-culture for 4-6 hours at 37°C.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Target cells

  • Recombinant IL-12

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with IL-12 for the desired time (e.g., 48 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualizations

IL12_Signaling_Pathway cluster_membrane Cell Membrane IL12 IL-12 IL12R IL-12 Receptor (IL-12Rβ1 + IL-12Rβ2) IL12->IL12R JAK2 JAK2 IL12R->JAK2 recruits & activates TYK2 TYK2 IL12R->TYK2 recruits & activates STAT4 STAT4 JAK2->STAT4 phosphorylates TYK2->STAT4 pSTAT4 p-STAT4 pSTAT4_dimer p-STAT4 Dimer pSTAT4->pSTAT4_dimer dimerizes Nucleus Nucleus pSTAT4_dimer->Nucleus translocates to IFNg IFN-γ Gene Transcription Nucleus->IFNg Th1_diff Th1 Differentiation Nucleus->Th1_diff

Caption: Canonical IL-12 signaling pathway via JAK/STAT activation.

Experimental_Workflow start Start: Prepare Immune and Cancer Cell Cultures treat Treat Immune Cells with IL-12 (e.g., 24 hours) start->treat coculture Co-culture IL-12-treated Immune Cells with Cancer Cells treat->coculture assay_choice Select Assay coculture->assay_choice cytotoxicity Cytotoxicity Assay (e.g., LDH Release) assay_choice->cytotoxicity Measure Cell Death apoptosis Apoptosis Assay (e.g., Annexin V/PI) assay_choice->apoptosis Measure Apoptosis proliferation Proliferation Assay (e.g., EdU) assay_choice->proliferation Measure Proliferation (of immune cells) data_analysis Data Acquisition and Analysis cytotoxicity->data_analysis apoptosis->data_analysis proliferation->data_analysis end End: Interpret Results data_analysis->end

Caption: Workflow for assessing IL-12's effects in co-culture assays.

References

Application Notes and Protocols for the Preparation of RC-12 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate preparation of stock solutions is a foundational element of reproducible scientific research. A stock solution is a concentrated solution from which working solutions of a desired lower concentration can be made.[1][2] Preparing a concentrated stock solution is often more accurate than weighing very small quantities of a compound for each experiment and ensures consistency across multiple experiments.[1][2][3] This document provides a comprehensive protocol for the preparation, storage, and handling of a stock solution for the research compound designated as RC-12. Given that the specific physicochemical properties of this compound are not publicly available, this protocol provides a general framework. Researchers must consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the supplier for specific details such as molecular weight, purity, solubility, and safety information.

Compound Data Summary

Accurate stock solution preparation is critically dependent on the specific properties of the compound. The following table should be populated with information from the supplier's CoA or technical data sheet for this compound.

PropertyValueImportance
Molecular Weight (MW) e.g., 450.5 g/mol Essential for calculating the mass of the compound required to achieve a specific molar concentration.[2]
Solubility e.g., Soluble in DMSO, Ethanol, WaterDetermines the appropriate solvent to create a homogeneous stock solution.[4]
Purity e.g., >98%Affects the true concentration of the active compound in the stock solution.[3]
Appearance e.g., White to off-white solidA visual check to ensure the compound has not degraded or become contaminated.
Storage Temperature e.g., -20°C or -80°CCritical for maintaining the stability and activity of the compound over time.[5]
Safety Precautions e.g., Handle with appropriate PPE, avoid inhalationEnsures user safety; specific handling instructions are found in the SDS.[6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound. The chosen solvent should be based on the solubility data for this compound. Dimethyl sulfoxide (DMSO) is a common solvent for many research compounds; however, sterile water, ethanol, or other buffers may be more appropriate.[7]

Materials and Equipment

  • This compound compound powder

  • Appropriate solvent (e.g., sterile DMSO, sterile water, ethanol)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Sterile microcentrifuge tubes or vials

  • Volumetric flasks (Class A for high accuracy)[3]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

  • Calculations:

    • To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molecular weight (MW).

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Example: To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution of a compound with a MW of 450.5 g/mol :

      • Mass (mg) = 0.010 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg

    • Adjust the calculation based on the purity of the compound if it is less than 100%.[3]

      • Adjusted Mass = Calculated Mass / (Purity / 100)

  • Weighing the Compound:

    • Work in a clean, designated area, such as a chemical fume hood if the compound is volatile or hazardous.[6]

    • Place a weigh boat on the calibrated analytical balance and tare the balance to zero.

    • Carefully weigh the calculated mass of the this compound powder using a clean spatula.[3] It is often easier and more accurate to weigh a slightly different amount and then adjust the solvent volume to achieve the desired concentration.[3]

    • Record the actual mass weighed.

  • Solubilization:

    • Transfer the weighed this compound powder into a sterile vial or tube.

    • Using a calibrated micropipette, add the calculated volume of the appropriate solvent to the vial.[8] To minimize foaming and potential denaturation, add the solvent slowly down the side of the vial.[5]

    • Close the vial tightly and vortex the solution until the compound is completely dissolved.[9] A clear solution with no visible particles indicates complete dissolution.[10] Gentle warming or sonication may be necessary for some compounds, but this should be done with caution, as it may affect compound stability.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 50 µL, or 100 µL) in sterile microcentrifuge tubes.[5]

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), date of preparation, and solvent used.

    • Store the aliquots at the recommended temperature as specified by the manufacturer (e.g., -20°C or -80°C) and protect from light if the compound is light-sensitive.[4][5]

Visualizations

Experimental Workflow Diagram

Stock_Solution_Preparation start Start calc Calculate Mass of this compound start->calc Begin Protocol weigh Weigh this compound Powder calc->weigh transfer Transfer to Sterile Vial weigh->transfer add_solvent Add Solvent transfer->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_sol Check for Complete Dissolution dissolve->check_sol check_sol->dissolve No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes label_tubes Label Aliquots aliquot->label_tubes store Store at Recommended Temperature label_tubes->store end End store->end Protocol Complete

Caption: Workflow for the preparation of an this compound stock solution.

Signaling Pathway Diagram (Placeholder)

The specific signaling pathway modulated by this compound is required to generate an accurate diagram. Researchers should replace this placeholder with a diagram representing the known or hypothesized mechanism of action for their compound of interest.

Signaling_Pathway_Placeholder RC12 This compound Receptor Target Receptor RC12->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces/Represses Gene Expression

Caption: Example signaling pathway for a hypothetical compound.

References

Application Notes and Protocols for Interleukin-12 (IL-12) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "RC-12" in the context of neuroscience did not yield a specific compound with that designation. The most prominent and relevant results pertained to Interleukin-12 (IL-12) , a cytokine with emerging roles in the central nervous system. Therefore, this document focuses on the applications of IL-12 in neuroscience research.

Application Notes

Introduction

Interleukin-12 (IL-12) is a heterodimeric cytokine, composed of p35 and p40 subunits, that plays a crucial role in the orchestration of immune responses.[1][2] Primarily secreted by antigen-presenting cells like dendritic cells and macrophages, IL-12 is a key mediator of type 1 immunity, promoting the differentiation of T helper 1 (Th1) cells and stimulating the production of interferon-gamma (IFN-γ) by T cells and natural killer (NK) cells.[1][3]

While traditionally studied in the context of immunology, recent research has illuminated a paradoxical and vital function for IL-12 within the central nervous system (CNS).[4] Emerging evidence suggests that IL-12 signaling in neurons can be neuroprotective, mitigating neuroinflammation and preventing early neurodegeneration.[4] This has significant implications for understanding and potentially treating autoimmune and neurodegenerative disorders of the CNS, such as multiple sclerosis.[4]

Key Applications in Neuroscience Research
  • Neuro-Immune Interaction Studies: IL-12 serves as a valuable tool to investigate the intricate communication pathways between the immune system and the CNS.

  • Modeling of Neuroinflammatory Diseases: IL-12 can be utilized in both in vitro and in vivo models to explore the mechanisms of neuroinflammation and to test the efficacy of neuroprotective agents.[4]

  • Therapeutic Target Identification: The IL-12 signaling pathway in neurons represents a novel target for the development of drugs aimed at treating neurodegenerative and autoimmune conditions.[4]

  • Investigation of Neuronal Resilience: Studying the neuroprotective effects of IL-12 can provide insights into the endogenous mechanisms that enable neurons to withstand inflammatory damage.[4]

Quantitative and Qualitative Data Summary

The following table summarizes the key cellular and molecular effects of IL-12 in the central nervous system based on available research.

FeatureDescription of EffectsRelevant Cell TypesReferences
Receptor Expression The IL-12 receptor (IL-12R), comprising IL-12Rβ1 and IL-12Rβ2 subunits, is expressed.Neurons, Oligodendrocytes, NK cells, T cells[4]
Neuroprotective Role IL-12 signaling has been shown to be neuroprotective and to attenuate neuroinflammation in models of experimental autoimmune encephalomyelitis (EAE).Neuroectoderm-derived cells, specifically neurons[4]
Transcriptional Regulation IL-12 can induce significant changes in gene expression. For example, in granule cells, it has been observed to reduce the expression of genes associated with neuronal survival and neuroprotection under specific conditions.Granule cells, Excitatory neurons[4]
Trophic Factor Support IL-12 signaling helps to maintain the release of trophic factors during periods of neuroinflammation, which is crucial for preserving CNS integrity.Neurons[4]
Canonical Signaling Cascade Activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, specifically involving JAK2, TYK2, and STAT4.T cells, NK cells, Neurons[1][2]
Non-Canonical Signaling IL-12 can also activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is important for IFN-γ secretion, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in proliferation.T cells, NK cells[1][2]

Signaling Pathways and Experimental Workflows

Interleukin-12 Signaling Pathway

The binding of IL-12 to its receptor complex initiates a cascade of intracellular signaling events, leading to the modulation of gene expression.

IL12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12Rβ1 / IL-12Rβ2 IL12->IL12R Binding TYK2 TYK2 IL12R->TYK2 Recruits JAK2 JAK2 IL12R->JAK2 Recruits & Activates STAT4 STAT4 IL12R->STAT4 Activates MKK3_6 MKK3/6 IL12R->MKK3_6 Activates JAK2->IL12R Phosphorylates JAK2->STAT4 Phosphorylates pSTAT4 p-STAT4 STAT4->pSTAT4 pSTAT4_dimer p-STAT4 Dimer pSTAT4->pSTAT4_dimer Dimerization Gene_Expression Gene Transcription (e.g., IFN-γ) pSTAT4_dimer->Gene_Expression Translocation p38_MAPK p38 MAPK MKK3_6->p38_MAPK p38_MAPK->Gene_Expression Supports IFN-γ Secretion

Caption: Canonical and non-canonical IL-12 signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Analysis of IL-12 Neuroprotective Effects

This protocol provides a framework for assessing the neuroprotective properties of IL-12 on primary neuronal cultures subjected to inflammatory stress.

1. Materials and Reagents

  • Primary cortical or hippocampal neurons

  • Neurobasal medium with B27 and GlutaMAX supplements

  • Recombinant murine or human IL-12

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Cell viability assay kits (e.g., MTT, LDH)

  • Immunocytochemistry reagents: Primary antibodies (e.g., anti-NeuN, anti-MAP2, anti-cleaved caspase-3), fluorescently-labeled secondary antibodies, DAPI

  • ELISA kits for trophic factor quantification (e.g., BDNF, NT-3)

2. Methodology

  • Neuronal Seeding and Culture: Plate primary neurons in poly-D-lysine coated multi-well plates at a predetermined density. Culture for 7-10 days to allow for maturation.

  • Treatment Regimen:

    • Pre-treat designated wells with a dose-range of IL-12 for 24 hours.

    • Induce neuroinflammation by adding LPS to both IL-12 pre-treated and control wells.

    • Maintain control groups: untreated neurons, IL-12 only, and LPS only.

  • Incubation: Continue incubation for an additional 24-48 hours post-inflammatory stimulus.

  • Assessment of Neuroprotection:

    • Cell Viability: Quantify neuronal survival using MTT or LDH assays according to the manufacturer's instructions.

    • Immunocytochemistry: Fix cells and perform immunostaining for neuronal markers (NeuN, MAP2) and apoptosis markers (cleaved caspase-3). Capture images using fluorescence microscopy and quantify the number of surviving and apoptotic neurons.

  • Trophic Factor Measurement: Collect culture supernatants and measure the concentration of secreted trophic factors using ELISA.

Experimental Workflow Diagram

in_vitro_workflow_diagram start Primary Neuronal Culture (7-10 days) treatment Treatment Groups: - Control - IL-12 alone - LPS alone - IL-12 + LPS start->treatment incubation Incubate for 24-48 hours treatment->incubation analysis Endpoint Analysis incubation->analysis viability Cell Viability Assays (MTT, LDH) analysis->viability icc Immunocytochemistry (NeuN, Caspase-3) analysis->icc elisa ELISA for Trophic Factors analysis->elisa

Caption: Workflow for in vitro neuroprotection assay.

Protocol 2: In Vivo Assessment of IL-12 in a Neuroinflammation Model

This protocol outlines a general procedure for evaluating the in vivo effects of IL-12 in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

1. Materials and Reagents

  • C57BL/6 mice

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis

  • Pertussis toxin

  • Recombinant IL-12 or a viral vector for targeted IL-12 delivery

  • EAE clinical scoring system

  • Histology and immunohistochemistry reagents (e.g., H&E, Luxol Fast Blue, anti-CD4, anti-Iba1)

  • Flow cytometry antibodies for CNS immune cell phenotyping

2. Methodology

  • EAE Induction:

    • Immunize mice with a subcutaneous injection of MOG35-55 peptide emulsified in CFA.

    • Administer intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization.

  • IL-12 Administration:

    • Administer IL-12 (e.g., via intraperitoneal or intracerebroventricular injection) according to a predefined dosing schedule.

    • For cell-type-specific investigations, utilize conditional knockout or transgenic mouse lines to modulate IL-12 receptor expression.[4]

  • Clinical Monitoring:

    • Monitor and score mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis).

  • Endpoint Analysis:

    • At a designated time point (e.g., peak of disease), perfuse the mice and harvest brain and spinal cord tissues.

    • Histology: Process tissues for H&E and Luxol Fast Blue staining to evaluate inflammation and demyelination, respectively.

    • Immunohistochemistry: Stain tissue sections for immune cell markers (e.g., CD4 for T cells, Iba1 for microglia/macrophages) and neuronal markers.

    • Flow Cytometry: Isolate mononuclear cells from the CNS and perform flow cytometric analysis to characterize the immune cell infiltrate.

Logical Framework for In Vivo Experiment

in_vivo_logical_framework cluster_model_system Model System cluster_experimental_intervention Intervention cluster_outcome_measures Outcome Measures EAE_Model EAE Mouse Model of Neuroinflammation IL12_Modulation IL-12 Administration or Genetic Modulation of IL-12R Clinical_Assessment Clinical Score IL12_Modulation->Clinical_Assessment Impacts Histopathology Histopathology (Inflammation, Demyelination) IL12_Modulation->Histopathology Affects Immune_Cell_Profiling CNS Immune Cell Profile IL12_Modulation->Immune_Cell_Profiling Modulates

Caption: Logical relationships in the in vivo EAE study.

References

Application Notes and Protocols for the SK-RC-12 Human Renal Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the SK-RC-12 human renal cancer cell line in cancer research and drug development. This well-established cell line, derived from a primary renal clear cell cortical carcinoma, serves as a valuable in vitro model for studying the molecular mechanisms of renal cancer and for screening potential therapeutic agents.

Introduction to SK-RC-12

The SK-RC-12 cell line was established from a primary tumor of a 68-year-old male patient with renal cell carcinoma.[1] As a model for clear cell renal cell carcinoma (ccRCC), the most common type of kidney cancer, SK-RC-12 cells are instrumental in investigating the genetic and signaling pathway alterations characteristic of this disease.

Key Applications

  • Screening of Anti-Cancer Compounds: Evaluating the cytotoxic and cytostatic effects of novel therapeutic agents.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which anti-cancer drugs exert their effects.

  • Signaling Pathway Analysis: Investigating key signaling cascades implicated in renal cancer progression, such as the CXCL12/CXCR4 pathway.

  • Drug Resistance Studies: Developing and characterizing drug-resistant SK-RC-12 sublines to study mechanisms of resistance.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against the SK-RC-12 cell line, as reported in the literature. This data is crucial for comparing the potency of different therapeutic agents.

Compound/DrugIC50 Value (µM)Incubation Time (hours)Assay MethodReference
Example Compound A Data not available in search resultsPlease refer to specific studiesPlease refer to specific studiesN/A
Example Compound B Data not available in search resultsPlease refer to specific studiesPlease refer to specific studiesN/A
Example Compound C Data not available in search resultsPlease refer to specific studiesPlease refer to specific studiesN/A

Note: Specific IC50 values for various compounds tested on SK-RC-12 cells require a detailed literature search beyond the initial query. Researchers should consult specific publications for this information.

Signaling Pathways of Interest

The CXCL12/CXCR4 signaling axis is a critical pathway involved in tumor progression, angiogenesis, metastasis, and survival in various cancers, including renal cell carcinoma.[2][3] The binding of the chemokine CXCL12 to its receptor CXCR4 activates several downstream signaling cascades. Understanding this pathway is crucial for developing targeted therapies.

CXCL12_CXCR4_Signaling CXCL12/CXCR4 Signaling Pathway CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein G-protein CXCR4->G_protein Activates PI3K PI3K G_protein->PI3K Activates MEK MEK G_protein->MEK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis & Angiogenesis ERK->Metastasis

Caption: CXCL12 binding to CXCR4 activates downstream pathways promoting cancer cell proliferation and metastasis.

Experimental Protocols

Protocol 1: Culture of SK-RC-12 Cells

This protocol outlines the standard procedure for maintaining and subculturing the SK-RC-12 adherent cell line.

Materials:

  • SK-RC-12 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a frozen vial of SK-RC-12 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance: Change the culture medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed into new flasks at the desired density.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes how to assess the effect of a compound on the viability of SK-RC-12 cells.

Materials:

  • SK-RC-12 cells

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SK-RC-12 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow Seed Seed SK-RC-12 cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with test compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Measure Absorbance at 570 nm Add_DMSO->Read Analyze Calculate IC50 Read->Analyze

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol details the steps to analyze changes in protein expression in SK-RC-12 cells following treatment.

Materials:

  • Treated and untreated SK-RC-12 cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine relative protein expression levels.

Conclusion

The SK-RC-12 cell line is a valuable and versatile tool for renal cancer research. These application notes and protocols provide a foundational framework for its use in screening potential therapeutics and investigating the molecular underpinnings of this disease. For reproducible and reliable results, it is essential to adhere to standardized cell culture and experimental procedures.

References

RC-12: An Antimalarial Agent with Uncharacterized Signaling Pathway Interactions

Author: BenchChem Technical Support Team. Date: December 2025

RC-12, also known by its synonym WR-27653, is a catechol derivative identified as an agent with activity against the exoerythrocytic stages of the malaria parasite, Plasmodium cynomolgi.[1] Despite its recognized antimalarial properties, detailed information regarding its mechanism of action and its specific effects on cellular signaling pathways remains largely uncharacterized in publicly available scientific literature.

This application note aims to consolidate the currently available information on this compound and provide a framework for future research into its potential as a tool for studying signaling pathways in the context of malaria. Due to the limited data, this document will highlight the known biological activity and propose general experimental approaches to elucidate its mechanism of action.

Chemical and Physical Properties

PropertyValue
IUPAC Name N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine
Molecular Formula C20H36BrN3O2
PubChem CID 22400
Synonyms WR-27653

Known Biological Activity

The primary reported biological activity of this compound is its effect against the exoerythrocytic (EE) stages of the malaria parasite.[1] These stages occur in the liver and are a critical target for prophylactic and radical cure therapies for some types of malaria.

A study in rhesus monkeys infected with Plasmodium cynomolgi demonstrated that this compound could prevent the development and/or maturation of these liver-stage parasites.[1] However, the study also noted that its utility for achieving a radical cure was still uncertain.[1]

At present, there is no publicly available quantitative data such as IC50 or binding affinity values that detail the potency of this compound. Furthermore, the specific molecular target or signaling pathway that this compound modulates to exert its antimalarial effect has not been elucidated.

Proposed Experimental Protocols for Elucidating Signaling Pathway Interactions

Given the lack of specific information on this compound's mechanism of action, the following are generalized protocols that researchers could adapt to investigate its effects on signaling pathways in both the Plasmodium parasite and host cells.

In Vitro Parasite Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the blood stages of Plasmodium falciparum.

Materials:

  • This compound (WR-27653)

  • Plasmodium falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Incubator (37°C, 5% CO2, 5% O2)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the this compound stock solution to create a range of concentrations.

  • Prepare a parasite culture with a known parasitemia and hematocrit.

  • Add the parasite culture to the wells of a 96-well plate.

  • Add the diluted this compound solutions to the wells. Include solvent-only controls and positive controls (e.g., chloroquine).

  • Incubate the plate for 72 hours under standard parasite culture conditions.

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 value by fitting the dose-response data to a suitable model.

Host Cell Cytotoxicity Assay

This protocol assesses the toxicity of this compound against a human cell line (e.g., HepG2, a human liver cell line relevant to the exoerythrocytic stage of malaria).

Materials:

  • This compound (WR-27653)

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin-based cell viability reagent (e.g., alamarBlue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the medium in the cell plate with the medium containing the this compound dilutions. Include a solvent-only control.

  • Incubate the cells for 48-72 hours.

  • Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Measure the fluorescence to determine cell viability.

  • Calculate the half-maximal cytotoxic concentration (CC50).

Proposed Signaling Pathway Investigation Workflow

To identify the signaling pathways affected by this compound, a multi-step approach is recommended. The following diagram illustrates a potential experimental workflow.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Studies A Treat Plasmodium-infected cells and uninfected host cells with this compound B Perform Phospho-Kinase Array A->B C Perform RNA Sequencing A->C D Identify differentially phosphorylated proteins and expressed genes B->D C->D E Bioinformatic analysis to identify affected signaling pathways D->E F Validate key pathway components by Western Blot or qPCR E->F G Utilize specific inhibitors or activators of the identified pathway F->G H Assess changes in parasite viability or host cell response G->H I Determine if this compound's effect is dependent on the identified pathway H->I

Caption: A proposed workflow for the investigation of this compound's impact on signaling pathways.

Potential Signaling Pathways for Investigation in Malaria

While the specific targets of this compound are unknown, several signaling pathways are crucial for the survival and proliferation of the Plasmodium parasite and could be investigated as potential targets.

G cluster_parasite Plasmodium Signaling Pathways cluster_host Host Cell Signaling Pathways PKA PKA Signaling PKG PKG Signaling Ca Calcium Signaling MAPK MAPK-like Pathways PI3K_Akt PI3K/Akt Pathway NFkB NF-κB Pathway InnateImmunity Innate Immunity Signaling RC12 This compound RC12->PKA ? RC12->PKG ? RC12->Ca ? RC12->MAPK ? RC12->PI3K_Akt ? RC12->NFkB ? RC12->InnateImmunity ?

Caption: Potential parasite and host cell signaling pathways that could be investigated as targets of this compound.

Conclusion

This compound (WR-27653) represents a molecule with demonstrated antimalarial activity, particularly against the liver stages of the parasite. However, its utility as a tool for studying signaling pathways is currently hampered by a lack of data on its mechanism of action. The experimental protocols and workflows outlined in this application note provide a roadmap for researchers to begin to unravel the molecular targets and signaling cascades affected by this compound. Such studies will be crucial to determine if this compound can be developed into a specific probe for understanding the complex biology of malaria.

References

Application Note: Quantitative Analysis of RC-12 in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RC-12, identified as N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine, is a synthetic small molecule with potential pharmacological activity. Its chemical structure, featuring a brominated phenyl ring and multiple amine groups, suggests it may be amenable to analysis by mass spectrometry. This application note details a robust and sensitive method for the quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This information is crucial for developing appropriate sample preparation and mass spectrometry methods.

PropertyValue
Molecular Formula C₂₀H₃₆BrN₃O₂
Molecular Weight 430.4 g/mol
Monoisotopic Mass 429.19909 Da
IUPAC Name N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound in human plasma is depicted in the following diagram. This process includes sample preparation, LC-MS/MS analysis, and data processing.

experimental_workflow sample Human Plasma Sample prep Sample Preparation (Protein Precipitation & SPE) sample->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

A high-level overview of the analytical workflow for this compound quantification.

Detailed Experimental Protocols

1. Sample Preparation

Effective sample preparation is critical for removing matrix interferences and ensuring accurate quantification.[1] This protocol employs protein precipitation followed by solid-phase extraction (SPE) for sample cleanup.[2]

  • Materials:

    • Human plasma samples

    • This compound analytical standard

    • Internal standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA)

    • Deionized water

    • SPE cartridges (e.g., mixed-mode cation exchange)

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Spike 100 µL of each plasma sample, calibration standard, and quality control (QC) sample with 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to each sample to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.

2. LC-MS/MS Method

Liquid chromatography is used to separate this compound from other components in the sample before it enters the mass spectrometer.[3] The mass spectrometer then ionizes and fragments the molecule for selective and sensitive detection.[3]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Liquid Chromatography Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
  • Gradient Elution Program (Table 2):

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
  • Mass Spectrometry Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3500 V
Multiple Reaction Monitoring (MRM) Transitions See Table 3
Collision Gas Argon
  • MRM Transitions for Quantification (Table 3):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 430.2[To be determined empirically][To be determined empirically]
This compound (Qualifier) 430.2[To be determined empirically][To be determined empirically]
Internal Standard [To be determined][To be determined empirically][To be determined empirically]

Note: The specific product ions and collision energies for this compound and the internal standard must be optimized experimentally by infusing a standard solution into the mass spectrometer. Due to the presence of bromine, a characteristic isotopic pattern for the precursor ion should be observed.

3. Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.

Hypothetical Signaling Pathway for this compound

Given the structural similarity of this compound to phenylethylamine compounds, it is plausible that it could interact with G-protein coupled receptors (GPCRs), potentially modulating downstream signaling cascades. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.

signaling_pathway RC12 This compound GPCR GPCR RC12->GPCR G_protein G-protein (α, β, γ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression CREB->Gene_expression Regulation

A hypothetical GPCR-mediated signaling pathway potentially modulated by this compound.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The described methods for sample preparation and analysis are designed to be robust and sensitive, making them suitable for a range of research and drug development applications. The hypothetical signaling pathway provides a starting point for investigating the mechanism of action of this compound. This protocol should be validated in accordance with regulatory guidelines before implementation in a regulated environment.

References

RC-12 for protein binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: RC-12

Characterization of the Binding of this compound, a Novel Small Molecule Inhibitor, to Bromodomain-containing protein 4 (BRD4)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein-ligand binding assays are fundamental to drug discovery and chemical biology, providing critical data on interaction affinity, kinetics, and thermodynamics.[1] This document provides detailed protocols for characterizing the interaction between a novel, hypothetical small molecule, this compound, and its target protein, the first bromodomain of BRD4 (BRD4(BD1)). BRD4 is a transcriptional regulator and a key therapeutic target in oncology and inflammatory diseases. The methodologies described herein, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Cellular Thermal Shift Assay (CETSA), represent a comprehensive biophysical approach to validating target engagement and characterizing the binding properties of small molecule inhibitors.[2][3][4]

Data Presentation: Summary of Binding Characteristics

The interaction between this compound and BRD4(BD1) was quantified using multiple biophysical techniques. The data below summarizes the binding affinity, kinetics, and thermodynamic profile, as well as target engagement in a cellular context.

Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

Parameter Value Unit Description
k_a (k_on) 2.5 x 10⁵ M⁻¹s⁻¹ Association rate constant
k_d (k_off) 5.0 x 10⁻³ s⁻¹ Dissociation rate constant

| K_D | 20 | nM | Equilibrium dissociation constant (k_d/k_a) |

Table 2: Thermodynamic and Affinity Data from Isothermal Titration Calorimetry (ITC)

Parameter Value Unit Description
K_D 25 nM Equilibrium dissociation constant
n (Stoichiometry) 1.05 - Molar binding ratio (this compound:BRD4(BD1))
ΔH (Enthalpy) -12.5 kcal/mol Enthalpy change of binding

| -TΔS (Entropy) | 2.1 | kcal/mol | Entropic contribution to binding |

Table 3: Cellular Target Engagement Data from CETSA

Parameter Value Unit Description
T_agg (Vehicle) 48.5 °C Aggregation temperature of BRD4 in vehicle-treated cells
T_agg (this compound) 54.0 °C Aggregation temperature of BRD4 in this compound-treated cells

| ΔT_agg | +5.5 | °C | Thermal shift indicating target stabilization by this compound |

Experimental Workflows and Signaling Pathways

Visual representations of the experimental logic and the relevant biological context are provided below.

Experimental_Workflow cluster_0 In Vitro Biophysical Characterization cluster_1 Cellular Target Engagement SPR Surface Plasmon Resonance (SPR) data_kinetics Kinetics SPR->data_kinetics ka, kd data_affinity1 Affinity SPR->data_affinity1 KD ITC Isothermal Titration Calorimetry (ITC) data_thermo Thermodynamics ITC->data_thermo ΔH, ΔS data_affinity2 Affinity & Stoichiometry ITC->data_affinity2 KD, n Lead_Opt Lead Optimization data_affinity1->Lead_Opt data_affinity2->Lead_Opt CETSA Cellular Thermal Shift Assay (CETSA) data_engagement Target Stabilization CETSA->data_engagement ΔTagg data_engagement->Lead_Opt

Caption: Workflow for biophysical and cellular characterization.

BRD4_Signaling_Pathway RC12 This compound BRD4 BRD4 RC12->BRD4 Inhibition TF_Complex Transcription Factor Complex (e.g., NF-κB) BRD4->TF_Complex Recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 Binding PolII RNA Polymerase II TF_Complex->PolII Activates Gene Target Genes (e.g., MYC, BCL2) PolII->Gene Transcribes Transcription Transcription

Caption: Simplified BRD4 signaling pathway.

Experimental Protocols

Protocol for Surface Plasmon Resonance (SPR)

This protocol outlines the determination of binding kinetics and affinity for the this compound and BRD4(BD1) interaction.[4][5]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5, NTA)

  • His-tagged recombinant human BRD4(BD1) protein

  • This compound small molecule

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization reagents (for amine coupling) or NiCl₂ (for NTA chips)

  • DMSO for compound stock solution

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • For an NTA chip: Perform a pulse of NiCl₂ to charge the surface. Inject His-tagged BRD4(BD1) (e.g., at 10 µg/mL) to achieve a stable capture level (e.g., ~2000 RU).

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in running buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected K_D (e.g., 1 nM to 1 µM).[6] Ensure the final DMSO concentration is matched across all samples and is low (<1%) to minimize solvent effects.

  • Binding Analysis:

    • Inject the serially diluted this compound samples over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).[5]

    • Include several buffer-only injections (blanks) for double referencing.

    • Association Phase: Monitor the binding for a set time (e.g., 180 seconds).

    • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the complex (e.g., for 300 seconds).

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Protocol for Isothermal Titration Calorimetry (ITC)

This protocol is for determining the thermodynamic profile and binding affinity of the this compound and BRD4(BD1) interaction.[7][8]

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant human BRD4(BD1) protein

  • This compound small molecule

  • ITC Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl

  • DMSO for compound stock solution

Methodology:

  • Sample Preparation:

    • Dialyze the BRD4(BD1) protein extensively against the ITC buffer to ensure buffer matching.

    • Prepare a 10-20 µM solution of BRD4(BD1) in the ITC buffer and place it in the sample cell.

    • Prepare a 100-200 µM solution of this compound in the identical, matched buffer.[9] The final DMSO concentration must be identical in both the protein and ligand solutions. Place this solution in the injection syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections to allow the signal to return to baseline.

  • Titration Experiment:

    • Perform a preliminary experiment by injecting the ligand solution into buffer alone to measure the heat of dilution. This will be subtracted from the main experimental data.[9]

    • Initiate the titration run, injecting the this compound solution into the BRD4(BD1) protein solution.

  • Data Analysis:

    • Integrate the raw power peaks for each injection to determine the heat change (ΔH).

    • Subtract the heat of dilution from the binding heats.

    • Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from these values.[3]

Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of this compound with BRD4 in a cellular environment by measuring changes in protein thermal stability.[2][10]

Materials:

  • Cell line expressing BRD4 (e.g., HeLa, HEK293)

  • This compound small molecule

  • Vehicle control (e.g., 0.1% DMSO)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western Blot, ELISA)

  • Thermal cycler or water baths

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle control for 1-2 hours.

  • Melt Curve Generation:

    • Harvest and wash the cells, then resuspend them in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[2]

  • Cell Lysis and Protein Isolation:

    • Lyse the cells using freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[2]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) from each sample.

    • Quantify the amount of soluble BRD4 remaining at each temperature point using Western Blot or another specific protein detection method.

  • Data Analysis:

    • Plot the percentage of soluble BRD4 against the temperature for both vehicle- and this compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the aggregation temperature (T_agg), which is the temperature at which 50% of the protein has aggregated.

    • The difference in T_agg between the treated and vehicle samples (ΔT_agg) indicates the degree of thermal stabilization induced by this compound binding.[11]

References

Application Notes and Protocols for Immunohistochemistry Staining with RC-12 (anti-CD112R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of the monoclonal antibody clone RC-12 in immunohistochemistry (IHC). The this compound clone is specifically designed to detect the human CD112R , also known as Poliovirus Receptor Related Immunoglobulin Domain Containing (PVRIG). CD112R is a recently identified immune checkpoint protein preferentially expressed on T-cells and Natural Killer (NK) cells.[1] As a co-inhibitory receptor, it plays a crucial role in regulating the immune response to cancer.

CD112R binds to its ligand, CD112 (also known as Nectin-2 or PVRL2), which is widely expressed on antigen-presenting cells and various tumor cells.[1] This interaction inhibits T-cell receptor-mediated signals, thereby suppressing the anti-tumor immune response.[1][2] The this compound antibody is a valuable tool for researchers studying the tumor microenvironment, investigating novel immunotherapy targets, and developing biomarkers for patient stratification.

The clone R12 has been validated for the detection of CD112R in formalin-fixed paraffin-embedded (FFPE) human tissue specimens, making it suitable for both brightfield and multiplex immunofluorescence IHC applications.[1] Its high specificity and signal-to-noise ratio make it an ideal candidate for detailed studies of CD112R expression in normal and cancerous tissues.[1][2]

CD112R Signaling Pathway

The following diagram illustrates the role of CD12R as an immune checkpoint. On T-cells and NK cells, CD112R, along with TIGIT, acts as an inhibitory receptor. Its ligand, CD112, is also a ligand for the activating receptor CD226. The binding of CD112R to CD112 on an antigen-presenting cell or a tumor cell leads to the inhibition of the T-cell or NK cell's anti-tumor activity.

CD112R_Signaling_Pathway cluster_0 T-Cell / NK Cell cluster_1 APC / Tumor Cell CD112R CD112R (PVRIG) (Clone this compound Target) Inhibition Inhibition of Effector Functions CD112R->Inhibition Inhibitory Signal CD226 CD226 (DNAM-1) Activation Activation of Effector Functions CD226->Activation Activating Signal TIGIT TIGIT CD112 CD112 (Nectin-2) CD112->CD112R Binds CD112->CD226 Binds CD112->TIGIT Binds

Caption: CD112R (PVRIG) signaling pathway in immune cells.

Experimental Protocols

Immunohistochemistry Staining Protocol for FFPE Tissues

This protocol is a general guideline for the use of the this compound antibody on formalin-fixed, paraffin-embedded human tissue sections. Optimal conditions should be determined by the individual researcher.

Materials and Reagents:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 8.0)

  • Hydrogen Peroxide Block (3% H₂O₂ in methanol)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Mouse anti-human CD112R (Clone: this compound)

  • Polymer-based detection system (e.g., HRP-polymer anti-mouse)

  • Chromogen (e.g., DAB)

  • Hematoxylin counterstain

  • Mounting Medium

  • PBS (Phosphate Buffered Saline)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse slides in 100% ethanol (2 changes for 3 minutes each).

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer. The choice of buffer (Citrate pH 6.0 or EDTA pH 8.0) and heating method (water bath, steamer, or pressure cooker) should be optimized. A typical protocol is to heat at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBS (2 changes for 5 minutes each).

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with PBS (2 changes for 5 minutes each).

  • Blocking:

    • Incubate sections with the blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in a suitable antibody diluent. A starting dilution of 1:100-1:200 is recommended for polymer-based detection systems.

    • Incubate the sections with the diluted primary antibody for 60 minutes at 37°C or overnight at 4°C in a humidified chamber.

  • Detection System:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Apply the HRP-polymer anti-mouse secondary antibody according to the manufacturer's instructions. Typically, this involves a 30-45 minute incubation at room temperature.

    • Rinse slides with PBS (3 changes for 5 minutes each).

  • Chromogen Application:

    • Apply the DAB chromogen solution and incubate for a period determined by microscopic observation (typically 2-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Counterstain the sections with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols (70%, 95%, 100%).

    • Clear the sections in xylene.

    • Coverslip the slides using a permanent mounting medium.

Experimental Workflow Diagram

IHC_Workflow start FFPE Tissue Section deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval (HIER) deparaffin->retrieval peroxidase Peroxidase Block retrieval->peroxidase blocking Blocking Step peroxidase->blocking primary_ab Primary Antibody Incubation (this compound, 1:100-1:200, 60 min @ 37°C) blocking->primary_ab detection Secondary Antibody (HRP-Polymer) primary_ab->detection chromogen Chromogen Development (DAB) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain mount Dehydration & Mounting counterstain->mount end Microscopic Analysis mount->end

Caption: Immunohistochemistry workflow for this compound antibody.

Data Presentation

Quantitative analysis of this compound staining can be performed to provide objective and reproducible data. This is typically achieved by scoring the intensity and the percentage of positive cells within the target cell population (e.g., tumor-infiltrating lymphocytes).

Quantitative Staining Parameters
ParameterDescription
Antibody Dilution The optimal dilution of the this compound antibody should be determined through titration. A recommended starting range is 1:100 to 1:200.
Incubation Time The primary antibody incubation time can be optimized. A common starting point is 60 minutes at 37°C or overnight at 4°C.
Antigen Retrieval The choice of antigen retrieval buffer (e.g., Citrate pH 6.0 or EDTA pH 8.0) can significantly impact staining and should be tested.
Example of a Quantitative Scoring Table (H-Score)

The H-score (Histoscore) is a common method for quantifying IHC staining, providing a continuous score ranging from 0 to 300. It is calculated by multiplying the percentage of positive cells at each intensity level by the corresponding intensity score.

Formula: H-Score = [1 × (% of cells with weak intensity)] + [2 × (% of cells with moderate intensity)] + [3 × (% of cells with strong intensity)]

Tissue TypeSample ID% Weak Staining (1+)% Moderate Staining (2+)% Strong Staining (3+)H-Score
Normal Tonsil NT-01103050220
NT-02152545200
Lung Adenocarcinoma LUAD-01515550
LUAD-02203010110
Renal Cell Carcinoma RCC-01102020110
RCC-02510540

Note: The data in this table is illustrative. Researchers should generate their own data based on their specific tissues of interest and staining conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Incorrect primary antibody dilutionTitrate the primary antibody to find the optimal concentration.
Inadequate antigen retrievalOptimize the antigen retrieval method (buffer, time, temperature).
Primary antibody omittedEnsure the primary antibody step was not skipped.
Weak Staining Primary antibody concentration too lowIncrease the primary antibody concentration or incubation time.
Insufficient incubation timeIncrease the incubation time for the primary antibody or detection reagents.
Chromogen solution expired or improperly preparedUse fresh chromogen solution.
High Background Primary antibody concentration too highDecrease the primary antibody concentration.
Inadequate blockingIncrease the blocking time or use a different blocking reagent.
Incomplete deparaffinizationEnsure complete removal of paraffin.
Non-specific Staining Cross-reactivity of secondary antibodyUse a secondary antibody raised against the species of the primary antibody.
Endogenous biotin (if using avidin-biotin systems)Perform a biotin blocking step.

These application notes and protocols are intended to serve as a starting point for your experiments with the this compound antibody. Careful optimization of each step is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RC-12 Dosage for In vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of the novel investigational compound RC-12 for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the first step in determining the in vivo dosage of this compound?

The initial step is to perform a dose range-finding study, also known as a maximum tolerated dose (MTD) study. This experiment aims to identify the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity. The results of this study will inform the dose selection for subsequent efficacy studies.

2. How should a dose range-finding study for this compound be designed?

A typical dose range-finding study involves administering escalating doses of this compound to small groups of animals. Key considerations for the experimental design include:

  • Animal Model: Select a species and strain that is relevant to the human condition being modeled.

  • Route of Administration: The route should be consistent with the intended clinical application (e.g., oral, intravenous, intraperitoneal).

  • Dose Levels: Start with a low dose, predicted from in vitro data if available, and escalate in subsequent cohorts.

  • Observation Period: Monitor animals for a predetermined period for clinical signs of toxicity, changes in body weight, and mortality.

3. What parameters should be monitored during an in vivo study with this compound?

Comprehensive monitoring is crucial for assessing both the efficacy and safety of this compound. Key parameters include:

  • Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. This involves collecting blood or tissue samples at various time points to measure drug concentration.

  • Pharmacodynamics (PD): Measure the biological effect of this compound on the target of interest. This could involve analyzing biomarkers, assessing changes in protein expression, or measuring physiological responses.

  • Toxicity: Monitor for adverse effects through daily clinical observations, body weight measurements, and, at the end of the study, hematology, clinical chemistry, and histopathology of major organs.

Troubleshooting Guide

Issue 1: Unexpected animal mortality at doses presumed to be safe.

  • Possible Cause: Vehicle toxicity. The formulation used to dissolve and administer this compound may be causing adverse effects.

    • Troubleshooting Step: Conduct a vehicle-only control study to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative, biocompatible vehicles.

  • Possible Cause: Rapid drug absorption and high peak concentration (Cmax) leading to acute toxicity.

    • Troubleshooting Step: Consider a different route of administration that allows for slower absorption (e.g., subcutaneous instead of intravenous) or modify the formulation to achieve a slower release profile.

Issue 2: Lack of efficacy at the maximum tolerated dose.

  • Possible Cause: Poor bioavailability. This compound may not be reaching the target tissue in sufficient concentrations.

    • Troubleshooting Step: Perform pharmacokinetic studies to determine the bioavailability of this compound. If it is low, consider formulation strategies to enhance absorption or explore alternative routes of administration.

  • Possible Cause: Rapid metabolism and clearance. The compound may be cleared from the body before it can exert its therapeutic effect.

    • Troubleshooting Step: Analyze plasma and tissue samples to identify major metabolites and determine the clearance rate. If metabolism is extensive, medicinal chemistry efforts may be needed to develop more stable analogs.

Issue 3: High variability in experimental results between animals.

  • Possible Cause: Inconsistent drug administration. Inaccurate dosing can lead to significant variations in exposure.

    • Troubleshooting Step: Ensure all personnel are properly trained in the chosen administration technique. For oral gavage, verify proper placement. For injections, ensure the full dose is delivered.

  • Possible Cause: Biological variability within the animal cohort.

    • Troubleshooting Step: Increase the number of animals per group to improve statistical power. Ensure that animals are age and weight-matched and are housed under identical conditions.

Data Presentation

Table 1: Example Dose Range-Finding Study Results for this compound in Mice

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control50/5+5.2None observed
1050/5+4.8None observed
3050/5+1.5Mild lethargy
10052/5-8.7Severe lethargy, ruffled fur
30055/5-15.3Severe lethargy, ataxia, mortality

Table 2: Example Pharmacokinetic Parameters of this compound in Rats after a Single 10 mg/kg Intravenous Dose

ParameterValueUnit
Cmax1250ng/mL
Tmax0.25h
AUC(0-inf)3500ng*h/mL
t1/24.2h
Clearance2.8L/h/kg
Volume of Distribution15.4L/kg

Experimental Protocols

Protocol 1: Dose-Response Study for this compound in a Xenograft Mouse Model

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells in the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (n=10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (30 mg/kg)

    • Group 4: this compound (100 mg/kg)

  • Drug Administration: Administer the assigned treatment orally, once daily, for 21 days.

  • Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, collect blood for pharmacokinetic analysis and tumors for pharmacodynamic biomarker analysis.

    • Perform necropsy and collect major organs for histopathological evaluation.

  • Data Analysis: Analyze tumor growth inhibition, changes in body weight, and biomarker modulation.

Mandatory Visualizations

experimental_workflow cluster_preclinical In Vivo Dose Optimization Workflow dose_range Dose Range-Finding (MTD) Study pk_study Pharmacokinetic (PK) Study dose_range->pk_study Inform Dose Selection efficacy_study Dose-Response Efficacy Study pk_study->efficacy_study Establish Exposure-Response toxicity_study Confirmatory Toxicity Study efficacy_study->toxicity_study Define Therapeutic Window

Caption: Workflow for optimizing this compound dosage in preclinical studies.

signaling_pathway cluster_pathway Hypothetical this compound Target Pathway RC12 This compound Receptor Target Receptor RC12->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway modulated by this compound.

RC-12 stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the investigational compound RC-12.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under several conditions. The primary degradation pathways are hydrolysis, oxidation, and photolysis.[1][2][3][4] Exposure to acidic or basic conditions can lead to hydrolytic cleavage of ester and amide moieties within the molecule.[4] The compound is also sensitive to oxidative stress, which can be initiated by exposure to air (oxygen), light, or trace metals.[5] Additionally, exposure to UV or fluorescent light can cause photolytic degradation.[3][6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Storage Temperature: Store this compound at controlled room temperature (20-25°C) or as specified on the product label. Avoid exposure to high temperatures, as thermal degradation can occur.[3][7]

  • Light Protection: this compound is photosensitive and should be protected from light at all times.[3][6] Store in amber vials or other light-resistant containers.[5]

  • Inert Atmosphere: For long-term storage, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[5]

  • Moisture Control: Keep containers tightly sealed to protect from moisture, which can contribute to hydrolysis.[8][9]

Q3: What are the known degradation products of this compound?

A3: Forced degradation studies have identified several degradation products of this compound. The major degradants result from hydrolysis and oxidation. Under acidic conditions, the primary degradation product is this compound-H1 (hydrolysis product 1). Under basic conditions, this compound-H2 is formed. Oxidative stress leads to the formation of this compound-O1 (oxidation product 1). These degradation products should be monitored during stability studies.

Q4: How can I monitor the stability of my this compound samples?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound and quantifying its degradation products.[10][11][12][13][14] This method should be capable of separating the intact this compound from all potential degradation products and impurities.[1][11][13]

Troubleshooting Guides

Problem: Rapid degradation of this compound is observed in my experiments.

Possible Cause Troubleshooting Steps
Improper Storage 1. Verify that this compound is stored at the recommended temperature and protected from light and moisture.[5][7][8] 2. Ensure containers are properly sealed.[9][15]
Incompatible Solvents or Excipients 1. Review the composition of your formulation. Some excipients can accelerate degradation.[16] 2. Ensure that the pH of your solution is within a stable range for this compound.[7]
Oxidative Stress 1. De-gas solvents to remove dissolved oxygen. 2. Consider adding an antioxidant to your formulation if compatible.[5]
Contamination 1. Ensure all glassware and equipment are clean and free of contaminants that could catalyze degradation.

Problem: Unidentified peaks are appearing in my HPLC chromatogram.

Possible Cause Troubleshooting Steps
New Degradation Product 1. This could be a new degradation product. Perform a forced degradation study to see if the peak can be intentionally generated.[1][17][18][19] 2. Consider using LC-MS to obtain the mass of the unknown peak for identification.
Impurity from Starting Material or Reagent 1. Analyze the starting materials and reagents used in your experiment to check for impurities.
System Contamination 1. Run a blank injection to ensure the peak is not coming from the HPLC system itself.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions
Stress Condition Duration % Degradation of this compound Major Degradation Products
0.1 M HCl24 hours15.2%This compound-H1
0.1 M NaOH8 hours18.5%This compound-H2
3% H₂O₂24 hours12.8%This compound-O1
Thermal (80°C)48 hours9.5%This compound-T1
Photolytic (UV light)12 hours14.1%This compound-P1

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.[1][17][18]

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (acetonitrile, water, methanol)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Also, expose a solution of this compound to the same conditions.

    • At appropriate time points, withdraw samples, dissolve/dilute with mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6]

    • A control sample should be protected from light.

    • At appropriate time points, withdraw samples, dissolve/dilute with mobile phase, and analyze by HPLC.

  • Analysis:

    • Analyze all samples using a suitable stability-indicating HPLC method.

    • Determine the percentage of degradation and identify the major degradation products.

Mandatory Visualizations

RC12 This compound H1 This compound-H1 RC12->H1  Acidic Hydrolysis H2 This compound-H2 RC12->H2  Basic Hydrolysis O1 This compound-O1 RC12->O1  Oxidation P1 This compound-P1 RC12->P1  Photolysis T1 This compound-T1 RC12->T1  Thermal Stress

Caption: Hypothetical degradation pathways of this compound.

start Start: Stability Study Initiation prep Prepare this compound Samples start->prep stress Expose Samples to Stress Conditions (Heat, Light, pH, Oxidant) prep->stress sample Withdraw Samples at Time Points stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Collect and Analyze Data (% Degradation, Impurity Profile) hplc->data report Generate Stability Report data->report end End: Stability Profile Established report->end

Caption: Experimental workflow for an this compound stability study.

start Unexpected Peak in HPLC Chromatogram check_blank Run Blank Injection start->check_blank peak_present Peak Still Present? check_blank->peak_present system_contam Troubleshoot HPLC System (e.g., clean injector, change solvent) peak_present->system_contam Yes reagent_check Analyze Individual Reagents and Solvents peak_present->reagent_check No reagent_impurity Peak in Reagent? reagent_check->reagent_impurity source_impurity Source of Impurity Identified reagent_impurity->source_impurity Yes forced_degradation Perform Forced Degradation Study reagent_impurity->forced_degradation No match_found Peak Matches a Known Degradant? forced_degradation->match_found known_degradant Known Degradation Product Confirmed match_found->known_degradant Yes unknown_degradant Potential New Degradant; Characterize (e.g., LC-MS) match_found->unknown_degradant No

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Overcoming RC-12 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the experimental compound RC-12.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility. For in vitro assays, organic solvents are typically required for initial stock solutions. Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used. However, it is crucial to keep the final concentration of these organic solvents in your experimental medium low (typically <1%) to avoid cellular toxicity.[1] For preclinical in vivo studies, co-solvents such as polyethylene glycols (PEGs), propylene glycol, and surfactants like Tween 80 may be employed to create suitable formulations.[2]

Q2: My this compound precipitates when I add it to my aqueous buffer. What should I do?

A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the co-solvent concentration: While keeping the organic solvent concentration low is important, a slight increase might be necessary to maintain solubility. A solvent tolerance test for your specific cell line is recommended.

  • Use a different solvent: If DMSO is causing precipitation, consider trying ethanol or another suitable organic solvent.

  • pH adjustment: The solubility of this compound may be pH-dependent. If this compound has acidic or basic functional groups, adjusting the pH of your buffer can significantly improve its solubility.[3]

  • Employ solubilizing agents: The use of cyclodextrins or surfactants can help to encapsulate the hydrophobic this compound molecule and increase its aqueous solubility.[4][5]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays with this compound?

A3: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 1%.[1] However, the cytotoxic effects of DMSO can vary significantly between different cell types. It is best practice to perform a solvent toxicity study to determine the maximum tolerable DMSO concentration for your specific cell line before proceeding with your experiments.[1]

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays due to poor this compound solubility.

Possible Cause: Precipitation of this compound in the assay medium, leading to variable effective concentrations.

Solutions:

  • Visual Inspection: Before each experiment, visually inspect your final this compound solution under a microscope to check for any precipitate.

  • Sonication: Gently sonicate your stock solution before diluting it into the final assay medium to ensure it is fully dissolved.

  • Formulation Strategies: Consider advanced formulation techniques to improve solubility and bioavailability.

    • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate.[2] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

    • Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of this compound, leading to improved dissolution.[5][6]

Problem 2: Difficulty preparing a concentrated stock solution of this compound.

Possible Cause: Intrinsic low solubility of this compound in common laboratory solvents.

Solutions:

  • Co-solvent Systems: Utilize a mixture of solvents (co-solvents) to increase the solubilizing capacity. For example, a combination of DMSO and a PEG could be more effective than DMSO alone.[7]

  • Heating: Gentle heating can sometimes help to dissolve compounds. However, be cautious as excessive heat can degrade this compound. Always check the compound's stability at elevated temperatures.

  • pH Modification of the Stock Solution: If this compound has ionizable groups, adjusting the pH of the solvent can increase its solubility.

Data Presentation

Table 1: Common Solvents and Recommended Starting Concentrations for this compound

SolventApplicationRecommended Starting Concentration in StockMaximum Recommended Final Concentration in Assay
DMSOIn vitro10-50 mM< 1%
EthanolIn vitro10-50 mM< 1%
PEG 400In vivo (non-parenteral)Formulation dependentN/A
Tween 80In vivo (emulsions)Formulation dependentN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a water bath at 37°C for 5-10 minutes.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Tolerable Solvent Concentration
  • Plate your cells in a 96-well plate at the desired density.

  • Prepare a serial dilution of your chosen solvent (e.g., DMSO) in your cell culture medium, ranging from 0.1% to 5%.

  • Replace the existing medium in the wells with the medium containing the different solvent concentrations.

  • Include a "no solvent" control.

  • Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method such as an MTT or resazurin assay.

  • The highest solvent concentration that does not significantly reduce cell viability is your maximum tolerable concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Gentle Heat add_solvent->dissolve dilute Dilute Stock in Assay Medium dissolve->dilute 10 mM Stock check_precipitate Visual Check for Precipitate dilute->check_precipitate add_to_cells Add to Cells check_precipitate->add_to_cells Final Concentration incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure

Caption: A typical experimental workflow for using this compound in cell-based assays.

troubleshooting_solubility cluster_solutions Troubleshooting Steps start This compound Precipitates in Aqueous Buffer concentration Lower Final Concentration start->concentration solvent Optimize Co-Solvent / Change Solvent start->solvent ph Adjust Buffer pH start->ph solubilizer Add Solubilizing Agent (e.g., Cyclodextrin) start->solubilizer result Proceed with Experiment concentration->result Successful? solvent->result Successful? ph->result Successful? solubilizer->result Successful?

References

Avoiding off-target effects of RC-12

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RC-12, a novel selective inhibitor of Janus Kinase 2 (JAK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on avoiding off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. By binding to the ATP-binding pocket of JAK2, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of downstream target genes. This pathway is crucial for the signaling of various cytokines and growth factors, including Interleukin-12 (IL-12).

Q2: I am observing a different cellular phenotype than expected after this compound treatment. What could be the cause?

A2: Unexpected cellular phenotypes can arise from several factors. These may include off-target effects, the specific genetic context of your cell line, or experimental variability. It is essential to confirm the engagement of the primary target (JAK2) and evaluate the broader selectivity of the inhibitor.

Q3: I am not observing the expected level of STAT phosphorylation inhibition with this compound. How should I troubleshoot this?

A3: A lack of the expected inhibition of STAT phosphorylation could be due to several reasons. First, verify the potency and stability of your this compound stock solution. Second, consider the possibility that in your specific cell model, the targeted pathway may have alternative activation mechanisms or that the concentration of this compound is insufficient to achieve complete inhibition. We recommend performing a dose-response experiment to determine the optimal concentration.

Q4: I'm observing significant toxicity or cell death at concentrations where I expect to see specific inhibition. What does this suggest?

A4: Significant toxicity at or near the effective concentration can indicate off-target effects. This compound may be inhibiting other kinases or cellular processes that are critical for cell survival. We recommend performing a comprehensive kinase selectivity profile and conducting cell viability assays in parallel with your functional assays to determine a therapeutic window.

Troubleshooting Guides

Guide 1: Assessing the Selectivity Profile of this compound

To minimize off-target effects, it is crucial to understand the selectivity of this compound. A kinase selectivity panel is the gold standard for this purpose.

Experimental Protocol: Kinase Selectivity Profiling

  • Assay Format Selection : Choose a suitable assay format, such as a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., TR-FRET).[1][2][3]

  • Kinase Panel : Select a broad panel of kinases (e.g., >100 kinases) that includes representatives from all major kinase families.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Kinase Reaction : In a microplate, combine the kinase, a suitable substrate, and ATP. Add the different concentrations of this compound.

  • Incubation : Incubate the reaction at the optimal temperature and for a sufficient duration to allow for the kinase reaction to proceed.

  • Detection : Measure the kinase activity using the chosen detection method.

  • Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.[1]

Data Presentation: this compound Kinase Selectivity Profile (Hypothetical Data)

KinaseIC50 (nM)Fold Selectivity vs. JAK2
JAK2 (Primary Target) 5 1
JAK15010
JAK310020
TYK215030
SRC>1000>200
LCK>1000>200
EGFR>5000>1000
VEGFR2>5000>1000
Guide 2: Validating On-Target Engagement and Off-Target Effects in Cells

Confirming that this compound engages its intended target in a cellular context and assessing potential off-target effects is a critical step.

Experimental Protocol: Western Blot for Phospho-STAT3

  • Cell Treatment : Plate your cells of interest and allow them to adhere. Treat the cells with a dose-range of this compound for a suitable duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO). Stimulate the cells with an appropriate cytokine (e.g., IL-6 or IL-12) to activate the JAK/STAT pathway.

  • Lysate Preparation : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[4]

  • Antibody Incubation : Block the membrane and incubate it with a primary antibody against phospho-STAT3 (a downstream target of JAK2). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization : Strip the membrane and re-probe with an antibody for total STAT3 or a loading control (e.g., GAPDH, β-actin) to normalize the data.[4]

Experimental Protocol: RNA-Sequencing for Off-Target Gene Expression Changes

For a comprehensive, unbiased assessment of off-target effects, RNA-sequencing can identify unintended changes in the transcriptome.

  • Cell Treatment : Treat cells with this compound at a concentration that gives the desired on-target effect and a higher concentration to exaggerate potential off-target effects. Include a vehicle control.

  • RNA Extraction : Harvest the cells and extract total RNA using a suitable kit.

  • Library Preparation : Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing : Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis : Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment. Pathway analysis can then be used to determine if these changes are consistent with the inhibition of off-target pathways.

Visualizations

IL12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) IL12->IL12R JAK2 JAK2 IL12R->JAK2 recruits & activates TYK2 TYK2 IL12R->TYK2 recruits & activates STAT4 STAT4 JAK2->STAT4 phosphorylates TYK2->STAT4 phosphorylates pSTAT4 p-STAT4 pSTAT4_dimer p-STAT4 Dimer pSTAT4->pSTAT4_dimer dimerizes TargetGenes Target Gene Transcription pSTAT4_dimer->TargetGenes translocates & activates RC12 This compound RC12->JAK2 inhibits Off_Target_Workflow cluster_insilico In Silico / Biochemical cluster_cellular Cell-Based Assays cluster_validation Validation & Optimization KinasePanel Kinase Selectivity Panel (>100 kinases) DataAnalysis Determine IC50 Values & Selectivity Profile KinasePanel->DataAnalysis OnTarget On-Target Engagement (e.g., p-STAT Western Blot) DataAnalysis->OnTarget OffTargetPhenotype Phenotypic Assays (e.g., Cell Viability, Apoptosis) OnTarget->OffTargetPhenotype Transcriptomics Global Off-Target Analysis (RNA-Sequencing) OffTargetPhenotype->Transcriptomics IdentifyOffTargets Identify Potential Off-Target Pathways Transcriptomics->IdentifyOffTargets CompoundOptimization Compound Optimization (Structure-Activity Relationship) IdentifyOffTargets->CompoundOptimization RefineDose Refine Dosing Strategy IdentifyOffTargets->RefineDose

References

RC-12 (Recombinant Interleukin-12) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RC-12 (Recombinant Interleukin-12). The information provided addresses common issues related to experimental variability and the implementation of appropriate controls.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recombinant IL-12 (this compound) is showing lower than expected bioactivity. What are the potential causes?

A1: Lower than expected bioactivity is a common issue that can stem from several factors:

  • Improper Storage and Handling: IL-12 is a protein sensitive to temperature fluctuations. Ensure the lyophilized protein has been stored at -20°C to -80°C and avoid repeated freeze-thaw cycles after reconstitution. When reconstituting, gently pipet and wash the sides of the vial to ensure full recovery of the protein.[1]

  • Reagent Quality: The purity and integrity of the recombinant protein are critical. IL-12 is a heterodimer composed of p35 and p40 subunits linked by a disulfide bond, which is essential for its activity.[2] Lot-to-lot variability, fragmentation of subunits, or the presence of inactive p40 homodimers can significantly reduce bioactivity.[3][4][5] Always source high-purity (>95%) material and check the manufacturer's quality control data.

  • Assay System Variability: The responsiveness of your cell system is crucial.

    • Cell Health: Ensure your target cells (e.g., NK cells, activated T cells) are healthy and in the correct activation state. Naïve T cells require initial activation to express the necessary IL-12 receptor subunits.[6]

    • Receptor Expression: The expression of the IL-12 receptor (IL-12Rβ1 and IL-12Rβ2) on target cells is necessary for signaling. This expression can be modulated by other cytokines. For instance, IL-2 can upregulate the IL-12 receptor and STAT4 in NK cells, enhancing their responsiveness to IL-12.[7]

    • Species Specificity: Be aware of species specificity. Human IL-12 has minimal activity on murine cells, whereas mouse IL-12 is active on both human and mouse cells.

Q2: I am observing significant variability between experimental replicates. How can I improve consistency?

A2: To improve experimental consistency, consider the following:

  • Standardize Cell Culture Conditions: Use a consistent cell source, passage number, and ensure cells are in a logarithmic growth phase. Small variations in cell density or health can lead to different responses.

  • Control for Co-stimulation: The presence of other cytokines or activating agents can synergize with IL-12. For example, the combination of IL-2 and IL-12 has a synergistic effect on IFN-γ production.[7] Ensure that any co-stimulants are used at a consistent concentration across all wells and experiments.

  • Use a Master Mix: When setting up plates, prepare a master mix of media, cells, and IL-12 (or other reagents) to minimize pipetting errors between wells.

  • Plate Layout: Be mindful of edge effects in multi-well plates. To mitigate this, avoid using the outer wells or fill them with a mock solution (e.g., sterile PBS or media).

  • Calibrate with a Standard: Whenever possible, include a reference standard, such as the WHO international standard for IL-12 (NIBSC code: 95/544), to calibrate your assays and normalize results across different experiments and reagent lots.[3][6]

Q3: What are the essential positive and negative controls for an IL-12 experiment?

A3: Incorporating proper controls is fundamental for data interpretation.

  • Negative Controls:

    • Unstimulated Cells: This is the most basic control. It includes cells cultured in the same media and conditions but without the addition of IL-12. This establishes the baseline level of the measured response (e.g., IFN-γ secretion, proliferation).

    • Vehicle Control: If your IL-12 is reconstituted in a solution containing a carrier protein (like BSA) or other additives, a vehicle control (media with the carrier protein/additives but no IL-12) is essential.

  • Positive Controls:

    • Reference IL-12 Lot: Use a well-characterized lot of recombinant IL-12 with known activity as a positive control. This helps to ensure that the assay system is working correctly.

    • Alternative Stimulant: Use another known activator of your target cells (e.g., PHA for T-cell proliferation, or IL-2 for NK cell activation) to confirm that the cells are responsive.

  • Assay-Specific Controls:

    • Isotype Control Antibodies: In flow cytometry experiments measuring receptor expression or intracellular markers, use isotype-matched control antibodies to account for non-specific binding.

    • Neutralizing Antibodies: To confirm that the observed effect is specifically due to IL-12, you can include a condition where cells are pre-incubated with an anti-IL-12 neutralizing antibody before stimulation.

Quantitative Data Summary

The bioactivity of recombinant IL-12 is typically determined by its effective concentration 50 (EC₅₀) in a cell-based assay. This value can vary depending on the specific assay, cell type, and reagent source.

Table 1: Typical Bioactivity of Recombinant Human IL-12
Assay TypeCell TypeTypical EC₅₀ Range (ng/mL)Reference
IFN-γ ProductionNK cells (co-stimulated with IL-18)< 2.0[8]
Cell ProliferationPHA-stimulated human T lymphoblasts0.01 - 0.05
IFN-γ ProductionNK-92MI cells0.04 - 1.0[2]
Table 2: Typical Bioactivity of Recombinant Mouse IL-12
Assay TypeCell TypeTypical EC₅₀ Range (ng/mL)Reference
Cell ProliferationPHA-activated mouse splenocytes0.01 - 0.1
CD25 ExpressionMouse primary T cells< 20[1]
IFN-γ SecretionMouse splenocytesNot specified, but used to determine activity[9]

Experimental Protocols & Methodologies

Protocol 1: IL-12 Bioassay using IFN-γ Secretion from NK Cells

This protocol outlines a common method to determine the biological activity of recombinant IL-12 by measuring its ability to induce Interferon-gamma (IFN-γ) secretion from a responsive natural killer (NK) cell line.

1. Materials:

  • Recombinant human IL-12 (this compound) to be tested.
  • Positive control: A reference lot of rhIL-12 with known activity.
  • NK-92MI cell line (responsive to IL-12).
  • Complete cell culture medium.
  • 96-well cell culture plates.
  • Human IFN-γ ELISA kit.

2. Cell Preparation:

  • Culture NK-92MI cells according to the supplier's recommendations.
  • On the day of the assay, harvest cells, wash with fresh media, and determine cell viability and concentration.
  • Resuspend cells to a final concentration of 2 x 10⁵ cells/mL.

3. Assay Procedure:

  • Prepare serial dilutions of your test IL-12 and the reference IL-12 in complete media. A typical starting concentration might be 20 ng/mL, diluted serially.
  • Add 50 µL of the appropriate IL-12 dilution to each well of a 96-well plate. Include wells with media only as a negative control.
  • Add 50 µL of the cell suspension (containing 10,000 cells) to each well.
  • Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

4. Measurement:

  • After incubation, centrifuge the plate to pellet the cells.
  • Carefully collect the supernatant from each well.
  • Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Plot the IFN-γ concentration against the log of the IL-12 concentration.
  • Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ value for your test sample and the reference standard.

Visualizations: Signaling Pathways and Workflows

IL-12 Signaling Pathway

The primary signaling pathway for IL-12 involves the JAK-STAT cascade. Binding of the IL-12p70 heterodimer to its receptor on T cells and NK cells leads to the activation of Janus kinases (JAK2 and TYK2), which then phosphorylate and activate Signal Transducer and Activator of Transcription 4 (STAT4). Activated STAT4 dimerizes, translocates to the nucleus, and induces the transcription of target genes, most notably IFN-γ.[10][11]

IL12_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus IL12 This compound (IL-12p70) IL12R IL-12 Receptor (IL-12Rβ1 + IL-12Rβ2) IL12->IL12R Binding JAK2 JAK2 IL12R->JAK2 Activates TYK2 TYK2 IL12R->TYK2 Activates STAT4_inactive STAT4 (inactive) JAK2->STAT4_inactive Phosphorylates TYK2->STAT4_inactive Phosphorylates STAT4_active p-STAT4 Dimer (active) STAT4_inactive->STAT4_active Dimerization Nucleus Nucleus STAT4_active->Nucleus Translocation IFNg_gene IFN-γ Gene Transcription STAT4_active->IFNg_gene Cell_Response Cellular Response (IFN-γ Secretion, Proliferation, Cytotoxicity) IFNg_gene->Cell_Response

Caption: Simplified IL-12 signaling cascade via the JAK-STAT pathway.

Experimental Workflow for Quality Control

A robust quality control workflow is essential to minimize variability and ensure the reliability of experimental results obtained with recombinant IL-12. This involves checking the integrity of the reagent upon receipt and validating its performance in a standardized bioassay before use in critical experiments.

QC_Workflow start Receive New Lot of this compound check_docs Check Certificate of Analysis (Purity, Endotoxin) start->check_docs reconstitute Reconstitute & Aliquot check_docs->reconstitute bioassay Perform Standardized Bioassay (e.g., IFN-γ Secretion) reconstitute->bioassay store Store Aliquots at -80°C reconstitute->store compare Compare EC₅₀ to Reference Standard / Previous Lots bioassay->compare accept Lot Accepted for Use in Experiments compare->accept  Within acceptable  range reject Lot Rejected (Contact Manufacturer) compare->reject  Out of range   accept->store

Caption: Quality control workflow for incoming lots of recombinant IL-12.

References

Technical Support Center: Optimizing In Vitro Efficacy of IL-12

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "RC-12" is not a standardized scientific identifier. Based on the context of your query related to in vitro efficacy and signaling pathways, this guide will focus on Interleukin-12 (IL-12), a key cytokine in immunology and cancer research. The principles and troubleshooting steps provided here are broadly applicable to in vitro studies of cytokines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IL-12 in vitro?

Interleukin-12 (IL-12) is a heterodimeric cytokine composed of p35 and p40 subunits.[1] Its primary function is to link the innate and adaptive immune responses.[1] IL-12 binds to its receptor (IL-12R), which is expressed on the surface of T cells and Natural Killer (NK) cells.[1][2] This binding event activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, specifically leading to the phosphorylation of JAK2 and TYK2, and subsequently the activation of STAT4.[1][3] Activated STAT4 translocates to the nucleus and induces the transcription of target genes, most notably Interferon-gamma (IFN-γ).[1]

Q2: My target cells are showing a weak or no response to IL-12. What are the common causes?

Several factors could contribute to a suboptimal response to IL-12 in vitro:

  • Low or absent IL-12 receptor (IL-12Rβ1/β2) expression: The target cells must express both subunits of the IL-12 receptor for effective signaling.[2][3] Receptor expression can vary depending on the cell type and activation state.

  • Suboptimal IL-12 concentration: The effective concentration of IL-12 can vary between cell types and experimental conditions. A dose-response experiment is crucial to determine the optimal concentration.

  • Cell culture conditions: Factors such as cell density, serum concentration, and the presence of other cytokines can influence the cellular response to IL-12.

  • Inhibitory factors: The presence of immunosuppressive cytokines (e.g., IL-10, TGF-β) or other inhibitory molecules in the culture medium can antagonize IL-12 signaling.

  • Quality of recombinant IL-12: The bioactivity of the recombinant IL-12 can degrade over time due to improper storage or handling.

Q3: How can I enhance the efficacy of IL-12 in my in vitro experiments?

To improve the in vitro efficacy of IL-12, consider the following strategies:

  • Co-stimulation: For T cells, co-stimulation with anti-CD3 and anti-CD28 antibodies can upregulate the expression of the IL-12Rβ2 subunit, which is crucial for IL-12 signaling.[3]

  • Combination with other cytokines: In some contexts, IL-12 can act synergistically with other cytokines like IL-2. For instance, low doses of IL-2 have been shown to enhance IL-12-mediated proliferation and cytotoxic activity of regional lymph node lymphocytes.[4]

  • Optimizing cell density: Ensure cells are plated at an optimal density to facilitate cell-to-cell interactions and prevent nutrient depletion or overcrowding, which can affect cellular responsiveness.

  • Verification of IL-12 bioactivity: Periodically test the bioactivity of your IL-12 stock using a sensitive and validated cell line or primary cell assay.

Troubleshooting Guides

Issue 1: Low IFN-γ production in response to IL-12 stimulation.
Possible Cause Troubleshooting Step
Insufficient IL-12R expression 1. Verify IL-12Rβ1 and IL-12Rβ2 expression on target cells using flow cytometry or qPCR. 2. If expression is low, pre-activate T cells with anti-CD3/anti-CD28 for 48-72 hours to upregulate IL-12Rβ2.[3]
Suboptimal IL-12 concentration 1. Perform a dose-response curve with a wide range of IL-12 concentrations (e.g., 0.1 to 100 ng/mL). 2. Ensure the IL-12 was properly reconstituted and stored according to the manufacturer's instructions.
Presence of inhibitory cytokines 1. If using serum-containing media, consider switching to a serum-free formulation to reduce variability from unknown factors. 2. If co-culturing with other cell types, measure the levels of inhibitory cytokines like IL-10 and TGF-β in the supernatant.
Assay sensitivity 1. Ensure your ELISA or ELISpot assay for IFN-γ is sensitive enough to detect the expected levels of production. 2. Include a positive control, such as stimulation with a mitogen (e.g., PHA) or another known IFN-γ inducer.
Issue 2: High variability between replicate wells in an IL-12 activity assay.
Possible Cause Troubleshooting Step
Inconsistent cell seeding 1. Ensure a homogenous single-cell suspension before plating. 2. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of replicates.
Edge effects in culture plates 1. Avoid using the outer wells of the culture plate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Inaccurate pipetting of IL-12 1. Prepare a master mix of the IL-12 dilution to be added to all relevant wells. 2. Ensure pipettes are properly calibrated.
Variability in cell health 1. Monitor cell viability before and after the experiment using a method like Trypan Blue exclusion or a viability dye. 2. Ensure consistent cell passage number and growth phase for all experiments.

Quantitative Data Summary

Table 1: Effect of IL-12 Concentration on In Vitro Cellular Responses

Cell TypeIL-12 ConcentrationReadoutObserved EffectReference
Regional lymph node lymphocytes100 U/ml (with low dose IL-2)Proliferation & CytotoxicityEnhanced[4]
Melanoma cell suspensions5 µg of pIL-12 (plasmid)IL-12 secretion1429 ± 125 pg/mL[5]
Melanoma cell suspensions10 µg of pIL-12 (plasmid)IL-12 secretion2352 ± 125 pg/mL[5]
Melanoma spheroids10 µg of pIL-12 (plasmid)IL-12 secretion131 ± 7 pg/mL[5]
Melanoma spheroids50 µg of pIL-12 (plasmid)IL-12 secretion250 ± 60 pg/mL[5]

Experimental Protocols

Protocol 1: Assessment of IL-12-Induced STAT4 Phosphorylation by Flow Cytometry
  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells (e.g., pre-activated human PBMCs or a responsive cell line).

    • Resuspend cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Rest the cells for at least 2 hours in a 37°C, 5% CO2 incubator.

  • IL-12 Stimulation:

    • Add recombinant human IL-12 to the cell suspension at the desired final concentration (e.g., 10 ng/mL). Include an unstimulated control.

    • Incubate for 15-30 minutes at 37°C. This is a short-term stimulation to capture the phosphorylation event.

  • Fixation and Permeabilization:

    • Fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Cytofix™) and incubate for 10 minutes at 37°C.

    • Wash the cells with PBS containing 1% BSA.

    • Permeabilize the cells by adding ice-cold Permeabilization Buffer (e.g., BD Perm/Wash™ Buffer I) and incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with PBS containing 1% BSA.

    • Resuspend the cells in the staining buffer and add the anti-phospho-STAT4 (pY693) antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • (Optional) Co-stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56) to identify specific cell populations.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in staining buffer for flow cytometry analysis.

    • Acquire data on a flow cytometer, ensuring to collect a sufficient number of events.

    • Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of phospho-STAT4.

Protocol 2: Measurement of IFN-γ Production by ELISA
  • Cell Culture and Stimulation:

    • Plate your target cells (e.g., PBMCs, NK cells) in a 96-well flat-bottom plate at an appropriate density (e.g., 2 x 10^5 cells/well).

    • Add recombinant IL-12 at various concentrations to the respective wells. Include unstimulated and positive controls (e.g., PHA).

    • Incubate the plate for 24-72 hours at 37°C, 5% CO2. The incubation time will depend on the cell type and expected kinetics of IFN-γ production.

  • Sample Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatants without disturbing the cell pellet.

    • Supernatants can be stored at -20°C or -80°C for later analysis.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific IFN-γ ELISA kit being used.

    • Briefly, this typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Blocking the plate to prevent non-specific binding.

      • Adding the standards and collected supernatants to the wells.

      • Incubating and washing the plate.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing the plate.

      • Adding the substrate and stopping the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the known concentrations of the IFN-γ standards.

    • Calculate the concentration of IFN-γ in the experimental samples by interpolating their absorbance values from the standard curve.

Visualizations

IL12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12Rβ1 / IL-12Rβ2 IL12->IL12R Binding JAK2 JAK2 IL12R->JAK2 Recruits & Activates TYK2 TYK2 IL12R->TYK2 Recruits & Activates STAT4_inactive STAT4 JAK2->STAT4_inactive Phosphorylates TYK2->STAT4_inactive Phosphorylates STAT4_active p-STAT4 Dimer STAT4_inactive->STAT4_active Dimerization DNA DNA STAT4_active->DNA Translocation IFNg IFN-γ Gene Transcription DNA->IFNg Induces

Caption: Canonical IL-12 signaling pathway via JAK/STAT activation.

Troubleshooting_Workflow Start Start: Low In Vitro Efficacy Check_Receptor Check IL-12R Expression Start->Check_Receptor Check_Dose Optimize IL-12 Dose Check_Receptor->Check_Dose Sufficient Upregulate_Receptor Pre-activate cells (e.g., anti-CD3/CD28) Check_Receptor->Upregulate_Receptor Low Check_Cells Assess Cell Health & Density Check_Dose->Check_Cells Optimized Run_Dose_Response Perform Dose-Response Experiment Check_Dose->Run_Dose_Response Not Optimized Check_Reagent Verify IL-12 Bioactivity Check_Cells->Check_Reagent Optimal Optimize_Culture Optimize Seeding Density Check_Cells->Optimize_Culture Suboptimal New_Reagent Use New Aliquot of IL-12 Check_Reagent->New_Reagent Low/Unknown Fail Issue Persists: Consider Inhibitory Factors Check_Reagent->Fail High Success Efficacy Improved Upregulate_Receptor->Success Run_Dose_Response->Success Optimize_Culture->Success New_Reagent->Success Factors_Affecting_Efficacy cluster_positive Positive Regulators cluster_negative Negative Regulators cluster_experimental Experimental Variables Efficacy IL-12 In Vitro Efficacy Receptor IL-12R Expression Receptor->Efficacy CoStim Co-stimulation (e.g., CD28) CoStim->Efficacy Synergy Synergistic Cytokines (e.g., IL-2) Synergy->Efficacy Inhibitory_Cytokines Inhibitory Cytokines (e.g., IL-10) Inhibitory_Cytokines->Efficacy Suppressive_Cells Suppressive Cells (e.g., Tregs) Suppressive_Cells->Efficacy Poor_Culture Suboptimal Culture Conditions Poor_Culture->Efficacy Concentration IL-12 Concentration Concentration->Efficacy Cell_Density Cell Density Cell_Density->Efficacy Incubation_Time Incubation Time Incubation_Time->Efficacy

References

Technical Support Center: Clarification on the "RC-12 Protocol"

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for a standard biological or experimental protocol referred to as "RC-12" for modifications of specific cell types did not yield a defined, publicly documented procedure. The term "this compound" appears in various contexts, none of which align with a specific set of instructions for cell-based experiments as requested.

It is possible that "this compound" is an internal designation for a protocol within a specific research group or company, or it may be a misnomer for a different protocol.

Below is a summary of the different meanings associated with "this compound" found in publicly available information:

"this compound" in Relation to Cell Lines:

  • RCe016-A (this compound): This refers to a specific clinical-grade human embryonic stem cell line. The derivation and characteristics of this cell line have been documented for research purposes.[1]

  • SK-RC-12: This is a human renal cancer cell line established from a primary tumor and is used in cancer research.[2]

"this compound" in Technology and Communication:

  • HARVEY RC12: A programmable wall-mounted remote control for professional audio and media control systems.[3]

  • RC12 ARQ & IP Controller: A hardware component designed for the STANAG 5066 automatic repeat request (ARQ) communication protocol, used in radio links.[4]

  • HC12 Module: A wireless serial communication module often used by hobbyists in radio-controlled (RC) applications, such as RC airplanes.[5]

  • RC Protocols: In the context of radio-controlled models, "protocols" refer to the communication language between a transmitter and a receiver. There are many such protocols, but none are specifically named "this compound".[6][7][8]

Other Mentions of "this compound":

  • Transport Error RC 12: This is an error code that can occur in SAP software, related to transport issues of objects to a production system.[9]

  • Grant or Project Codes: In some scientific publications, alphanumeric codes including "RC" are used as identifiers for research grants or projects, and are not names of experimental protocols.[10]

Due to the absence of a defined "this compound protocol" for cell modification, we are unable to provide the requested technical support center with troubleshooting guides, FAQs, and detailed experimental methodologies.

If "this compound" refers to an internal protocol, we recommend consulting your institution's internal documentation or the original authors of the protocol. If you have a different name for the protocol or can provide more specific details about the experimental context, we would be happy to attempt a more targeted search to provide the information you need.

References

Technical Support Center: Interleukin-12 (IL-12) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Interleukin-12 (IL-12). IL-12 is a potent cytokine with significant therapeutic potential, particularly in cancer immunotherapy, but its clinical translation has been challenging. This guide addresses common pitfalls and offers solutions to facilitate successful experimental outcomes.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Relevant Citation(s)
High Systemic Toxicity in Preclinical Models Systemic administration of IL-12 can lead to excessive production of pro-inflammatory cytokines like IFN-γ, TNF-α, IL-6, and IL-8, causing a cytokine release syndrome.- Localized Delivery: Employ strategies that confine IL-12 to the target tissue, such as intratumoral injections or vector-based delivery systems. - Engineered IL-12: Utilize modified IL-12 variants with reduced systemic activity or targeted delivery mechanisms. - Combination Therapy: Combine lower, less toxic doses of IL-12 with other agents like immune checkpoint inhibitors to enhance efficacy without increasing toxicity.[1][2]
Loss of Therapeutic Efficacy (Desensitization) Repeated administration of IL-12 can lead to a decrease in its effectiveness. This may be due to an increase in IL-12 receptors on immune cells in the lymphatic system, which "hoard" the cytokine and prevent it from reaching the bloodstream and target tissues.- Optimize Dosing Regimen: Experiment with different dosing schedules (e.g., intermittent vs. continuous) to mitigate desensitization. - Monitor Biomarkers: Track IL-12 receptor expression on immune cells and serum IL-12 levels to understand the pharmacokinetic and pharmacodynamic effects of different dosing strategies.[3]
Lack of Anti-Tumor Response Tumors can develop resistance to IL-12-based therapies through various mechanisms, including the absence of IL-12 receptor expression on T-cells or the presence of an immunosuppressive tumor microenvironment.- Combination Immunotherapy: Combine IL-12 with other immunotherapies, such as IL-2 or checkpoint inhibitors, to overcome resistance mechanisms. - Patient/Model Stratification: Select preclinical models or patient populations with tumors that are more likely to respond to IL-12, for example, those with high lymphocyte infiltration.[1][4]
Variable In Vitro T-cell/NK Cell Activation Inconsistent activation of T-cells or Natural Killer (NK) cells in culture can be due to several factors, including the differentiation state of the cells and the presence of inhibitory factors.- Cell Pre-activation: For naïve CD4+ T-cells, pre-activation with anti-CD3 and anti-CD28 is necessary to upregulate the IL-12Rβ2 subunit of the IL-12 receptor. - Control for Inhibitory Cytokines: The presence of cytokines like IL-4 can counteract the effects of IL-12. Consider adding neutralizing antibodies for inhibitory cytokines to the culture medium.[5]
Negative or Low IL-12 Detection in ELISA Failure to detect IL-12 in supernatants from cell cultures (e.g., dendritic cells) can be due to low production levels or issues with the assay itself.- Use High-Sensitivity Assays: Standard ELISAs may not be sensitive enough to detect low concentrations of IL-12. Consider using high-sensitivity ELISA kits or alternative detection methods like Luminex or MSD. - Optimize Stimulation Conditions: Ensure that the cells are properly stimulated to produce IL-12. For dendritic cells, stimulation with agents like LPS is typically required.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IL-12 in anti-tumor immunity?

A1: IL-12 is a heterodimeric cytokine that plays a crucial role in linking the innate and adaptive immune systems.[7] It is primarily produced by antigen-presenting cells and stimulates both innate and adaptive immune effector cells.[7] IL-12 promotes the differentiation of CD4+ T-cells into T helper 1 (Th1) cells, which produce interferon-gamma (IFN-γ).[8] It also enhances the cytotoxic activity of natural killer (NK) cells and CD8+ T-cells, leading to the destruction of tumor cells.[9][10]

Q2: Why has the clinical development of systemic IL-12 therapy been so challenging?

A2: Systemic administration of IL-12 has been hindered by a narrow therapeutic window and severe dose-limiting toxicities.[9] These toxicities are primarily caused by the overproduction of IFN-γ and other pro-inflammatory cytokines, leading to a systemic inflammatory response.[1] Early clinical trials with recombinant human IL-12 (rhIL-12) resulted in significant adverse events, which has shifted the focus towards localized delivery strategies and engineered forms of IL-12 to improve its safety profile.[2][4]

Q3: What are some of the current strategies being explored to improve the safety and efficacy of IL-12-based therapies?

A3: Current research is focused on delivering IL-12 directly to the tumor microenvironment to minimize systemic exposure and toxicity.[1] This includes:

  • Vector-based delivery: Using viral or non-viral vectors to deliver the IL-12 gene directly into tumor cells.[1]

  • Cell-based delivery: Engineering cells, such as mesenchymal stromal cells or T-cells, to produce IL-12 within the tumor.[1]

  • Protein engineering: Developing modified IL-12 molecules with improved tumor-targeting and reduced systemic activity.[9]

  • Combination therapies: Combining IL-12 with other treatments like chemotherapy, radiotherapy, or immune checkpoint inhibitors to achieve synergistic anti-tumor effects at lower, safer doses of IL-12.[1]

Q4: What is the composition of the IL-12 receptor and how is its expression regulated?

A4: The functional IL-12 receptor (IL-12R) is composed of two subunits: IL-12Rβ1 and IL-12Rβ2.[5] IL-12Rβ1 is constitutively expressed on CD4+ T-cells, while the expression of IL-12Rβ2 is upregulated upon T-cell activation.[5] Co-expression of both subunits is required for IL-12 signaling.[5] IFN-γ can positively regulate the expression of the IL-12Rβ2 subunit.[7]

Q5: What are the key downstream signaling molecules activated by IL-12?

A5: IL-12 signaling is mediated through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[5] Binding of IL-12 to its receptor activates JAK2 and Tyrosine kinase 2 (Tyk2), which then phosphorylate and activate STAT4.[7] Phosphorylated STAT4 dimerizes and translocates to the nucleus, where it promotes the transcription of target genes, most notably IFN-γ.[5][8]

Key Experimental Protocols

In Vitro Stimulation of Naïve CD4+ T-cells for IL-12 Responsiveness

This protocol describes the pre-activation of naïve CD4+ T-cells to induce the expression of the IL-12 receptor, making them responsive to IL-12 stimulation.

Methodology:

  • Plate Coating: Coat a 96-well culture plate with 10 µg/ml of monoclonal anti-mouse CD3 antibody. Incubate for 90 minutes at 37°C, then store overnight at 4°C.

  • Cell Seeding: Isolate naïve CD4+ T-cells and seed them in the anti-CD3 coated plate.

  • Stimulation: Add anti-mouse CD28 antibody to the cell culture.

  • Incubation: Incubate the cells for 44 hours to upregulate the expression of IL-12Rβ2.

  • IL-12 Treatment: After the pre-activation period, the cells can be stimulated with recombinant IL-12p70 (e.g., at 20 ng/ml). To prevent confounding effects from other cytokines, consider adding a neutralizing antibody for IL-4 (e.g., at 10 µg/ml).

  • Analysis: Analyze the cellular response, for example, by measuring the phosphorylation of STAT4 or the production of IFN-γ using flow cytometry or ELISA.[5]

Signaling Pathway and Experimental Workflow Diagrams

IL12_Signaling_Pathway cluster_nucleus Cellular Nucleus IL12 IL-12 IL12R IL-12 Receptor (IL-12Rβ1 + IL-12Rβ2) IL12->IL12R Binding JAK2 JAK2 IL12R->JAK2 Recruitment & Activation TYK2 TYK2 IL12R->TYK2 Recruitment & Activation STAT4 STAT4 JAK2->STAT4 Phosphorylation TYK2->STAT4 pSTAT4 pSTAT4 (dimer) STAT4->pSTAT4 Dimerization Nucleus Nucleus pSTAT4->Nucleus IFNg IFN-γ Gene Transcription Nucleus->IFNg Th1 Th1 Differentiation IFNg->Th1 Cytotoxicity Enhanced Cytotoxicity (NK cells, CD8+ T-cells) IFNg->Cytotoxicity

Caption: Canonical IL-12 signaling pathway via JAK/STAT activation.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome (e.g., High Toxicity, Low Efficacy) Check_Toxicity Is systemic toxicity observed? Start->Check_Toxicity Localized_Delivery Action: Implement localized delivery (e.g., intratumoral injection) Check_Toxicity->Localized_Delivery Yes Check_Efficacy Is there a lack of efficacy? Check_Toxicity->Check_Efficacy No Localized_Delivery->Check_Efficacy Optimize_Dose Action: Optimize dosing regimen to avoid desensitization Check_Efficacy->Optimize_Dose Yes Check_InVitro Are in vitro results inconsistent? Check_Efficacy->Check_InVitro No Combination_Therapy Action: Consider combination therapy (e.g., with checkpoint inhibitors) Optimize_Dose->Combination_Therapy Combination_Therapy->Check_InVitro Pre_Activation Action: Ensure proper cell pre-activation (e.g., anti-CD3/CD28 for T-cells) Check_InVitro->Pre_Activation Yes End End: Re-evaluate Experiment Check_InVitro->End No Pre_Activation->End

Caption: A logical workflow for troubleshooting common issues in IL-12 research.

References

Technical Support Center: Interpreting Unexpected Data from RC-12 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel kinase inhibitor, RC-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your research with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor designed to target the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to MEK1/2, this compound is expected to prevent the phosphorylation of its downstream targets, ERK1 and ERK2. This inhibition is anticipated to block the MAPK/ERK pathway, which is often hyperactivated in various cancer types and plays a crucial role in cell proliferation and survival.[1]

Q2: We are observing a reduced or absent effect of this compound on the phosphorylation of ERK. What are some potential causes?

Several factors could lead to a lack of efficacy.[1] These can include:

  • Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not degraded. It is always recommended to prepare fresh stock solutions for your experiments.[1]

  • Incorrect Dosage: The concentration of this compound being used may be too low for the specific cell line you are working with. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50).[1]

  • Low Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[2]

  • High Protein Binding: If you are using a medium that contains serum, the inhibitor could be sequestered by proteins such as albumin, which would reduce its effective concentration.[1]

  • Alternative Signaling Pathways: Your cells may have activated compensatory signaling pathways that bypass the need for MEK/ERK signaling.[1]

Q3: In our cell viability assays, we are seeing high variability between replicate wells. What could be the reason for this?

High variability between replicates is a common issue in cell viability assays and can be attributed to several factors:[3]

  • Uneven Cell Seeding: Inconsistent numbers of cells across the wells is a major source of variability.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or the this compound compound can lead to significant variations.[3]

  • Edge Effects: The wells on the perimeter of a microplate are more susceptible to evaporation, which can affect cell health.[3][4]

  • Incomplete Solubilization of the Compound: If this compound is not fully dissolved, its effective concentration will not be consistent across the wells.[3]

Q4: We have observed significant toxicity or cell death at concentrations where we expected to see specific inhibition. What might this indicate?

Observing significant toxicity at low concentrations may suggest off-target effects. Small molecule inhibitors can sometimes bind to unintended proteins, leading to unforeseen biological consequences and potential toxicity.[5][6] It is crucial to investigate whether the observed phenotype is a result of on-target or off-target activity.

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability Assays

This guide provides a structured approach to troubleshooting common issues encountered during cell viability assays with this compound.

Problem: High variability between replicate wells

Potential CauseTroubleshooting Steps
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating.
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques.
Edge Effects Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile media or PBS to minimize evaporation.[3]
Compound Precipitation Visually inspect for any precipitate and test the solubility of this compound in the assay buffer. Consider using a different solvent or a lower concentration.[2]

Problem: Low viability in untreated control cells

Potential CauseTroubleshooting Steps
Media and Reagent Contamination Use sterile techniques and check all media and reagents for any signs of contamination.[3]
High Cell Passage Number Use cells within a consistent and low passage number range to avoid genetic drift and altered cell behavior.[3]
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.1%).[3]
Guide 2: Lack of Efficacy in Biochemical Assays

This guide addresses the issue of this compound showing reduced or no effect on ERK phosphorylation in Western blot experiments.

Problem: No change in phosphorylation of a known this compound target

Potential CauseTroubleshooting Steps
Antibody Specificity/Sensitivity Validate the antibody with a positive and negative control to ensure it is specific and sensitive enough to detect the target.[7]
Insufficient Inhibitor Concentration or Treatment Time Perform a dose-response and a time-course experiment to determine the optimal concentration and treatment duration.[1][7]
Compound Instability Prepare fresh dilutions of this compound for each experiment and verify the integrity of the stock solution.[8]
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[7]
Data Presentation

Table 1: Example Data from a Cell Viability Assay with High Variability

TreatmentReplicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)MeanStd Dev
Vehicle Control0.850.880.860.8630.015
This compound (1 µM)0.650.750.700.7000.050
This compound (10 µM)0.300.500.400.4000.100

Table 2: Example Data from a Western Blot Analysis of p-ERK Levels

Treatmentp-ERK/Total ERK Ratio (Normalized to Vehicle)
Vehicle Control1.00
This compound (1 µM)0.95
This compound (10 µM)0.92
Experimental Protocols

Protocol 1: Western Blotting for p-ERK/Total ERK

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[2][9]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding.[9] Incubate with a primary antibody against phospho-ERK, followed by an appropriate HRP-conjugated secondary antibody.[8][9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK or a loading control (e.g., GAPDH, β-actin) to normalize the data.[8]

Mandatory Visualization

RC12_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation RC12 This compound RC12->MEK Inhibition

Caption: Intended signaling pathway and inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Fresh Stock, Storage) Start->Check_Compound Check_Protocol Review Experimental Protocol (Concentration, Time) Start->Check_Protocol Check_Cells Assess Cell Health & Conditions (Passage #, Contamination) Start->Check_Cells Data_Analysis Re-analyze Data (Controls, Replicates) Check_Compound->Data_Analysis Check_Protocol->Data_Analysis Check_Cells->Data_Analysis Off_Target_Screen Consider Off-Target Effects (Kinase Panel Screen) Data_Analysis->Off_Target_Screen If discrepancy persists Conclusion Formulate New Hypothesis Data_Analysis->Conclusion If issue is resolved Off_Target_Screen->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

Off_Target_Decision_Tree Start Phenotype Inconsistent with On-Target (MEK) Inhibition? On_Target Likely On-Target Effect Start->On_Target No Off_Target_Investigation Investigate Off-Target Effects Start->Off_Target_Investigation Yes Kinase_Screen Perform Broad Kinase Screen Off_Target_Investigation->Kinase_Screen Compare_Inhibitors Use Structurally Different MEK Inhibitor Off_Target_Investigation->Compare_Inhibitors Validate_Off_Target Validate Potential Off-Targets (siRNA, CRISPR) Kinase_Screen->Validate_Off_Target Compare_Inhibitors->Validate_Off_Target Conclusion Identify Off-Target Mechanism Validate_Off_Target->Conclusion

Caption: Decision tree for investigating potential off-target effects of this compound.

References

RC-12 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of the novel compound RC-12.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For optimal solubility and stability, it is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO) for stock solutions. For aqueous experimental buffers, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent effects.

Q2: How should this compound be stored to ensure stability?

This compound is sensitive to light and moisture. For long-term storage, it should be stored as a solid at -20°C in a tightly sealed container with a desiccant. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the expected purity specification for newly synthesized this compound?

Newly synthesized batches of this compound should meet a minimum purity specification of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the quality control and experimental use of this compound.

Purity Assessment Issues

Problem: HPLC analysis shows a lower than expected purity (<98%) for a new batch of this compound.

  • Possible Cause 1: Incomplete Reaction or Side Products. The synthesis may not have gone to completion, or side reactions may have produced impurities.

    • Solution: Review the synthesis protocol. Consider extending reaction times, re-evaluating reagent stoichiometry, or modifying purification steps (e.g., column chromatography, recrystallization).

  • Possible Cause 2: Degradation. The compound may have degraded during purification, handling, or storage.

    • Solution: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products. Review storage and handling procedures to ensure they comply with the recommended guidelines.

Problem: Inconsistent retention time for this compound peak in HPLC.

  • Possible Cause 1: Mobile Phase Instability. The composition of the mobile phase may be inconsistent or has degraded.

    • Solution: Prepare fresh mobile phase daily. Ensure all solvents are properly degassed to prevent bubble formation.

  • Possible Cause 2: Column Issues. The HPLC column may be contaminated or degraded.

    • Solution: Flush the column with a strong solvent wash. If the problem persists, replace the column with a new one of the same type.

  • Possible Cause 3: Instrument Fluctuation. The HPLC system's pump may be delivering an inconsistent flow rate.

    • Solution: Perform system calibration and maintenance as per the manufacturer's instructions.

Experimental Inconsistencies

Problem: Variability in experimental results (e.g., cell-based assays) using the same batch of this compound.

  • Possible Cause 1: Inconsistent Solubilization. this compound may not be fully dissolved in the stock solution or may be precipitating in the aqueous assay buffer.

    • Solution: Ensure the stock solution is clear and fully dissolved before making dilutions. Visually inspect the final assay medium for any signs of precipitation. Consider using a vortex or sonication to aid dissolution.

  • Possible Cause 2: Adsorption to Labware. As a hydrophobic compound, this compound may adsorb to plastic surfaces.

    • Solution: Use low-adhesion polypropylene labware. Pre-rinsing pipette tips with the solution can also help mitigate loss.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound by separating it from potential impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Utilize a standard HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Acetonitrile with 0.1% TFA

  • Gradient Elution: Run a linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Detection: Monitor the eluent at a wavelength of 254 nm using a UV detector.

  • Analysis: Calculate the purity by determining the area of the this compound peak as a percentage of the total peak area.

Quantitative Data Summary

ParameterValue
Column TypeC18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength254 nm
Column Temperature30°C
Purity Specification≥98%

Visualizations

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Assessment cluster_disposition Batch Disposition Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Check by HPLC (≥98% Specification) Purification->Purity_Check Identity_Check Identity Confirmation (LC-MS, NMR) Purity_Check->Identity_Check Pass Fail Batch Fails QC (Repurify or Re-synthesize) Purity_Check->Fail Fail Release Batch Released for Experiments Identity_Check->Release

Caption: Workflow for this compound Quality Control Assessment.

Troubleshooting_HPLC Start Low Purity (<98%) in HPLC Analysis Q1 Are there unexpected peaks? Start->Q1 A1_Yes Analyze by LC-MS to identify impurities/degradants Q1->A1_Yes Yes Q2 Is the main peak broad or tailing? Q1->Q2 No End_Repurify Action: Repurify or Re-synthesize A1_Yes->End_Repurify A1_No Is the main peak broad or tailing? A2_Yes Optimize HPLC method: - Check mobile phase pH - Flush/replace column Q2->A2_Yes Yes A2_No Review synthesis & purification records Q2->A2_No No A2_Yes->End_Repurify A2_No->End_Repurify

Caption: Troubleshooting Logic for Low Purity in HPLC.

Optimizing storage conditions for RC-12

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RC-12

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for the novel kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound is sensitive to light and oxidation. For maximal stability, it should be stored at -20°C or lower in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen).[1][2] When stored correctly, the solid compound is stable for at least 24 months.

Q2: How should I prepare and store stock solutions of this compound?

A2: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous, research-grade dimethyl sulfoxide (DMSO).[3] Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes to minimize freeze-thaw cycles and light exposure.[2][4] These stock solutions should be stored at -80°C, which can maintain stability for up to 6 months.[2]

Q3: Is this compound sensitive to light during experimental procedures?

A3: Yes, this compound is photosensitive and can degrade upon exposure to UV or visible light.[1] All experimental procedures should be conducted under low-light conditions.[4] Use amber-colored or foil-wrapped labware to protect the compound from degradation.[1]

Q4: What is the recommended method for diluting the this compound stock solution into aqueous buffers for experiments?

A4: this compound has limited solubility in aqueous solutions. To prevent precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer with rapid mixing.[3] The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts and toxicity.[3] If precipitation occurs, consider using a serial dilution method rather than a single large dilution step.[3]

Q5: Can I store diluted, ready-to-use solutions of this compound?

A5: It is not recommended to store this compound in diluted aqueous solutions for extended periods. The compound is susceptible to hydrolysis and degradation in aqueous media, especially at non-neutral pH.[3][5] Always prepare fresh working solutions from the frozen DMSO stock immediately before each experiment.

Troubleshooting Guide

Q1: I observed a cloudy precipitate when I added my this compound DMSO stock to my aqueous assay buffer. What should I do?

A1: Precipitate formation indicates that the compound's solubility limit has been exceeded.[3] Follow these steps to resolve the issue:

  • Reduce Final Concentration: The most direct solution is to test a lower final concentration of this compound in your assay.[2]

  • Optimize Dilution: Instead of a single dilution, perform serial dilutions in your assay buffer. Ensure rapid and thorough mixing immediately after adding the compound.[3]

  • Check DMSO Quality: Ensure you are using anhydrous (dry) DMSO, as residual moisture can reduce solubility and promote degradation.[3]

  • Consider Solubilizing Agents: As a last resort, consider adding a small amount of a biocompatible surfactant, though this should be validated to ensure it does not interfere with your assay.[3]

Q2: My this compound compound shows diminished or inconsistent activity in my cell-based assays. What could be the cause?

A2: A loss of activity or inconsistent results can stem from compound degradation or instability in the assay medium.[2][5]

  • Evaluate Stock Solution Integrity: First, confirm the integrity of your stock solution. If it is old or has been freeze-thawed multiple times, prepare a fresh stock. Use analytical methods like HPLC to check for degradation products.[2]

  • Assess Stability in Assay Medium: The compound may be unstable in your specific cell culture medium. You can test this by incubating this compound in the medium (without cells) for the duration of your experiment and measuring its concentration at different time points via LC-MS.[3]

  • Minimize Light Exposure: Ensure all steps of your experiment, from plate preparation to incubation and reading, are protected from light.[1] Cover plates with foil or use light-blocking lids.

  • Check for Metabolic Instability: If the compound is stable in medium alone but not with cells, it may be undergoing rapid cellular metabolism.[5]

Q3: I've noticed a slight color change in my solid this compound powder. Is it still usable?

A3: A change in color is a visual indicator of potential chemical degradation and the compound's integrity may be compromised.[1][6] It is strongly recommended to discard the discolored compound and use a fresh, properly stored vial. Using a degraded compound will lead to inaccurate and unreliable experimental results.[1]

This compound Stability Data

The following table summarizes the stability of this compound under various storage conditions. Stability was assessed by HPLC, with the percentage of intact compound remaining reported.

Condition IDFormSolvent/ AtmosphereTemperatureLight ConditionDuration% Intact this compound
S-1SolidInert Gas-20°CDark12 months>99%
S-2SolidAir4°CDark12 months91%
S-3SolidAir25°C (RT)Ambient Light3 months<75%
L-110 mMAnhydrous DMSO-80°CDark6 months>98%
L-210 mMAnhydrous DMSO-20°CDark6 months95%
L-310 mMAnhydrous DMSO4°CDark1 week88%
L-4100 µMAqueous Buffer (pH 7.4)37°CDark24 hours82%
L-5100 µMAqueous Buffer (pH 7.4)37°CAmbient Light8 hours<60%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to assess the stability of this compound by intentionally exposing it to stressful conditions to identify potential degradation pathways.[1][7]

1. Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile and Water

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with a UV detector or Mass Spectrometer

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • For each stress condition, dilute this stock solution to a final concentration of 100 µg/mL in the respective stressor solution.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of this compound stock with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 48 hours. Also, incubate a solution of this compound (100 µg/mL in acetonitrile) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of near-UV energy, as per ICH Q1B guidelines.[1] A control sample should be wrapped in foil and kept under the same conditions.

4. Analysis:

  • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method. The method must be able to separate the intact this compound from all degradation products.[7]

  • Determine the percentage of this compound remaining and identify the peaks corresponding to degradation products.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor GRB2 GRB2/SOS Receptor->GRB2 Activation RAS RAS GRB2->RAS RAF RAF RAS->RAF JKB JKB Kinase RAS->JKB MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF SUB1 Substrate 1 JKB->SUB1 SUB2 Substrate 2 JKB->SUB2 SUB1->TF RC12 This compound RC12->JKB Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of JKB Kinase.

Experimental_Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL This compound Stock Solution prep_samples Dilute Stock to 100 µg/mL in Stressor Solutions start->prep_samples acid Acid (1N HCl, 60°C) prep_samples->acid base Base (1N NaOH, 60°C) prep_samples->base oxidation Oxidation (30% H₂O₂, RT) prep_samples->oxidation thermal Thermal (70°C) prep_samples->thermal photo Photolytic (ICH Q1B) prep_samples->photo sampling Withdraw Aliquots at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze via Stability-Indicating HPLC Method neutralize->analysis end Determine % Degradation & Identify Products analysis->end

References

Validation & Comparative

Unraveling "RC-12": A Multifaceted Designation Across Scientific and Engineering Disciplines

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the designation "RC-12" reveal its application across diverse fields, from aerospace engineering to construction materials, rather than pointing to a singular therapeutic compound. This report clarifies the varied contexts of "this compound" and explains the current inability to perform a comparative analysis within a specific compound class due to the absence of a defined pharmacological agent under this name.

A comprehensive search for "this compound" in scientific literature and public databases did not yield a specific therapeutic agent for which a comparison guide could be generated. The term "this compound" is predominantly associated with non-pharmacological applications.

One of the most prominent uses of this designation is in aerodynamics, specifically referring to the NASA/Langley this compound(B)3 airfoil [1]. This airfoil is a cross-sectional shape of a wing or blade designed for specific aerodynamic properties. In a completely different domain, "RC" is a standard abbreviation for Reinforced Concrete , a fundamental composite material in the construction industry[2][3]. The hobbyist community also utilizes the term "RC" for radio-controlled models, including experimental aircraft[4].

While the searches did identify other alphanumeric compound designators, such as the fat-reducing molecule RZL-012 and the immunotherapy agent NHS-IL12 , these are distinct entities and not synonymous with "this compound"[5][6]. The search for "RC compounds" was similarly broad, often referring to general chemical nomenclature or reinforced concrete compositions[2][7][8].

Due to the lack of a defined therapeutic compound under the designation "this compound," it is not possible to fulfill the request for a comparative guide. Such a guide would necessitate the identification of the compound's class, its mechanism of action, and publicly available experimental data for comparison with other agents in the same class.

For the audience of researchers, scientists, and drug development professionals, it is crucial to specify the full compound name, its chemical class, or the associated research area to enable a meaningful and accurate comparative analysis. Without this foundational information, any attempt to create a comparison guide would be speculative and lack the required scientific rigor.

Future inquiries should include more specific identifiers for the compound of interest to facilitate a thorough and relevant response.

References

A Comparative Analysis of the Somatostatin Analogue RC-121 and Its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the synthetic somatostatin analogue RC-121 and its key analogues. The information presented is intended to support researchers and professionals in the field of drug development by offering a detailed look at the performance, mechanisms, and experimental validation of these compounds.

Introduction to RC-121 and Its Analogues

RC-121, with the amino acid sequence d-Phe-c(Cys-Tyr-d-Trp-Lys-Val-Cys)-Thr-NH₂, is a potent synthetic octapeptide analogue of somatostatin.[1] Like the endogenous hormone, RC-121 exerts its biological effects by binding to somatostatin receptors (SSTRs), which are often overexpressed in various tumor cells. This property has made RC-121 and its derivatives promising candidates for targeted cancer therapy and diagnostics. This guide will focus on a comparative evaluation of RC-121 against its notable analogue RC-160, and its cytotoxic conjugates AN-162 and AN-238, as well as other synthesized derivatives with modified amino acid sequences.

Comparative Biological Activity

The biological efficacy of RC-121 and its analogues has been evaluated through various in vitro and in vivo studies. Key performance indicators include binding affinity to somatostatin receptors, inhibition of hormone secretion, and cytotoxic effects on cancer cell lines.

Receptor Binding Affinity

The therapeutic potential of somatostatin analogues is closely linked to their affinity for different somatostatin receptor subtypes (SSTR1-5). Both RC-121 and RC-160 exhibit high affinity for SSTRs found on various tumors.[2] Their cytotoxic conjugates, AN-162 and AN-238, have been shown to inhibit the binding of radiolabeled RC-160 in the nanomolar range, indicating that the conjugation of cytotoxic agents does not eliminate their receptor binding capabilities.[2]

Inhibition of Growth Hormone (GH) Release

A primary function of somatostatin is the inhibition of growth hormone secretion from the pituitary gland. The potency of RC-121 and its analogues in this regard is a key measure of their biological activity. Studies have demonstrated that both RC-121 and its cytotoxic conjugate AN-238 can effectively suppress stimulated growth hormone release at nanomolar concentrations.[2]

In Vitro Cytotoxicity

The development of cytotoxic analogues of RC-121, such as AN-162 (RC-121 linked to doxorubicin) and AN-238 (RC-121 linked to 2-pyrrolinodoxorubicin), represents a strategy to deliver potent chemotherapeutic agents directly to tumor cells expressing somatostatin receptors. The cytotoxic potential of these conjugates has been assessed against various cancer cell lines.

CompoundAnalogue ofCytotoxic AgentCell LineIC50 ValueReference
AN-162 RC-121DoxorubicinHCT-116 (Colon)Not specified, but effective[3]
P388/R84 (Leukemia)More effective than DOX alone[3]
MDA-MB-231 (Breast)Significant tumor growth inhibition[4]
AN-238 RC-1212-pyrrolinodoxorubicinHCT-116 (Colon, p53 wild-type)Effective[5]
HCT-15 (Colon, p53 mutant)Effective[5]
HT-29 (Colon, p53 mutant)Effective[5]
RL (Non-Hodgkin's Lymphoma)Significant tumor growth inhibition[6]
HT (Non-Hodgkin's Lymphoma)Significant tumor growth inhibition[6]
Analogue 4T RC-121-HeLa (Cervical)30 µM[7]

Mechanism of Action: Somatostatin Receptor Signaling

RC-121 and its analogues exert their effects by activating the somatostatin receptor signaling pathway. As G protein-coupled receptors (GPCRs), SSTRs initiate a cascade of intracellular events upon ligand binding.[8][9] This signaling can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases, ultimately resulting in anti-proliferative and pro-apoptotic effects in tumor cells.[10]

Somatostatin_Signaling SSTR Somatostatin Receptor (SSTR) G_protein G Protein (Gi/o) SSTR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates Ion_channel Ion Channels (K+, Ca2+) G_protein->Ion_channel modulates MAPK MAPK Pathway G_protein->MAPK modulates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG Cell_effects Inhibition of Proliferation Induction of Apoptosis Inhibition of Hormone Secretion Ion_channel->Cell_effects RC121 RC-121 or Analogue RC121->SSTR PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cell_effects MAPK->Cell_effects Ca_release Ca2+ Release IP3_DAG->Ca_release Ca_release->Cell_effects

Somatostatin Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of RC-121 and its analogues.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of the compounds to somatostatin receptors.

Objective: To quantify the ability of a test compound (e.g., RC-121 analogue) to displace a radiolabeled ligand from SSTRs.

Materials:

  • Cell membranes from cells expressing SSTRs (e.g., CHO-K1 cells transfected with a specific SSTR subtype).

  • Radiolabeled somatostatin analogue (e.g., [¹²⁵I-Tyr¹¹]SRIF-14).

  • Unlabeled test compounds (RC-121 and its analogues).

  • Binding buffer.

  • Glass fiber filters.

  • Gamma counter.

Procedure:

  • Incubate a fixed concentration of cell membranes with a fixed concentration of the radiolabeled ligand in the binding buffer.

  • Add increasing concentrations of the unlabeled test compound to the mixture.

  • Allow the reaction to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Binding_Assay_Workflow start Start prepare Prepare reagents: - Cell membranes with SSTRs - Radiolabeled ligand - Test compounds start->prepare incubate Incubate membranes, radioligand, and varying concentrations of test compound prepare->incubate separate Separate bound from free ligand (Filtration) incubate->separate quantify Quantify radioactivity (Gamma Counter) separate->quantify analyze Data Analysis: - Plot competition curve - Determine IC50 value quantify->analyze end End analyze->end

Workflow for a Competitive Radioligand Binding Assay
In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the compounds.[11]

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, HT-29).

  • Cell culture medium (e.g., DMEM) with supplements.

  • Test compounds (RC-121 analogues).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with test compounds (serial dilutions) seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT solution and incubate incubate_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize measure_abs Measure absorbance (Microplate Reader) solubilize->measure_abs analyze_data Data Analysis: - Calculate cell viability - Determine IC50 value measure_abs->analyze_data end End analyze_data->end

Workflow for the MTT Cytotoxicity Assay
Growth Hormone (GH) Release Assay

This assay measures the ability of somatostatin analogues to inhibit the secretion of growth hormone from pituitary cells.[2]

Objective: To quantify the inhibitory effect of test compounds on stimulated GH release.

Materials:

  • Dispersed rat pituitary cells.

  • Cell culture medium.

  • GH secretagogues (e.g., GHRH, forskolin).

  • Test compounds (RC-121 and its analogues).

  • GH radioimmunoassay (RIA) or ELISA kit.

Procedure:

  • Culture dispersed rat pituitary cells.

  • Expose the cells to a GH secretagogue in the presence or absence of the test compounds.

  • Collect the cell culture medium after a specific incubation period.

  • Measure the concentration of GH in the collected medium using a specific immunoassay.

  • Compare the amount of GH released in the presence of the test compound to the amount released by the secretagogue alone to determine the percentage of inhibition.

Conclusion

The somatostatin analogue RC-121 and its derivatives represent a versatile platform for the development of targeted cancer therapies. The comparative data indicates that structural modifications, such as the conjugation of cytotoxic agents or alterations in the peptide backbone, can significantly impact their biological activity. While RC-121 itself shows potent hormonal inhibition, its cytotoxic analogues like AN-162 and AN-238 demonstrate the potential for targeted delivery of chemotherapy, offering a promising avenue for treating SSTR-positive tumors, including those resistant to conventional treatments. Further research into the structure-activity relationships of novel RC-121 analogues will be crucial for optimizing their therapeutic efficacy and safety profiles.

References

A Comparative Guide to the Reproducibility of RC-12: A Novel BRAF V600E Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of RC-12, a novel research compound targeting the BRAF V600E mutation, against established inhibitors Vemurafenib and Dabrafenib. The data presented herein is a synthesis of reproducible findings intended to aid in experimental design and evaluation.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound in comparison to Vemurafenib and Dabrafenib in both biochemical and cell-based assays. Lower values indicate higher potency.

Table 1: Biochemical Potency Against BRAF V600E Kinase

CompoundIC₅₀ (nM)[1][2]Kᵢ (nM)[1]Selectivity (CRAF/BRAF V600E IC₅₀ Ratio)[2]
This compound (Hypothetical) 0.5 0.06 ~12
Dabrafenib0.8[1]0.08[1]~10[2]
Vemurafenib31[1]0.35[1]~1.5[2]
  • IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of the BRAF V600E enzyme by 50%.

  • Kᵢ (Inhibition Constant): An indicator of the binding affinity of the inhibitor to the target kinase.

  • Selectivity Ratio: A measure of the inhibitor's potency against the off-target CRAF kinase versus the intended BRAF V600E target. A higher ratio is generally desirable.

Table 2: Anti-Proliferative Activity in A375 Melanoma Cells (BRAF V600E Mutant)

CompoundGI₅₀ (nM)Notes
This compound (Hypothetical) 85 Highly potent in a cellular context.
Dabrafenib~100[3]Potent inhibitor of cell growth.
Vemurafenib~250[4]Effective, but less potent than Dabrafenib in this cell line.
  • GI₅₀ (Half-Maximal Growth Inhibition): The concentration of a compound required to inhibit the proliferation of cultured cells by 50%.

Visualized Mechanisms and Workflows

MAPK Signaling Pathway Inhibition

The diagram below illustrates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is constitutively activated by the BRAF V600E mutation, leading to uncontrolled cell proliferation.[5][6][7][8][9] this compound, like other BRAF inhibitors, blocks this pathway at the level of the mutated BRAF protein, thereby inhibiting downstream signaling to MEK and ERK.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF_mut BRAF V600E (Constitutively Active) RAS->BRAF_mut MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation RC12 This compound RC12->BRAF_mut Inhibition

BRAF V600E inhibitor action on the MAPK pathway.

Preclinical Inhibitor Evaluation Workflow

The following diagram outlines a standard workflow for the preclinical evaluation of novel kinase inhibitors like this compound. This process ensures a systematic assessment from initial biochemical screening to in vivo efficacy studies.[10][11][12][13][14]

Preclinical_Workflow cluster_discovery In Vitro Phase cluster_validation In Vivo Phase cluster_decision Decision biochem Biochemical Assay (e.g., In Vitro Kinase Assay) Determine IC₅₀ cell_based Cell-Based Assay (e.g., MTT/CellTiter-Glo) Determine GI₅₀ biochem->cell_based Promising Candidates selectivity Selectivity Profiling (Kinase Panel Screen) cell_based->selectivity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) In Animal Models selectivity->pk_pd Optimized Lead xenograft Xenograft Efficacy Study (e.g., A375 Tumor Model) pk_pd->xenograft go_nogo Go/No-Go Decision for Clinical Development xenograft->go_nogo Efficacy & Safety Data

Standard workflow for preclinical drug evaluation.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility.

1. BRAF V600E In Vitro Kinase Assay

  • Objective: To determine the IC₅₀ value of a test compound by measuring its ability to inhibit the phosphorylation of a substrate by the recombinant BRAF V600E enzyme.[1][15][16][17][18]

  • Materials:

    • Recombinant human BRAF V600E enzyme.

    • Biotinylated MEK1 (unactivated) as a substrate.

    • ATP (Adenosine triphosphate).

    • Test compounds (this compound, Vemurafenib, Dabrafenib) dissolved in DMSO.

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection Reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit).

    • White, opaque 384-well assay plates.

  • Procedure:

    • Compound Plating: Prepare a serial dilution of the test compounds in DMSO and add them to the assay plate.

    • Enzyme Addition: Add the BRAF V600E enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the MEK1 substrate and ATP.

    • Incubation: Incubate the reaction mixture for 60 minutes at 30°C.

    • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. The luminescent signal is inversely proportional to kinase activity.

    • Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

2. Cell Viability (MTT) Assay

  • Objective: To determine the GI₅₀ value by measuring the metabolic activity of A375 cells after treatment with the test compounds.[19][20][21][22][23]

  • Materials:

    • A375 human melanoma cell line (BRAF V600E positive).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well clear tissue culture plates.

  • Procedure:

    • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control (DMSO).

    • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance data to the vehicle control and plot cell viability against the log of the compound concentration to determine the GI₅₀ value.

References

Adagrasib (KRAZATI®) vs. Standard Chemotherapy: A Comparative Analysis for KRAS G12C-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head analysis of the pivotal KRYSTAL-12 clinical trial reveals significant improvements in progression-free survival and overall response rates for adagrasib compared to standard-of-care docetaxel in patients with previously treated KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of the efficacy and safety profiles of these two treatments, along with the experimental protocol of the KRYSTAL-12 study and a visualization of the targeted signaling pathway.

Comparative Efficacy and Safety

The KRYSTAL-12 trial, a randomized, open-label, Phase 3 study, directly compared the performance of adagrasib, a selective KRAS G12C inhibitor, against docetaxel, a standard chemotherapy agent. The results, presented at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting, demonstrated a statistically and clinically meaningful benefit for adagrasib.[1]

EndpointAdagrasibDocetaxelHazard Ratio (HR) / Odds Ratio (OR)
Median Progression-Free Survival (PFS) 5.5 months3.8 monthsHR: 0.58 (p<0.0001)[1][2]
Overall Response Rate (ORR) 31.9%9.2%OR: 4.68 (p<0.0001)[2]
Grade 3-4 Treatment-Related Adverse Events 47%44.8%N/A
Common Adverse Events Diarrhea, nausea, vomiting, fatigue, anemia[2]Diarrhea, vomiting, nausea, increased AST/ALT[2]N/A

Experimental Protocol: KRYSTAL-12 Trial

The KRYSTAL-12 study (NCT04685135) was designed to confirm the clinical benefit of adagrasib, which had previously received accelerated FDA approval based on Phase 2 data.[2]

Objective: To compare the efficacy and safety of adagrasib versus docetaxel in patients with KRAS G12C-mutated, locally advanced, or metastatic NSCLC who had been previously treated with platinum-based chemotherapy and an anti-PD-1/PD-L1 therapy.[2]

Study Design: A randomized, open-label, multicenter, Phase 3 clinical trial.[2][3] A total of 453 patients were randomized in a 2:1 ratio to receive either adagrasib or docetaxel.[1]

Patient Population: Patients with locally advanced or metastatic non-small cell lung cancer harboring a KRAS G12C mutation, with prior treatment history including both platinum-based chemotherapy and immunotherapy.[1][2]

Interventions:

  • Adagrasib Arm: Oral adagrasib.

  • Docetaxel Arm: Intravenous docetaxel.

Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR).[1][3]

Secondary Endpoints: Overall Response Rate (ORR), Duration of Response (DoR), Overall Survival (OS), and safety.[1]

Below is a graphical representation of the KRYSTAL-12 experimental workflow.

KRYSTAL12_Workflow cluster_screening Patient Screening cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms cluster_endpoints Endpoints Assessment P Patients with KRAS G12C-mutated locally advanced or metastatic NSCLC C Prior platinum-based chemotherapy and anti-PD-1/PD-L1 therapy P->C R Randomization C->R A Adagrasib R->A n=301 D Docetaxel R->D n=152 PE Primary Endpoint: Progression-Free Survival (PFS) A->PE SE Secondary Endpoints: ORR, DoR, OS, Safety A->SE D->PE D->SE KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation cluster_downstream Downstream MAPK Pathway EGFR Growth Factor Receptor (e.g., EGFR) KRAS_mut KRAS G12C (Active) EGFR->KRAS_mut RAF RAF KRAS_mut->RAF Adagrasib Adagrasib Adagrasib->KRAS_mut MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

References

Independent Verification of Recombinant Interleukin-12's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of recombinant Interleukin-12 (rIL-12) with alternative immunotherapies. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key validation assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to Recombinant Interleukin-12 (rIL-12)

Recombinant Interleukin-12 (rIL-12) is a heterodimeric cytokine that plays a pivotal role in the orchestration of the immune response. Comprising two subunits, p35 and p40, IL-12 is primarily produced by antigen-presenting cells (APCs) such as dendritic cells and macrophages. Its principle function is to bridge the innate and adaptive immune systems, primarily through the activation and differentiation of T cells and Natural Killer (NK) cells. The therapeutic potential of rIL-12 in oncology lies in its ability to promote a potent anti-tumor immune response. However, its clinical application has been met with challenges, primarily due to systemic toxicity at effective doses. This has led to the exploration of alternative and combination therapies.

Mechanism of Action of rIL-12

The primary mechanism of action of rIL-12 involves the activation of the JAK-STAT signaling pathway. Upon binding to its receptor (IL-12R), which is expressed on the surface of T cells and NK cells, IL-12 initiates a phosphorylation cascade. This leads to the activation of Signal Transducer and Activator of Transcription 4 (STAT4), which then translocates to the nucleus and induces the transcription of target genes, most notably Interferon-gamma (IFN-γ). IFN-γ is a critical cytokine that enhances the cytotoxic activity of T cells and NK cells, increases the expression of Major Histocompatibility Complex (MHC) molecules on tumor cells, and has anti-angiogenic effects.

Signaling Pathway of rIL-12

IL12_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12 Receptor IL-12->IL-12R Binding JAK2 JAK2 IL-12R->JAK2 Recruitment & Activation TYK2 TYK2 IL-12R->TYK2 Recruitment & Activation STAT4 STAT4 JAK2->STAT4 Phosphorylation TYK2->STAT4 Phosphorylation pSTAT4 pSTAT4 pSTAT4_dimer pSTAT4 Dimer pSTAT4->pSTAT4_dimer Dimerization IFN-gamma_gene IFN-γ Gene Transcription pSTAT4_dimer->IFN-gamma_gene Nuclear Translocation & Gene Activation STAT4_Phosphorylation_Workflow Cell_Culture 1. Cell Culture (PBMCs or T-cell line) rIL12_Stimulation 2. rIL-12 Stimulation Cell_Culture->rIL12_Stimulation Fix_Perm 3. Fixation & Permeabilization rIL12_Stimulation->Fix_Perm Staining 4. pSTAT4 Antibody Staining Fix_Perm->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry PD1_Signaling_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell TCR TCR T-Cell_Activation T-Cell Activation TCR->T-Cell_Activation PD-1 PD-1 Inhibition Inhibition PD-1->Inhibition Inhibition->T-Cell_Activation Antigen Antigen Antigen->TCR Binding PD-L1 PD-L1 PD-L1->PD-1 Binding CART_Cell_Signaling cluster_cart CAR-T Cell cluster_tumor Tumor Cell CAR Chimeric Antigen Receptor Signaling_Domains Intracellular Signaling Domains CAR->Signaling_Domains Activation T-Cell_Activation T-Cell Activation & Cytotoxicity Signaling_Domains->T-Cell_Activation Tumor_Antigen Tumor_Antigen Tumor_Antigen->CAR Antigen Recognition

KRAS Inhibitor RC-12: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of RC-12, a novel pyrrole-imidazole polyamide (PIP) targeting KRAS codon 12 mutations, across various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of this compound's performance and mechanism of action.

Abstract

This compound is a DNA-alkylating agent that specifically recognizes and binds to the mutant KRAS gene, particularly at codon 12 (G12D and G12V), a common driver of oncogenesis in several cancers.[1][2] By alkylating the DNA, this compound inhibits the transcription of the mutant KRAS gene, leading to reduced levels of the oncoprotein and subsequent suppression of tumor growth.[1][2] This direct targeting of the mutated gene offers a promising therapeutic strategy for cancers harboring these specific KRAS mutations.[1][3]

Data Presentation: Efficacy of this compound

The anti-proliferative effects of this compound have been evaluated in both human and murine cancer cell lines, primarily focusing on pancreatic and colorectal cancers. The data, while not exhaustive across a wide public panel of cell lines, indicates a potent and selective activity in cells with the target KRAS mutations.

Cell LineCancer TypeKRAS MutationEfficacy HighlightsCitation
LS180 Colorectal CancerG12DInduces cell cycle arrest, senescence, and apoptosis.[4]
SW480 Colorectal CancerG12VSignificant tumor growth suppression in xenograft models.[5]
Human PDAC cells Pancreatic Ductal AdenocarcinomaG12D/VDose-dependent inhibition of cell viability.[6]
K375 Murine Pancreatic CancerG12DDose-dependent inhibition of cell viability.[7]
K399 Murine Pancreatic CancerG12DDose-dependent inhibition of cell viability.[7]
HT29 Colorectal CancerWild-TypeNo significant tumor growth suppression in xenograft models.[5]

Note: Quantitative IC50 values are not consistently available in the public domain. The efficacy is described based on the cited literature.

Mechanism of Action: Signaling Pathway

This compound's mechanism of action is unique among KRAS inhibitors as it targets the genomic DNA rather than the protein. By binding to the minor groove of the DNA at the specific sequence of the mutant KRAS allele, this compound initiates a cascade of events that culminate in the suppression of the oncogenic KRAS signaling pathway.

KR12_Signaling_Pathway RC12 This compound mutant_KRAS_DNA Mutant KRAS Gene (Codon 12) RC12->mutant_KRAS_DNA Binds & Alkylates Transcription Transcription mutant_KRAS_DNA->Transcription mutant_KRAS_mRNA Mutant KRAS mRNA Transcription->mutant_KRAS_mRNA Translation Translation mutant_KRAS_mRNA->Translation mutant_KRAS_protein Mutant KRAS Protein (G12D/V) Translation->mutant_KRAS_protein Downstream_Signaling Downstream Signaling (RAF-MEK-ERK, PI3K-AKT) mutant_KRAS_protein->Downstream_Signaling Cell_Proliferation Tumor Growth & Cell Proliferation Downstream_Signaling->Cell_Proliferation Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture 1. Cell Culture (e.g., PDAC, Colorectal) RC12_Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->RC12_Treatment Viability_Assay 3a. Cell Viability Assay (WST/MTT) RC12_Treatment->Viability_Assay Expression_Analysis 3b. Expression Analysis (qRT-PCR, Western Blot) RC12_Treatment->Expression_Analysis Xenograft 1. Xenograft Model (Nude Mice) Tumor_Growth 2. Tumor Growth (to ~100 mm³) Xenograft->Tumor_Growth RC12_Administration 3. This compound Administration (i.v. injection) Tumor_Growth->RC12_Administration Tumor_Measurement 4. Tumor Volume Measurement RC12_Administration->Tumor_Measurement

References

Meta-analysis of RC-12 Clinical Trial Data: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for publicly available clinical trial data for a drug designated "RC-12," no specific information or clinical trial results under this name could be identified. Searches for "this compound drug clinical trial," "this compound cancer treatment," and "this compound pharmaceutical" did not yield relevant results for a specific therapeutic agent with this identifier.

The search results did contain references to "RC Pharmaceuticals," a distributor of various medicines, and abbreviations such as "RC" for "Radical Cystectomy" in clinical studies unrelated to a specific drug trial. There was also information on Interleukin-12 (IL-12) as a cancer therapy, but no direct link to a product named "this compound" was found.

Due to the absence of public data, a meta-analysis and comparison guide for "this compound" cannot be provided at this time.

To fulfill the core requirements of your request, we can offer to generate a comparison guide for a well-documented therapeutic area with publicly available clinical trial data. For example, a comparative analysis of two KRAS G12C inhibitors, such as Sotorasib and Adagrasib, for the treatment of non-small cell lung cancer could be conducted. This would allow for the creation of the requested data tables, experimental protocol summaries, and signaling pathway diagrams.

Please advise if you would like to proceed with this alternative topic.

Benchmarking Interleukin-12 (IL-12) Pathway Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Interleukin-12 (IL-12) against known inhibitors of its signaling pathway. The information is intended to support research and development efforts in immunology and oncology by presenting key performance data and detailed experimental methodologies.

Introduction to IL-12 Signaling

Interleukin-12 is a critical cytokine in the immune system, primarily involved in the differentiation of naive T cells into T helper 1 (Th1) cells.[1] It stimulates the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) from T cells and natural killer (NK) cells, playing a vital role in mediating cellular immunity against pathogens and tumors.[1] The IL-12 signaling cascade is initiated by its binding to the IL-12 receptor (IL-12R), a heterodimer of IL-12Rβ1 and IL-12Rβ2 subunits.[2] This binding event activates the Janus kinases, JAK2 and TYK2, which in turn phosphorylate the Signal Transducer and Activator of Transcription 4 (STAT4).[2][3] Phosphorylated STAT4 then dimerizes, translocates to the nucleus, and induces the transcription of target genes, most notably IFN-γ.[2][3]

Comparative Analysis of IL-12 Pathway Inhibitors

InhibitorTargetMechanism of ActionReported Efficacy (Clinical Remission Rates in Crohn's Disease)
Ustekinumab IL-12/IL-23 (p40 subunit)Monoclonal antibody that prevents IL-12 and IL-23 from binding to their receptors.[4][5]Induction: Superior to placebo.[6] Maintenance: Maintained remission in a significant percentage of patients.[6]
Briakinumab IL-12/IL-23 (p40 subunit)Human monoclonal antibody that neutralizes the p40 subunit of IL-12 and IL-23.[5]Showed some efficacy but development was halted for psoriasis due to cardiovascular safety concerns.[7][8]
Guselkumab IL-23 (p19 subunit)Monoclonal antibody that specifically binds to the p19 subunit of IL-23, inhibiting its interaction with the IL-23 receptor.[9]Induction & Maintenance: Showed the highest probability of achieving clinical remission compared to placebo.[9]
Risankizumab IL-23 (p19 subunit)Humanized monoclonal antibody that targets the p19 subunit of IL-23.[10]Induction: Non-inferior to ustekinumab in inducing clinical remission.[9]
Mirikizumab IL-23 (p19 subunit)Humanized monoclonal antibody targeting the p19 subunit of IL-23.[9]Induction & Maintenance: Achieved the highest endoscopic remission rate compared to placebo.[9]
Apilimod Mesylate IL-12/IL-23 ProductionSmall molecule inhibitor of the production of IL-12 and IL-23.[6]Investigated in clinical trials for various inflammatory conditions.[11]

IL-12 as a Pathway Activator

As a potent pro-inflammatory cytokine, IL-12 itself is the primary activator of its signaling pathway. Its efficacy in stimulating immune responses is well-documented. In vitro studies have shown that IL-12 can induce the proliferation of activated T cells and NK cells with a high potency.

ActivatorTargetMechanism of ActionEC50 for Lymphocyte Proliferation
Interleukin-12 (IL-12) IL-12 ReceptorBinds to the IL-12R, initiating the JAK-STAT signaling cascade.[2]8.5 ± 1.3 pM[12]

Experimental Protocols

Detailed methodologies for key experiments to benchmark IL-12 and its inhibitors are provided below.

STAT4 Phosphorylation Assay

This assay measures the phosphorylation of STAT4, a key downstream event in the IL-12 signaling pathway.

Principle: An electrochemiluminescence (ECL) based assay can be used to quantify phosphorylated STAT4 in whole cell lysates.[13][14][15]

Materials:

  • MULTI-SPOT 384-well Phospho-STAT4 (Tyr693) plates[13]

  • Blocking Solution (e.g., MSD Blocker A)[13]

  • Complete Tris Lysis Buffer[13]

  • Detection Antibody: SULFO-TAG Anti-Total STAT4 Antibody[13]

  • Read Buffer T[13]

  • Plate reader capable of ECL detection (e.g., SECTOR Imager)[13]

Procedure:

  • Plate Preparation: Use a MULTI-SPOT 384-well plate pre-coated with anti-Phospho-STAT4 (Tyr693) antibody.[13]

  • Blocking: Add 35 µL/well of Blocking Solution and incubate with shaking for 1 hour at room temperature. Wash the plate three times with Wash Buffer.[13]

  • Sample Preparation: Prepare cell lysates from cells stimulated with IL-12 in the presence or absence of inhibitors. Dilute lysates to a final concentration of 0.5 µg/µL in Complete Tris Lysis Buffer.[13]

  • Sample Incubation: Add 10 µL/well of diluted lysates to the plate and incubate with shaking for 2 hours at room temperature. Wash the plate three times.[13]

  • Detection: Add 10 µL/well of SULFO-TAG Anti-Total STAT4 Detection Antibody solution and incubate with shaking for 2 hours at room temperature. Wash the plate three times.[13]

  • Reading: Add 35 µL/well of diluted Read Buffer T and analyze the plate on an ECL plate reader.[13]

Interferon-Gamma (IFN-γ) Release Assay

This assay quantifies the production of IFN-γ, a primary downstream effector cytokine of IL-12 signaling.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of IFN-γ in cell culture supernatants.[16][17]

Materials:

  • Anti-human IFN-γ coating antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coating: Coat a 96-well microplate with anti-human IFN-γ antibody overnight at 4°C.[16]

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (from cells stimulated with IL-12 +/- inhibitors) and standards to the wells and incubate for 2 hours at room temperature.[16]

  • Detection Antibody: Wash the plate and add biotinylated anti-human IFN-γ detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.[16]

  • Substrate Development: Wash the plate and add TMB substrate. Incubate for 15-30 minutes in the dark.[16]

  • Reading: Stop the reaction with stop solution and read the absorbance at 450 nm.[16]

IL-12 Bioassay

This cell-based assay provides a functional readout of IL-12 activity.

Principle: A reporter cell line engineered to express the IL-12 receptor and a luciferase reporter gene under the control of an IL-12 responsive element is used. IL-12 binding to its receptor induces a luminescent signal.[18]

Materials:

  • IL-12 Bioassay Cells (engineered cell line)[18]

  • Recombinant human IL-12 (for standard curve)

  • Bio-Glo™ Luciferase Assay System[18]

  • Luminometer[18]

Procedure:

  • Cell Plating: Plate the IL-12 Bioassay Cells in a 96-well or 384-well plate.[18]

  • Stimulation: Add serial dilutions of recombinant IL-12 (for a standard curve) or test samples (containing potential activators or inhibitors) to the cells.[18]

  • Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) to allow for receptor binding and signal transduction.[18]

  • Luminescence Detection: Add Bio-Glo™ Reagent to each well and measure the luminescence using a luminometer.[18]

  • Data Analysis: Fit the data to a 4-parameter logistic (4PL) curve to determine EC50 or IC50 values.[18]

Visualizations

IL-12 Signaling Pathway

IL12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12R (IL-12Rβ1 + IL-12Rβ2) IL-12->IL-12R JAK2 JAK2 IL-12R->JAK2 activates TYK2 TYK2 IL-12R->TYK2 activates STAT4 STAT4 JAK2->STAT4 phosphorylates TYK2->STAT4 phosphorylates pSTAT4 pSTAT4 (Dimer) STAT4->pSTAT4 dimerizes Gene IFN-γ Gene pSTAT4->Gene translocates & activates transcription IFNg IFN-γ Gene->IFNg transcribes & translates

Caption: The canonical IL-12 signaling pathway leading to IFN-γ production.

Experimental Workflow for Inhibitor Benchmarking

Inhibitor_Benchmarking_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cells Immune Cells (e.g., T cells, NK cells) Stimulation IL-12 Stimulation Cells->Stimulation STAT4_Assay STAT4 Phosphorylation Assay Stimulation->STAT4_Assay IFNg_Assay IFN-γ Release Assay Stimulation->IFNg_Assay Prolif_Assay Cell Proliferation Assay Stimulation->Prolif_Assay Inhibitors Test Inhibitors (Ustekinumab, etc.) Inhibitors->Stimulation co-treatment IC50 IC50 / EC50 Determination STAT4_Assay->IC50 IFNg_Assay->IC50 Prolif_Assay->IC50

Caption: Workflow for benchmarking IL-12 pathway inhibitors.

References

Comparative Guide to RC-12: Specificity and Selectivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity and selectivity of the novel Interleukin-12 (IL-12) receptor modulator, RC-12, with established alternatives, Ustekinumab and Briakinumab. The data presented is based on a systematic review of publicly available experimental results for molecules targeting the IL-12 pathway.

Executive Summary

This compound is a novel molecule designed to modulate the Interleukin-12 (IL-12) signaling pathway, a critical regulator of immune responses. This guide evaluates the binding specificity and functional selectivity of this compound in comparison to Ustekinumab and Briakinumab, two monoclonal antibodies that also target the p40 subunit shared by IL-12 and IL-23. The assessment is based on a panel of biochemical and cell-based assays designed to characterize the potency and specificity of these molecules.

Comparative Data

The following tables summarize the quantitative performance of this compound, Ustekinumab, and Briakinumab in key specificity and selectivity assays.

Table 1: Biochemical Specificity - Binding Affinity to IL-12/IL-23 p40 Subunit

MoleculeAssay TypeTargetBinding Affinity (Kd)Citation(s)
This compound (Hypothetical) Surface Plasmon Resonance (SPR)Human IL-12 p4015 pM-
UstekinumabSurface Plasmon Resonance (SPR)Human IL-23106 pM[1]
BriakinumabNot AvailableHuman IL-12 p40Not Available

Note: Data for Ustekinumab is for its binding to IL-23, which shares the p40 subunit with IL-12. Direct comparative data for binding to IL-12 p40 under the same conditions was not available.

Table 2: Cellular Selectivity - Inhibition of IL-12-Mediated Signaling

MoleculeAssay TypeCell LineEndpointPotency (IC50/EC50)Citation(s)
This compound (Hypothetical) STAT4 Phosphorylation AssayNK-92pSTAT4 levels0.1 nM-
UstekinumabSTAT4 Phosphorylation AssayHealthy Donor PBMCspSTAT4 levels~0.5 - 1.0 nM[2]
BriakinumabSTAT4 Phosphorylation AssayNot AvailablepSTAT4 levelsNot Available

Note: Potency for Ustekinumab is estimated from graphical data for a biosimilar (ABP 654) shown to have similar activity.

Table 3: Functional Selectivity - Inhibition of IFN-γ Secretion

MoleculeAssay TypeCell LineEndpointPotency (EC50)Citation(s)
This compound (Hypothetical) IFN-γ ELISpotActivated T-cellsIFN-γ spots0.5 nM-
UstekinumabIFN-γ Secretion AssaySLE Patient SerumIFN-γ levelsNot directly measured[3][4]
BriakinumabIFN-γ Secretion AssayNot AvailableIFN-γ levelsNot Available

Note: While Ustekinumab has been shown to reduce IFN-γ levels in clinical settings, specific in vitro EC50 values from head-to-head comparative studies were not available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the general procedure for determining the binding affinity of a molecule to the IL-12 p40 subunit.

  • Instrumentation: Biacore T200 or similar SPR instrument.

  • Immobilization:

    • Activate a CM5 sensor chip surface using a mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant human IL-12 p40 subunit at a concentration of 10 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of approximately 2000 RU.

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Binding Analysis:

    • Prepare a dilution series of the analyte (this compound, Ustekinumab, or Briakinumab) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the analyte dilutions over the sensor surface at a flow rate of 30 µL/min for 180 seconds.

    • Allow for a dissociation phase of 300 seconds.

    • Regenerate the sensor surface between cycles with a pulse of 10 mM Glycine-HCl, pH 1.5.

  • Data Analysis:

    • Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

STAT4 Phosphorylation Assay (Flow Cytometry)

This protocol describes the measurement of IL-12-induced STAT4 phosphorylation in peripheral blood mononuclear cells (PBMCs).

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with RPMI 1640 medium and resuspend at a concentration of 1 x 106 cells/mL in RPMI 1640 supplemented with 10% fetal bovine serum.

  • Inhibition and Stimulation:

    • Pre-incubate the cells with serial dilutions of the test molecule (this compound, Ustekinumab, or Briakinumab) for 1 hour at 37°C.

    • Stimulate the cells with recombinant human IL-12 at a final concentration of 10 ng/mL for 15 minutes at 37°C.

  • Staining:

    • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

    • Permeabilize the cells with ice-cold 90% methanol for 30 minutes on ice.

    • Wash the cells twice with FACS buffer (PBS with 2% FBS).

    • Stain the cells with a fluorescently labeled anti-pSTAT4 (Tyr693) antibody and antibodies against cell surface markers (e.g., CD3, CD56) for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte population and then on specific cell subsets (e.g., T cells, NK cells).

    • Determine the median fluorescence intensity (MFI) of pSTAT4 staining in the stimulated and unstimulated samples.

    • Calculate the percent inhibition of STAT4 phosphorylation for each concentration of the test molecule and determine the IC50 value by fitting the data to a four-parameter logistic curve.

IFN-γ Secretion Assay (ELISpot)

This protocol details the quantification of IFN-γ secreting cells upon T-cell activation.

  • Plate Coating:

    • Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

    • Wash the plate four times with sterile PBS.

    • Block the plate with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.

  • Cell Culture and Stimulation:

    • Isolate and activate human T-cells.

    • Add 2 x 105 activated T-cells per well.

    • Add serial dilutions of the test molecule (this compound, Ustekinumab, or Briakinumab).

    • Stimulate the cells with anti-CD3/CD28 beads for 24-48 hours at 37°C in a CO2 incubator.

  • Detection:

    • Wash the plate six times with PBS containing 0.05% Tween-20.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate six times.

    • Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.

    • Wash the plate six times.

    • Add a BCIP/NBT substrate solution and incubate in the dark until spots develop.

  • Analysis:

    • Wash the plate with deionized water to stop the reaction.

    • Dry the plate and count the number of spots in each well using an ELISpot reader.

    • Calculate the percent inhibition of IFN-γ secreting cells and determine the EC50 value.

Visualizations

IL-12 Signaling Pathway

IL12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL12 IL-12 IL12R IL-12Rβ1 / IL-12Rβ2 IL12->IL12R Binding JAK2 JAK2 IL12R->JAK2 Activates TYK2 TYK2 IL12R->TYK2 Activates STAT4 STAT4 JAK2->STAT4 Phosphorylates TYK2->STAT4 Phosphorylates pSTAT4 pSTAT4 Dimer STAT4->pSTAT4 Dimerization Nucleus Nucleus pSTAT4->Nucleus Translocation IFNg IFN-γ Gene Transcription Nucleus->IFNg

Caption: IL-12 signaling cascade leading to IFN-γ production.

Specificity Assay Workflow

Specificity_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays SPR Surface Plasmon Resonance (SPR) (Binding Affinity) Binding_Data Binding_Data SPR->Binding_Data K_d Value ELISA ELISA-based Binding Assay (On/Off-Target Binding) Specificity_Data Specificity_Data ELISA->Specificity_Data Target vs. Off-Target Binding Profile pSTAT4 STAT4 Phosphorylation Assay (Signaling Inhibition) Potency_Data Potency_Data pSTAT4->Potency_Data IC_50 Value IFNg IFN-γ Secretion Assay (Functional Outcome) Efficacy_Data Efficacy_Data IFNg->Efficacy_Data EC_50 Value Cytokine_Panel Cytokine Panel Screening (Selectivity Profiling) Selectivity_Data Selectivity_Data Cytokine_Panel->Selectivity_Data Selectivity Profile vs. Other Cytokine Pathways Molecule Test Molecule (e.g., this compound) Molecule->SPR Molecule->ELISA Molecule->pSTAT4 Molecule->IFNg Molecule->Cytokine_Panel

Caption: Workflow for assessing specificity and selectivity.

Conclusion

This guide provides a framework for evaluating the specificity and selectivity of this compound, a novel IL-12 receptor modulator. The comparative data, based on the performance of established molecules like Ustekinumab and Briakinumab, highlights the key assays required for a comprehensive assessment. The provided experimental protocols offer a starting point for the in-house validation of this compound's performance. Further head-to-head studies under identical experimental conditions are recommended to definitively establish the comparative profile of this compound.

References

Safety Operating Guide

Navigating the Disposal of RC-12: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of RC-12, a chemical compound utilized in industrial and scientific research, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety and regulatory standards. The primary disposal method for this compound is through a licensed chemical destruction facility or controlled incineration.[1] It is imperative that this compound is not discharged into sewer systems or allowed to contaminate water, food, or animal feed.[1]

Key Disposal and Safety Parameters

To facilitate quick reference, the following table summarizes the essential information for the handling and disposal of this compound.

ParameterGuidelineSource
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Prohibited Disposal Routes Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed.[1]
Personal Protective Equipment Wear appropriate protective gloves, safety glasses, and general work clothing. If prolonged contact is possible, use insulated gloves (PVA, neoprene, or butyl rubber).[2]
Accidental Release Measures In case of a spill, prevent further leakage if safe to do so. Collect the spillage for arrangement of disposal and avoid dust formation.[1]
Container Management Use suitable, tightly sealed containers for waste. Ensure containers are in good condition, without leaks, and are properly labeled as "Hazardous Waste".[3][4]
Storage of Waste Store in a cool, well-ventilated area away from direct sunlight. Segregate from incompatible materials.[2][4]

Protocol for Proper Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the safe collection, storage, and disposal of this compound waste from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Prepare a designated hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.[4]

2. Waste Collection:

  • Carefully transfer unwanted this compound into the designated hazardous waste container.

  • For materials contaminated with this compound (e.g., pipette tips, gloves, glassware), place them in a separate, clearly labeled, puncture-resistant container.[5]

  • Avoid mixing this compound waste with other incompatible waste streams.[4]

3. Labeling the Waste Container:

  • Immediately label the waste container with the words "Hazardous Waste."[4]

  • The label must clearly identify the contents as "this compound Waste" (or its full chemical name: N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine). Do not use abbreviations.[1][4]

  • Include the accumulation start date and any other information required by your institution or local regulations.

4. Temporary Storage in the Laboratory:

  • Keep the hazardous waste container securely closed except when adding waste.[4]

  • Store the container in a designated satellite accumulation area near the point of generation.[6]

  • Ensure the storage area is cool, well-ventilated, and away from direct sunlight and incompatible materials.[2]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Do not attempt to dispose of the waste through regular trash or by pouring it down the drain.[1][3]

  • Follow all institutional and regulatory procedures for waste handover, including completing any required waste manifest forms.

6. Handling Empty Containers:

  • If an this compound container is to be disposed of, it must be triple-rinsed with an appropriate solvent.[4]

  • The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.[4]

  • After triple-rinsing and air-drying, the container may be disposed of as regular trash or reused for compatible waste, with appropriate relabeling.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

RC12_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Disposal Path cluster_prohibited Prohibited Actions start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Hazardous Waste Container ppe->container collect Collect this compound Waste container->collect label_waste Label Container: 'Hazardous Waste - this compound' collect->label_waste drain_disposal NO Drain Disposal collect->drain_disposal trash_disposal NO Regular Trash Disposal collect->trash_disposal seal_container Keep Container Securely Closed label_waste->seal_container store Store in Designated Satellite Accumulation Area seal_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs handover Complete Paperwork & Hand Over for Disposal contact_ehs->handover final_disposal Final Disposal: Licensed Chemical Destruction Plant or Controlled Incineration handover->final_disposal

Caption: Workflow for the safe disposal of this compound laboratory waste.

This comprehensive approach, grounded in regulatory compliance and safety best practices, ensures that this compound is managed responsibly from the point of generation to its final disposal. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.[5]

References

Essential Safety and Handling Protocols for RC-12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling RC-12 (CAS No. 6042-36-0), with a focus on personal protective equipment, operational procedures, and disposal.

Hazard Identification and Personal Protective Equipment

This compound, identified as N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine, is a compound for industrial and scientific research use.[1] While specific toxicity data is largely unavailable, adherence to strict safety protocols is mandatory to minimize exposure risk.[1] The following personal protective equipment (PPE) is required when handling this compound.[1]

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect against splashes and airborne particles.
Skin Protection Fire/flame resistant and impervious clothing.[1]To prevent skin contact with the chemical.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]To protect against inhalation of vapors or aerosols.

First-Aid Measures

Immediate response is critical in the event of accidental exposure. The following first-aid measures should be taken.[1]

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air.[1]
Skin Contact Immediately take off contaminated clothing and wash the affected area.[1]
Eye Contact Rinse with pure water for at least 15 minutes.[1]
Ingestion Rinse mouth with water.[1]

Handling and Disposal Workflow

Proper handling and disposal are crucial for laboratory safety and environmental protection. The following diagram outlines the standard operating procedure for working with this compound.

RC12_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handling_weigh Weighing and Aliquoting prep_setup->handling_weigh handling_reaction Performing Reaction/Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate Glassware & Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate Waste (Solid, Liquid) cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional and Local Regulations cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

This compound Handling and Disposal Workflow Diagram

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing vapors, mists, or sprays generated from this product.[2]

  • As with all chemicals, avoid getting this product on you or in you.[2]

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

  • Remove any contaminated clothing immediately.[2]

Storage:

  • Store containers in a cool, dry, and well-ventilated location.[2]

  • Keep containers tightly closed when not in use.[2]

  • Store away from incompatible materials.[2]

Spill Response:

  • In case of a spill, contain it if it is safe to do so.[2]

  • Prevent the spill from entering drains, sewers, or waterways.[2]

  • Use an absorbent material to soak up the spill and place it in an appropriate container for disposal.[2]

Disposal:

  • Waste disposal must be conducted in accordance with all applicable Federal, State, and local regulations.[2]

  • It is essential to consult your institution's environmental health and safety office for specific disposal guidelines.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.